2-Methylpiperidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-methylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYPMNONXCCODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094072-12-4 | |
| Record name | 2-Piperidinecarboxylic acid, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094072-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methylpiperidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylpiperidine-2-carboxylic acid hydrochloride CAS number
An In-depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on the compound's identity, synthesis, analysis, applications, and safe handling. The CAS Number for this compound is 1094072-12-4 [1]. The CAS Number for the corresponding free base, 2-Methylpiperidine-2-carboxylic acid, is 72518-41-3[2].
Section 1: Compound Identity and Physicochemical Properties
This compound is a chiral piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, and substitution at the 2-position provides a valuable vector for molecular elaboration. The presence of both a carboxylic acid and a secondary amine (as a hydrochloride salt) makes it a versatile synthon.
Chemical Structure
The structure consists of a six-membered piperidine ring substituted with a methyl group and a carboxylic acid at the C2 position. The hydrochloride salt form enhances stability and improves solubility in polar solvents.
Caption: Structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical properties for the compound and its free base. Data is aggregated from various chemical data sources.
| Property | Value | Source |
| CAS Number | 1094072-12-4 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White crystalline solid (typical) | [3] |
| Purity | ≥97% (typical commercial grade) | [1] |
| Storage | Room temperature, under inert atmosphere | [1][4] |
| Solubility | Soluble in polar solvents like water and methanol | [3] |
| Free Base Density | 1.075 g/cm³ (predicted) | [2] |
| Free Base Boiling Point | 259.5 °C at 760 mmHg (predicted) | [2] |
| Free Base LogP | 0.932 (predicted) | [2] |
Section 2: Synthesis and Manufacturing
The synthesis of chiral piperidines is a well-established field in organic chemistry. For 2-Methylpiperidine-2-carboxylic acid, routes often begin with readily available pyridine precursors or involve stereoselective functionalization of a piperidine core.
Overview of Synthetic Strategies
-
From Substituted Pyridines: A common industrial approach involves the hydrogenation of a corresponding pyridine derivative, such as 4-methylpicolinic acid (4-methylpyridine-2-carboxylic acid). The reduction of the aromatic ring to the saturated piperidine can be achieved using catalysts like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Subsequent treatment with hydrochloric acid yields the target salt. A patent describes a method starting from 4-methyl-2-cyanopiperidine, which is hydrolyzed with hydrochloric acid to yield the desired product[5].
-
Asymmetric Synthesis: For enantiomerically pure products, asymmetric methods are employed. This can involve the use of chiral auxiliaries or catalysts to guide the stereochemistry of a key bond-forming step. Chiral resolution of a racemic mixture is also a viable, though less efficient, alternative[3].
Experimental Protocol: Synthesis via Pyridine Hydrogenation
This protocol is a representative method based on established chemical principles for pyridine reduction.
Step 1: Hydrogenation of 4-Methyl-2-Picolinic Acid
-
Charge a high-pressure hydrogenation vessel with 4-methyl-2-picolinic acid (1.0 eq) and a suitable solvent such as methanol or acetic acid.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~5-10 mol%). The catalyst is crucial for the reduction of the heteroaromatic ring under manageable conditions.
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.
-
Heat the reaction to 40-60 °C. The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. The Celite prevents the fine catalyst particles from passing through, ensuring a clean filtrate.
Step 2: Salt Formation and Isolation
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the crude residue in a minimal amount of a suitable alcohol, like isopropanol.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol (1.1 eq) to the stirred solution. The hydrochloride salt is typically much less soluble than the free base, causing it to precipitate.
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
-
Characterize the final product for identity and purity using methods described in Section 3.
Caption: A generalized workflow for the synthesis of the target compound.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A multi-technique approach ensures a comprehensive quality assessment.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra for 2-methylpiperidine show characteristic signals for the piperidine ring protons and the methyl group[6][7]. In the hydrochloride salt, proton signals adjacent to the nitrogen will be shifted downfield.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight. The expected monoisotopic mass for the free base [M+H]⁺ is approximately 144.1019 Da[8].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method (e.g., C18 column) with a mobile phase of water and acetonitrile containing an additive like TFA is standard. For enantiomeric purity, chiral HPLC is required[3].
Protocol: Purity Determination by HPLC
This protocol is a standard method for assessing the purity of a polar amine salt.
-
System Preparation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the amine.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (for detection of the carboxylic acid chromophore).
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Analysis:
-
Inject 5 µL of the sample.
-
Run a gradient elution, for example: 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Caption: A typical analytical workflow for quality control release.
Section 4: Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Scaffold for Drug Design: The piperidine motif is present in numerous approved drugs. Introducing chirality and functional handles, as in this compound, allows for the precise three-dimensional orientation of pharmacophoric elements, which is critical for selective binding to biological targets like enzymes and receptors[9]. The introduction of a chiral center can significantly enhance biological activity and selectivity[9].
-
Protein Degraders: This compound is explicitly listed as a building block for protein degraders[1]. Proteolysis-targeting chimeras (PROTACs) and molecular glues often require complex, non-planar linkers and ligands, and chiral piperidines are ideal for constructing these structures.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system[3][10].
Section 5: Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting. The following information is synthesized from safety data sheets (SDS) of structurally related compounds[4][11][12].
Hazard Identification and Precautions
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation[13]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[13]. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[13]. |
Safe Handling and First Aid
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[4][12]. Avoid breathing dust. Wash hands thoroughly after handling[4][12].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[4].
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[4].
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician[4].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[4].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[4].
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]
- 3. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 6. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. thieme-connect.de [thieme-connect.de]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methylpiperidine-2-carboxylic acid hydrochloride chemical properties
An In-Depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's core physicochemical properties, outlines a representative synthetic protocol, and describes the analytical techniques essential for its structural confirmation and purity assessment. A key focus is placed on its emerging role as a crucial component in the synthesis of novel therapeutics, particularly as a building block for protein degraders. This guide serves as an essential resource, blending theoretical principles with practical, field-proven insights for laboratory application.
Introduction: A Versatile Heterocyclic Scaffold
This compound belongs to the class of non-proteinogenic alpha-amino acids embedded within a piperidine ring. This structural arrangement, featuring a chiral quaternary center at the C2 position, imparts significant conformational rigidity and unique stereochemical properties. The piperidine motif is a privileged scaffold in medicinal chemistry, frequently found in the structures of approved drugs and clinical candidates due to its favorable pharmacokinetic properties and ability to engage with biological targets.
The hydrochloride salt form enhances the compound's stability and increases its solubility in polar solvents, making it more amenable to handling and use in various synthetic transformations.[1] In recent years, its utility has been highlighted in the field of targeted protein degradation, where it is classified as a "Protein Degrader Building Block".[2] Such molecules are foundational for constructing Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, which represent a paradigm shift in therapeutic intervention by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Core Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifying information and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1094072-12-4 | [2][3] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 179.64 g/mol | [2][3] |
| Parent Compound CAS | 72518-41-3 (for 2-Methylpiperidine-2-carboxylic acid) | [4] |
| Parent Compound Formula | C₇H₁₃NO₂ | [4][5] |
| Parent Compound Mol. Wt. | 143.18 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in polar solvents such as water and methanol. | [1][6] |
| Storage | Room temperature, in a dry, tightly sealed container. | [2][6] |
Synthesis and Purification
The synthesis of α-substituted piperidines like this compound can be achieved through various routes. A common and logical approach involves the hydrolysis of a corresponding α-cyano piperidine precursor. This method is advantageous as the nitrile group can be introduced via established methods like the Strecker amino acid synthesis or variations thereof, and its subsequent hydrolysis under acidic conditions directly yields the desired carboxylic acid hydrochloride salt.
Experimental Protocol: Acidic Hydrolysis of 2-Methyl-2-cyanopiperidine
This protocol describes a plausible method adapted from related syntheses.[7] The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
2-Methyl-2-cyanopiperidine (1.0 eq)
-
Concentrated Hydrochloric Acid (37%, 5-10 eq)
-
Deionized Water
-
Diethyl ether or Dichloromethane (for washing/extraction)
-
Ethanol/Diethyl ether solvent system (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Methyl-2-cyanopiperidine.
-
Hydrolysis: Carefully add concentrated HCl and deionized water. The use of a strong acid like HCl is crucial as it protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, and simultaneously protonates the piperidine nitrogen, preventing side reactions. The reaction mixture is then heated to reflux (typically 90-110 °C).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This is a critical self-validating step to ensure the reaction has gone to completion.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water. The resulting crude solid or oil may be washed with a non-polar solvent like diethyl ether to remove any organic, non-basic impurities.
-
Purification: The crude product is purified by recrystallization. A common solvent system is ethanol/diethyl ether. The crude solid is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until persistent turbidity is observed. Allowing the solution to cool slowly promotes the formation of well-defined crystals, yielding the pure hydrochloride salt. The choice of this solvent system leverages the compound's high solubility in hot ethanol and poor solubility in the less polar diethyl ether.
-
Drying and Characterization: The purified crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum. The final product's identity and purity should be confirmed by NMR, IR, and Mass Spectrometry.
Spectroscopic and Analytical Characterization
Structural elucidation and purity verification are paramount. A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[8]
| Predicted ¹H NMR Signals (in D₂O) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~ 3.5 - 3.0 | Multiplets, 4H |
| ~ 2.2 - 1.6 | Multiplets, 4H |
| ~ 1.5 | Singlet, 3H |
| Predicted ¹³C NMR Signals (in D₂O) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175-180 | Carboxylic acid carbon (C=O) |
| ~ 60-65 | Quaternary carbon (C2) |
| ~ 40-50 | Piperidine ring carbons (-CH₂-) |
| ~ 20-30 | Piperidine ring carbons (-CH₂-) |
| ~ 20-25 | Methyl carbon (-CH₃) |
Causality: The singlet for the methyl group is expected because it has no adjacent protons. The piperidine ring protons will appear as complex, overlapping multiplets due to their diastereotopic nature and coupling to each other. Chemical shifts are predictions and can vary based on solvent and pH.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
| Predicted FT-IR Absorptions | |
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 2500 (broad) | O-H stretch |
| 3000 - 2700 (broad) | N⁺-H stretch |
| ~ 2950 | C-H stretch |
| ~ 1730 | C=O stretch |
Causality: The broadness of the O-H and N⁺-H stretches is a hallmark of hydrogen bonding in the solid state. The carbonyl (C=O) stretch is typically a strong, sharp absorption and is highly indicative of the carboxylic acid group.
Mass Spectrometry (MS)
MS provides information about the mass of the molecule, confirming its molecular formula.
-
Expected Ion: For the free base (C₇H₁₃NO₂), the expected exact mass is 143.095 Da.[4]
-
Analysis Mode: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 144.102.[5] This confirms the mass of the parent compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.[9]
-
Protein Degradation: Its most prominent modern application is as a building block for PROTACs and other targeted protein degraders.[2] The piperidine ring can serve as a rigid scaffold for orienting other functional groups or as part of a ligand that binds to an E3 ubiquitin ligase, such as Cereblon or VHL. The carboxylic acid provides a convenient handle for further chemical modification, allowing it to be coupled to linkers or other molecular fragments.
-
Pharmaceutical Synthesis: As a chiral, non-natural amino acid, it is an attractive starting material for creating peptidomimetics and other complex molecules with defined three-dimensional structures. Piperidine derivatives are crucial in the development of effective analgesics and antidepressants.[9]
-
Neuroscience Research: The piperidine scaffold is common in centrally active agents. This compound can be used to synthesize novel ligands to probe neurotransmitter systems, potentially leading to treatments for various neurological disorders.[9]
Safety and Handling
While toxicological properties for this specific compound have not been fully investigated, data from structurally related compounds (e.g., 2-Methylpiperidine, other amino acid hydrochlorides) should be used to guide handling procedures.[10]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust. Do not ingest. Avoid contact with skin and eyes.[10]
-
-
Storage:
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in modern drug discovery. Its unique structural features—a rigid heterocyclic ring, a chiral quaternary center, and a versatile carboxylic acid handle—make it an invaluable building block. Its demonstrated utility in the synthesis of protein degraders positions it at the forefront of new therapeutic modalities. For researchers and scientists, a firm grasp of its properties, synthesis, and handling is essential to fully leverage its potential in creating the next generation of medicines.
References
- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 7730-87-2 [chemicalbook.com]
- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. methyl (2R)-piperidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 49759143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride: A Pivotal Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Scaffold in Targeted Protein Degradation
In the evolving landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Among the myriad of scaffolds available to drug discovery scientists, piperidine derivatives have perennially held a position of prominence due to their favorable physicochemical properties and diverse biological activities. This guide delves into the molecular intricacies of a particularly significant derivative: 2-Methylpiperidine-2-carboxylic acid hydrochloride. While seemingly a simple modification of the pipecolic acid backbone, the introduction of a methyl group at the C2 position profoundly influences its conformational rigidity and utility as a versatile building block.
This document serves as a comprehensive technical resource, consolidating critical information on the synthesis, characterization, and application of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a causal understanding behind experimental methodologies and to highlight the strategic importance of this compound, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).
Molecular Structure and Physicochemical Properties
This compound is a chiral heterocyclic compound. The presence of a stereocenter at the C2 position dictates that it can exist as either the (S)- or (R)-enantiomer. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.
Chemical and Physical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that experimental data for the hydrochloride salt is not always readily available, and some values are predicted or extrapolated from the free base.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| CAS Number | 1094072-12-4 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 208-210 °C (for (S)-1-methyl derivative) | [2] |
| Boiling Point | 259.5 °C at 760 mmHg (for free acid) | [3] |
| Density | 1.075 g/cm³ (for free acid) | [3] |
| Solubility | Soluble in methanol and water (for (S)-1-methyl derivative) | [2] |
Synthesis and Stereoselective Control
The synthesis of this compound, particularly in an enantiomerically pure form, is a critical aspect of its utility. Several synthetic strategies can be envisioned, often leveraging established methods for the α-alkylation of amino acids or the stereoselective construction of the piperidine ring.
General Synthetic Approach: A Conceptual Workflow
A common conceptual pathway for the synthesis involves the α-methylation of a suitable pipecolic acid precursor, followed by hydrochloride salt formation. The key challenge lies in achieving high stereoselectivity.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Experimental Protocol: Chiral Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
Step 1: Formation of the Azetidinone Intermediate
-
To a suspension of (S)-proline (1 equivalent) and chloral hydrate (2.1 equivalents) in acetonitrile, add magnesium sulfate (MgSO₄).
-
Heat the mixture at 60°C for 24 hours, then stir at room temperature for 48 hours.
-
Filter the reaction mixture and wash the solid residue with ethyl acetate.
-
Combine the organic phases, concentrate under reduced pressure, and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer with MgSO₄, concentrate, and recrystallize from ethanol to yield the azetidinone intermediate.
Step 2: α-Methylation
-
Dissolve the azetidinone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.2 equivalents) and stir for 30 minutes.
-
Add methyl iodide (MeI) (2 equivalents) and allow the reaction to warm to -30°C over 2 hours.
-
Quench the reaction with water and extract with chloroform (CHCl₃).
-
Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the methylated azetidinone.
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
Add the methylated azetidinone to 6M hydrochloric acid (HCl) and heat at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone, cool, and decant the acetone.
-
Dry the resulting solid to yield (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride[4].
Spectroscopic and Analytical Characterization
Thorough characterization is paramount to confirm the identity, purity, and stereochemistry of this compound. A combination of spectroscopic and analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the α-methyl group (a singlet), and the exchangeable protons of the carboxylic acid and the ammonium salt. The chemical shifts and coupling constants of the ring protons can provide information about the conformation of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at C2, the methyl carbon, the piperidine ring carbons, and the carbonyl carbon of the carboxylic acid.
While specific NMR data for the title compound is not available in the provided search results, data for related compounds such as 2-methylpiperidine can offer some guidance on expected chemical shifts for the ring system[5][6][7].
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, usually around 1700-1730 cm⁻¹.
-
N-H stretching bands for the ammonium salt in the 2200-3000 cm⁻¹ region.
-
C-H stretching and bending vibrations for the alkyl groups.
Reference spectra for 2-methylpiperidine can provide some context for the piperidine ring vibrations[8].
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the free acid (C₇H₁₃NO₂), which is approximately 144.10[9]. Collision-induced dissociation (CID) would lead to characteristic fragment ions, such as the loss of water and carbon dioxide.
Applications in Drug Discovery and Development
The rigid, chiral scaffold of this compound makes it an attractive building block in the design of novel therapeutics. Its primary application in recent years has been in the construction of PROTACs.
A Key Component in PROTAC Linker Design
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[10]. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the formation of a productive ternary complex between the target protein and the E3 ligase[11].
2-Methylpiperidine-2-carboxylic acid is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of these linkers[1]. The piperidine ring can introduce conformational rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation[12]. The methyl group at the C2 position can further restrict the conformational freedom of the linker and potentially influence the binding affinity and selectivity of the PROTAC.
Caption: Schematic representation of a PROTAC molecule highlighting the linker component.
Rationale for Incorporation into PROTACs
The inclusion of rigid scaffolds like 2-Methylpiperidine-2-carboxylic acid in PROTAC linkers is a strategic design choice aimed at:
-
Improving Ternary Complex Stability: By reducing the entropic penalty associated with binding, a more rigid linker can lead to a more stable and productive ternary complex, enhancing the efficiency of protein degradation.
-
Modulating Physicochemical Properties: The piperidine moiety can influence the solubility, permeability, and metabolic stability of the PROTAC molecule[12].
-
Exploring Structure-Activity Relationships (SAR): The chiral nature of this building block allows for the exploration of stereoisomers, which can have a profound impact on the biological activity of the PROTAC.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data for related compounds suggests that it may cause skin and eye irritation[13][14].
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique structural features, particularly its conformational rigidity and chirality, make it an important component in the design of sophisticated molecules like PROTACs. While the publicly available data on its synthesis and characterization is somewhat limited, the principles outlined in this guide provide a solid foundation for its effective utilization in research and development.
Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access both enantiomers of this compound. Furthermore, a deeper understanding of how the incorporation of this specific scaffold into PROTAC linkers influences ternary complex formation and degradation efficiency will be crucial for the rational design of next-generation targeted protein degraders. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is certain to grow.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 3. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Methylpiperidine [webbook.nist.gov]
- 9. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of 2-Methylpiperidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpiperidine-2-carboxylic acid hydrochloride, a substituted cyclic amino acid derivative, represents a class of molecules with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation, delivery, and ultimately, therapeutic efficacy. Among these properties, solubility is a critical determinant of a drug's bioavailability and manufacturability. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility of this compound. We will delve into its fundamental physicochemical characteristics, present detailed methodologies for solubility determination, and discuss the key factors influencing its behavior in solution. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively work with this compound.
Physicochemical Properties Governing Solubility
The solubility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. As a hydrochloride salt of a methylated alpha-amino acid, its behavior in aqueous and organic media is governed by a balance of polar and non-polar characteristics.
Molecular Structure and Functional Groups
This compound possesses a piperidine ring, a carboxylic acid group, and a methyl group, with the amine in the piperidine ring protonated to form the hydrochloride salt. This structure confers several key features:
-
Ionization: The presence of the carboxylic acid and the protonated amine makes the molecule zwitterionic over a certain pH range. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[1]
-
Polarity: The carboxylic acid and the charged amine are polar groups that can engage in hydrogen bonding with polar solvents like water.
-
Lipophilicity: The piperidine ring and the methyl group contribute to the molecule's lipophilicity.
A summary of the key physicochemical properties for 2-Methylpiperidine-2-carboxylic acid and its hydrochloride salt is presented in Table 1. It is important to note that while some experimental data for related compounds is available, many values for the specific target compound are predicted.
Table 1: Physicochemical Properties of 2-Methylpiperidine-2-carboxylic acid and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 143.18 g/mol | 179.64 g/mol | [2][3] |
| Predicted XlogP | -1.8 | Not Applicable | [4] |
| Predicted pKa (Acidic) | ~2 | Not Available | [5] |
| Predicted pKa (Basic) | ~10-11 | Not Applicable | [5] |
| Qualitative Solubility | Soluble in polar solvents | Soluble in water and methanol | [6] |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
pKa, LogP, and LogD: The Triad of Solubility Prediction
The interplay between the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and the logarithm of the distribution coefficient (logD) is crucial for predicting how the solubility of this compound will change with pH.
-
pKa: This value indicates the pH at which 50% of the functional group is ionized. For our compound, we expect two pKa values: one for the carboxylic acid (around pH 2-3) and one for the piperidinium ion (around pH 10-11).[5]
-
LogP: This is a measure of a compound's lipophilicity in its neutral form. The predicted XlogP of -1.8 for the free base suggests it is a relatively polar molecule.[4]
-
LogD: This is the log of the distribution coefficient, which accounts for the partitioning of all ionic and neutral species of a molecule between an organic and aqueous phase at a specific pH. For an ionizable compound like ours, logD is a more accurate predictor of lipophilicity and membrane permeability under physiological conditions than logP.[1]
The relationship between these parameters dictates that the compound will be most water-soluble at pH values where it is fully ionized (i.e., below the carboxylic acid pKa and above the piperidinium pKa) and least soluble near its isoelectric point.
Methodologies for Solubility Determination
Accurate determination of solubility is a cornerstone of pre-formulation studies. It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. It represents a true equilibrium state between the dissolved and solid forms of the compound.[7] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][8]
-
Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[8] The concentration at which precipitation is first observed is the kinetic solubility. This method is high-throughput and often used in early drug discovery, but it can yield supersaturated solutions, leading to higher apparent solubility values than the thermodynamic solubility.[7]
The choice between these methods depends on the stage of drug development. Kinetic solubility is useful for rapid screening, while thermodynamic solubility is crucial for lead optimization and formulation development.[8]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound.[6]
Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various organic solvents). A significant excess is crucial to ensure a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but for poorly soluble compounds, longer times may be necessary.[6]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent and compound) is highly recommended for complete removal of undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility assays are designed for higher throughput and are commonly used in early drug discovery.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or turbidimetry.[8]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Compound Addition: Add small volumes of the DMSO stock solution to the buffer in the wells to create a range of final concentrations.
-
Incubation and Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Detection of Precipitation: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
Analytical Quantification for a Non-Chromophoric Compound
A key challenge in determining the solubility of this compound is its lack of a strong UV chromophore, making quantification by standard HPLC-UV difficult.[9] Alternative analytical techniques are therefore required.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is an excellent method for quantifying compounds that lack a UV chromophore. The eluent from the HPLC is nebulized, and the resulting aerosol particles are charged and detected. The response is proportional to the mass of the analyte.[9]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Similar to CAD, ELSD is a universal detection method that does not rely on the chromophoric properties of the analyte.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantification, though it may be more resource-intensive than CAD or ELSD.
A validated HPLC-CAD or HPLC-ELSD method would be the recommended approach for accurate quantification in solubility studies of this compound.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental and intrinsic factors.
Effect of pH
As an ionizable molecule, the aqueous solubility of this compound is highly pH-dependent.
-
Low pH (e.g., in simulated gastric fluid): At a pH below the pKa of the carboxylic acid (~2), the molecule will be a positively charged cation. This form is expected to be highly water-soluble.
-
Neutral pH (e.g., in simulated intestinal fluid): Around neutral pH, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. The solubility in this pH range will depend on the balance of these charges and the molecule's interaction with water.
-
High pH: At a pH above the pKa of the piperidinium ion (~10-11), the molecule will be a negatively charged anion, which is also expected to be water-soluble.
The lowest aqueous solubility is anticipated to be near the isoelectric point (pI), the pH at which the net charge of the molecule is zero.
Effect of Temperature
For most solid compounds, solubility increases with increasing temperature. The extent of this effect can be determined by conducting solubility experiments at different temperatures (e.g., 4°C, 25°C, and 37°C). This information is critical for understanding dissolution behavior under physiological conditions and for designing crystallization processes.
Solid-State Properties: Crystallinity and Polymorphism
The solid-state form of the API can have a significant impact on its apparent solubility and dissolution rate.
-
Crystalline vs. Amorphous: An amorphous form of a compound is generally more soluble than its crystalline counterpart due to its higher free energy.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can lead to different solubility profiles for each form. It is crucial to characterize the solid form of this compound used in solubility studies to ensure reproducibility.
Common Ion Effect
When determining the solubility of a hydrochloride salt in a medium that also contains chloride ions (e.g., simulated gastric fluid containing HCl and NaCl), the common ion effect can suppress the dissolution of the salt, leading to a lower measured solubility.[6]
Practical Implications in Drug Development
A comprehensive understanding of the solubility of this compound has several practical implications:
-
Formulation Development: The solubility data in various solvents and pH conditions will guide the selection of appropriate excipients and formulation strategies (e.g., solutions, suspensions, or solid dosage forms).
-
Biopharmaceutical Classification System (BCS): Solubility data is a key component of the BCS, which helps to predict the in vivo performance of a drug.
-
Route of Administration: The aqueous solubility will influence the feasibility of developing an injectable formulation.
-
Process Chemistry: Solubility data in organic solvents is essential for designing and optimizing crystallization and purification processes.[10]
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its successful development as a pharmaceutical agent. This guide has provided a detailed overview of its key physicochemical characteristics, robust methodologies for its determination, and the critical factors that influence its behavior in solution. By applying the principles and protocols outlined herein, researchers and drug development professionals can build a comprehensive solubility profile for this compound, enabling informed decision-making throughout the development lifecycle. While direct experimental data for this specific molecule is not widely available in the public domain, the principles derived from its structural analogs and the established methodologies provide a strong framework for its characterization.
Diagrams
Caption: Thermodynamic Solubility Determination Workflow.
Caption: Kinetic Solubility Determination Workflow.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 7730-87-2 [chemicalbook.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. ymdb.ca [ymdb.ca]
- 6. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 7. Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. biotechnologymcq.com [biotechnologymcq.com]
- 10. caod.oriprobe.com [caod.oriprobe.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Methylpiperidine-2-carboxylic acid hydrochloride
Abstract: This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methylpiperidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety data for piperidine and its derivatives to offer a robust framework for the safe utilization of this compound in a laboratory setting. The guide covers chemical and physical properties, hazard identification and risk assessment, personal protective equipment, emergency procedures, and protocols for storage and waste disposal.
Introduction and Chemical Profile
This compound is a substituted piperidine derivative. Piperidines are a common structural motif in many pharmaceuticals and bioactive molecules. While specific toxicological data for this compound is not extensively available, its structural similarity to piperidine and other substituted piperidines necessitates a cautious approach to its handling. This guide is built upon the foundational safety principles established for these related compounds.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the cornerstone of its safe handling. These properties dictate its potential hazards and the necessary precautions for its use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | Likely a solid | [2] |
| Boiling Point | 259.5ºC at 760 mmHg (for the free base) | [3] |
| Flash Point | 110.7ºC (for the free base) | [3] |
| Storage | Room temperature | [1] |
Note: Some data pertains to the free base, 2-Methylpiperidine-2-carboxylic acid.
Hazard Identification and Risk Assessment
Given the limited specific toxicological data for this compound, a risk assessment must be based on the known hazards of the parent compound, piperidine. Piperidine is classified as a flammable liquid and is known to be corrosive, toxic, and an irritant.[4][5]
Potential Health Effects:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[5][6] Piperidine hydrochloride is reported to be toxic if swallowed.[7]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4][5] Direct contact can lead to irritation and burns.[8]
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[5][9]
-
Respiratory Irritation: May cause respiratory irritation.[8][9] Inhalation of piperidine vapors can irritate the nose and throat, leading to coughing and wheezing.[8]
Incompatible Materials:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[2][8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[12][14] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[12][15] |
| Body | Laboratory coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[12] |
| Respiratory | Respirator | In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator should be used.[6][8] |
Standard Operating Procedures for Safe Handling
Adherence to standardized protocols is paramount for ensuring the safety of all laboratory personnel.
General Handling
-
Avoid all personal contact, including inhalation.[16]
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[8]
-
Wash hands and face thoroughly after handling.[13]
-
Keep containers tightly closed when not in use.[4]
Weighing and Dispensing
-
Preparation: Don the appropriate PPE as outlined in Section 3.2.
-
Work Area: Conduct all weighing and dispensing activities inside a chemical fume hood or a ventilated balance enclosure.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust.
-
Cleaning: Clean any spills immediately according to the procedures in Section 5.2.
-
Post-Handling: Wash hands thoroughly after completing the task.
Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][18]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[17][18]
Spill Response Protocol
-
Evacuation: Evacuate all non-essential personnel from the spill area.[8]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8][14]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[13][15]
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
-
Waste Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[8]
Caption: A workflow diagram for responding to a chemical spill.
Storage and Waste Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6][15]
-
Contaminated packaging should be disposed of as unused product.[15]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: The lifecycle management of a laboratory chemical.
Conclusion
The safe handling of this compound requires a proactive and informed approach. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established standard operating procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide provides the foundational knowledge for the safe and responsible use of this compound in scientific research and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. carlroth.com [carlroth.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Criticality of Raw Material Integrity in Scientific Research
An In-Depth Technical Guide to Sourcing 2-Methylpiperidine-2-carboxylic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the integrity of starting materials is paramount. The quality of a single chemical building block can profoundly impact experimental outcomes, influencing everything from reaction yields and purity profiles to the biological activity and safety of a final compound. This guide provides a comprehensive overview of sourcing this compound, a key intermediate in various synthetic applications, including the development of novel therapeutics. As a senior application scientist, my objective is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of the chemical supply chain, ensuring the procurement of high-quality, reliable reagents for your research endeavors.
Identifying and Characterizing this compound
Before initiating the procurement process, it is essential to have a clear and unambiguous identification of the target molecule.
Molecular Profile:
-
Chemical Name: this compound
-
Synonyms: 2-Methyl-2-piperidinecarboxylic acid HCl
-
Molecular Weight: 179.64 g/mol [1]
It is crucial to use the CAS (Chemical Abstracts Service) number as the primary identifier when searching for and communicating with suppliers. While chemical names can vary, the CAS number is a unique identifier that prevents ambiguity.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized laboratories. The selection of a supplier should be a deliberate process, balancing factors such as cost, availability, and, most importantly, quality and reliability.
Tier 1: Major Chemical Suppliers
These are typically large, multinational companies with extensive catalogs and robust quality management systems. They often provide comprehensive documentation and have a strong track record of reliability.
Tier 2: Specialized and Niche Suppliers
These companies may focus on specific classes of molecules, such as building blocks for protein degraders or custom synthesis services.[2] They can be an excellent source for novel or hard-to-find compounds.
Supplier Comparison
| Supplier | Purity Specification | Available Quantities | Noteworthy Information |
| Sigma-Aldrich (Merck) | ≥95% (Typical) | Gram to multi-gram scale | Provides detailed Safety Data Sheets (SDS) and may offer various grades.[4] |
| Fluorochem | 97% | Gram scale | Specializes in fine chemicals for research and development.[2] |
| TCI Chemicals | >98.0% (GC) (for related compounds) | Gram to kilogram scale | Offers a wide range of reagents with often detailed analytical data. |
| BLD Pharm | Not specified | Not specified | A supplier of a wide range of research chemicals. |
| Shanghai Amole Biotechnology Co., Ltd. | 97.0% | Not specified | A China-based supplier of research chemicals.[5] |
| SEED CHEM | Not specified | 1g | Appears to be a supplier for smaller quantities.[3] |
A Framework for Supplier Qualification and Material Procurement
A systematic approach to qualifying suppliers and procuring materials is essential to mitigate risks and ensure the consistency of your research.
References
An In-depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride: From Historical Context to Modern Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylpiperidine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a singular "discovery" event for this specific molecule is not prominently documented in historical literature, its emergence is intrinsically linked to the broader exploration of piperidine alkaloids and their synthetic derivatives as scaffolds for therapeutic agents. This guide delves into the historical context of piperidine chemistry, details plausible and established synthetic routes to this compound, outlines its characterization, and discusses its applications as a building block in the synthesis of complex molecules.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions have made it a privileged scaffold in drug discovery.[1] Historically, the study of piperidine-containing compounds began with the isolation and characterization of naturally occurring alkaloids such as piperine from black pepper, which gave the parent heterocycle its name, and the neurotoxin coniine from poison hemlock.[1]
The therapeutic potential of piperidine derivatives spurred extensive research into their synthesis and functionalization. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, basicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This compound, also known as α-methylpipecolic acid hydrochloride, represents a specific and valuable modification of the pipecolic acid (piperidine-2-carboxylic acid) framework.[2] The presence of a methyl group at the α-position to the carboxylic acid introduces a chiral center and can influence the conformational preferences of the piperidine ring, potentially leading to enhanced binding affinity and selectivity for biological targets.
Historical Context: The Evolution of Substituted Piperidine Synthesis
The precise first synthesis of this compound is not clearly delineated in a landmark publication. Instead, its development can be seen as a logical progression in the field of heterocyclic chemistry, driven by the need for novel amino acid-like building blocks for peptide and non-peptide-based therapeutics. The synthesis of the parent compound, pipecolic acid, has been a subject of interest for many years, with early methods often involving the reduction of picolinic acid (pyridine-2-carboxylic acid).[3]
The journey to substituted piperidine carboxylic acids like the 2-methyl derivative likely emerged from several key synthetic advancements:
-
Advancements in Pyridine Chemistry: The catalytic hydrogenation of substituted pyridines has been a cornerstone for accessing the piperidine core.[3] Early methods using catalysts like platinum oxide were effective but sometimes lacked selectivity.[3] The development of more refined catalytic systems, such as those based on palladium on carbon, allowed for more controlled reductions under various conditions.[3]
-
The Strecker Synthesis and its Modifications: The Strecker synthesis, a method for producing α-amino acids from aldehydes or ketones, has been adapted for the synthesis of cyclic amino acids. This approach and its variations have been instrumental in preparing a wide range of substituted pipecolic acid derivatives.
-
Asymmetric Synthesis: As the importance of stereochemistry in drug action became increasingly apparent, the development of asymmetric syntheses for chiral piperidines became a major focus. This has led to numerous strategies for controlling the stereochemistry at the C2 position and other chiral centers on the piperidine ring.
While a specific "discoverer" of this compound cannot be definitively named from the available literature, its existence is a testament to the cumulative progress in synthetic organic chemistry and the continuous search for novel molecular scaffolds in drug discovery.
Synthesis and Characterization
The synthesis of this compound can be approached through several strategic routes, leveraging established methodologies in heterocyclic and amino acid chemistry. Below is a detailed, plausible synthetic protocol based on common synthetic transformations for related compounds.
Synthetic Pathway: A Plausible Retrosynthetic Analysis
A logical approach to the synthesis of 2-Methylpiperidine-2-carboxylic acid involves the construction of a suitably substituted piperidine precursor followed by the introduction or unmasking of the carboxylic acid functionality. A common strategy involves the hydrogenation of a corresponding substituted pyridine.
Caption: A plausible synthetic pathway to this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example of how this compound could be synthesized, drawing upon established chemical principles for similar transformations.
Step 1: Synthesis of Ethyl 2-Methylpyridine-2-carboxylate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpicolinic acid.
-
Esterification: Dissolve the starting material in an excess of absolute ethanol. Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 2-methylpyridine-2-carboxylate.
Step 2: Catalytic Hydrogenation to Ethyl 2-Methylpiperidine-2-carboxylate
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve ethyl 2-methylpyridine-2-carboxylate in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and shake or stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methylpiperidine-2-carboxylate.
Step 3: Hydrolysis to 2-Methylpiperidine-2-carboxylic acid
-
Reaction Setup: Dissolve the crude ethyl 2-methylpiperidine-2-carboxylate in a mixture of water and a co-solvent like ethanol.
-
Hydrolysis: Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting ester is consumed. Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the aqueous solution under reduced pressure to obtain the crude amino acid.
Step 4: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude 2-Methylpiperidine-2-carboxylic acid in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Precipitation: Add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound.
Characterization
The synthesized this compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | 1H NMR would show characteristic signals for the piperidine ring protons, the α-methyl group, and the exchangeable protons of the amine and carboxylic acid. 13C NMR would show distinct peaks for the carbonyl carbon, the quaternary α-carbon, the methyl carbon, and the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak corresponding to the free base form of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the ammonium salt, and the C-H stretching of the aliphatic backbone. |
| Melting Point | A sharp melting point would indicate a high degree of purity. |
| Elemental Analysis | The elemental composition (C, H, N, Cl) would be determined and compared to the calculated theoretical values. |
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4] Its utility stems from several key features:
-
Chiral Scaffold: The presence of a stereocenter at the 2-position makes it a useful starting material for the synthesis of enantiomerically pure compounds.
-
Constrained Amino Acid Mimic: As a cyclic amino acid, it can be incorporated into peptides to introduce conformational constraints, which can lead to increased metabolic stability and enhanced receptor binding affinity.
-
Versatile Functional Groups: The carboxylic acid and the secondary amine functionalities provide handles for a wide range of chemical modifications, allowing for its incorporation into diverse molecular architectures.
While specific, publicly disclosed drug candidates containing this exact fragment may be limited, the broader class of substituted piperidine carboxylic acids is well-represented in medicinal chemistry literature and patents.
Conclusion
This compound is a synthetically accessible and valuable building block for drug discovery and development. While its specific historical discovery is not prominently documented, its conceptual origins lie in the rich history of piperidine alkaloid chemistry and the ongoing quest for novel, functionally diverse molecular scaffolds. The synthetic routes to this compound are based on well-established and robust chemical transformations, and its characterization relies on standard analytical techniques. As the demand for conformationally constrained and stereochemically defined building blocks in medicinal chemistry continues to grow, the importance of compounds like this compound is likely to increase.
References
Methodological & Application
The Versatile Chiral Scaffolding of 2-Methylpiperidine-2-carboxylic acid Hydrochloride in Modern Organic Synthesis
Introduction: Unveiling a Privileged Structural Motif
In the landscape of contemporary drug discovery and organic synthesis, the piperidine scaffold holds a position of prominence.[1] Its prevalence in a vast array of natural products and pharmaceuticals stems from its favorable physicochemical properties and its capacity to serve as a versatile three-dimensional framework for interacting with biological targets.[1] Within this important class of heterocycles, 2-Methylpiperidine-2-carboxylic acid hydrochloride emerges as a particularly valuable chiral building block. Its rigid, pre-defined stereochemistry, combined with the dual functionality of a secondary amine and a carboxylic acid, makes it an attractive starting material for the synthesis of complex, high-value molecules.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role as a key intermediate in the synthesis of pharmaceuticals, present detailed protocols for its preparation and subsequent transformations, and elucidate the chemical principles that underpin its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Application: A Cornerstone in Anticoagulant Therapy - The Synthesis of Argatroban
One of the most notable applications of a derivative of 2-Methylpiperidine-2-carboxylic acid is in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant. The (2R, 4R)-4-methyl-2-piperidinecarboxylic acid moiety serves as a crucial structural element of the final drug molecule, highlighting the importance of this chiral building block in medicinal chemistry.[2]
The synthesis of Argatroban showcases the utility of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid as a scaffold for peptide coupling. The piperidine nitrogen acts as a nucleophile for amide bond formation, while the carboxylic acid provides a handle for further functionalization.
Caption: Synthetic workflow for Argatroban highlighting the incorporation of the 2-methylpiperidine-2-carboxylic acid scaffold.
Synthetic Strategies for Chiral 2-Methylpiperidine-2-carboxylic acid
The utility of 2-Methylpiperidine-2-carboxylic acid in asymmetric synthesis is contingent on the availability of enantiomerically pure forms. Several strategies have been developed to access these chiral building blocks.
Resolution of Racemic Mixtures
A common and effective method for obtaining enantiomerically pure 2-Methylpiperidine-2-carboxylic acid is through the resolution of a racemic mixture using a chiral resolving agent. This classical approach leverages the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Key Resolving Agents:
Caption: General workflow for the resolution of racemic 2-methylpiperidine-2-carboxylic acid.
Protocol 1: Resolution of (±)-trans-4-Methyl-2-piperidinecarboxylic acid
This protocol is adapted from methodologies described in the patent literature for the preparation of a key intermediate for Argatroban.[2][3]
Materials:
-
(±)-trans-4-Methyl-2-piperidinecarboxylic acid hydrochloride
-
D-(-)-Mandelic acid
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve (±)-trans-4-Methyl-2-piperidinecarboxylic acid hydrochloride in methanol. Add an equimolar amount of D-(-)-Mandelic acid to the solution.
-
Crystallization: Stir the solution at room temperature to induce the crystallization of one of the diastereomeric salts. The progress of the crystallization can be monitored by observing the formation of a precipitate. The solution may be cooled to enhance crystallization.
-
Isolation of Diastereomeric Salt: Filter the crystalline precipitate and wash it with a small amount of cold methanol. The collected solid is the diastereomeric salt of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid and D-(-)-Mandelic acid.
-
Liberation of the Free Amino Acid: Suspend the isolated diastereomeric salt in water and adjust the pH to basic (pH > 10) with an aqueous solution of NaOH. This will deprotonate the carboxylic acid and liberate the mandelic acid into the aqueous phase.
-
Extraction: Extract the aqueous solution with dichloromethane to remove the D-(-)-Mandelic acid.
-
Isolation of the Final Product: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with HCl. The enantiomerically enriched (2R, 4R)-4-methyl-2-piperidinecarboxylic acid will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Table 1: Summary of Resolution Conditions
| Resolving Agent | Solvent | Key Steps | Reference |
| D-Mandelic Acid | Methanol | Salt formation, fractional crystallization, acid/base workup | [2] |
| L-Tartaric Acid | Methanol/Water | Diastereomeric salt formation and separation | [3] |
Further Synthetic Transformations
Beyond its direct use in peptide-like couplings, the bifunctional nature of this compound allows for a range of synthetic manipulations.
Esterification
The carboxylic acid moiety can be readily esterified under standard conditions to protect it or to modify the pharmacokinetic properties of the final molecule.
Protocol 2: Fischer Esterification of 4-Methyl-2-piperidinecarboxylic acid hydrochloride
This protocol describes a general procedure for the esterification of the title compound.[3]
Materials:
-
4-Methyl-2-piperidinecarboxylic acid hydrochloride
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or gaseous HCl
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Suspend 4-Methyl-2-piperidinecarboxylic acid hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. Alternatively, bubble dry HCl gas through the suspension.
-
Reaction: After the addition of the acid catalyst, heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methyl-2-piperidinecarboxylate. Further purification can be achieved by column chromatography or distillation.
N-Alkylation
The secondary amine of the piperidine ring can be alkylated to introduce further diversity. A common modification is N-methylation.
Protocol 3: N-Methylation via Reductive Amination
This protocol is based on the reductive methylation of a related piperidine derivative.[4]
Materials:
-
Piperidine-2-carboxylic acid derivative
-
Formaldehyde (as an aqueous solution or paraformaldehyde)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Ethanol
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the piperidine-2-carboxylic acid derivative in ethanol. Add the Pd/C catalyst.
-
Addition of Reagents: Add formaldehyde to the reaction mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically to several atmospheres) and heat the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture, carefully vent the hydrogen gas, and filter the catalyst through a pad of celite.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the N-methylated product.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound and its derivatives are more than just simple heterocyclic compounds; they are enabling tools in the synthesis of complex and biologically active molecules.[5] Their rigid stereochemistry and versatile functional groups provide a reliable platform for the construction of novel pharmaceutical agents.[6] The protocols and applications detailed in this guide underscore the importance of this chiral building block in modern organic synthesis and drug development. As the demand for enantiomerically pure and structurally complex drugs continues to grow, the utility of this compound is set to expand, solidifying its place as a privileged scaffold in the synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 5. (2R,4R)-4-Methylpiperidine-2-carboxylic acid [myskinrecipes.com]
- 6. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
Application Notes & Protocols: 2-Methylpiperidine-2-carboxylic acid hydrochloride as a Chiral Building Block
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In modern medicinal chemistry, the pursuit of therapeutic agents with high potency and selectivity is paramount. A key strategy in achieving this is the use of chiral building blocks—molecular fragments that possess specific three-dimensional arrangements.[1][2] Biological systems, being inherently chiral, often exhibit strict stereoselectivity in their interactions with small molecules.[1][3] Consequently, more than half of all new small-molecule drugs are chiral, and regulatory bodies like the FDA mandate the evaluation of individual stereoisomers to ensure safety and efficacy.[1]
Among the vast arsenal of available chiral synthons, cyclic constrained amino acids represent a particularly powerful class. The piperidine ring, a prevalent motif in numerous natural products and pharmaceuticals, offers a rigid and predictable scaffold.[4] 2-Methylpiperidine-2-carboxylic acid, a non-natural cyclic amino acid, elevates this principle by incorporating a quaternary stereocenter. This structural feature imparts significant conformational rigidity, making it an exceptional building block for constructing highly organized molecular architectures. Its hydrochloride salt form ensures stability, improved solubility in polar solvents, and ease of handling in the laboratory.
This guide provides an in-depth exploration of 2-Methylpiperidine-2-carboxylic acid hydrochloride, detailing its properties, handling, and core applications. We present field-proven protocols for its incorporation into peptide scaffolds, explaining the rationale behind key experimental choices to empower researchers in drug discovery and development.
Physicochemical Properties & Data
A thorough understanding of a building block's physical and chemical properties is the foundation of successful synthesis.
| Property | Data | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₁₄ClNO₂ | [5] |
| Molecular Weight | 179.64 g/mol | [5] |
| CAS Number | 1094072-12-4 | [5] |
| Appearance | White to off-white solid | - |
| Storage | Room temperature, in a dry and well-ventilated place.[5][6] | [5][6] |
| Predicted XlogP | -1.8 | [7] |
Safety & Handling: A Self-Validating System
Safe laboratory practice is non-negotiable. The protocols described herein assume all work is conducted within a certified chemical fume hood by personnel trained in standard organic synthesis techniques.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9][10]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[10] After handling, wash hands and any exposed skin thoroughly.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Emergency First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][9]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][10]
Core Application: Incorporation into Peptide Scaffolds
The primary utility of 2-Methylpiperidine-2-carboxylic acid lies in its role as a constrained scaffold to control peptide conformation. The quaternary carbon atom restricts bond rotation, forcing adjacent residues into well-defined spatial orientations. This is invaluable for stabilizing secondary structures (e.g., turns) and for presenting pharmacophoric groups to a biological target in an optimal geometry.
The following workflow outlines the standard sequence for incorporating this building block. The initial hydrochloride salt must be neutralized, and the secondary amine of the piperidine ring must be protected before peptide coupling can occur. The Boc (tert-butyloxycarbonyl) group is a common and effective choice for this protection.
Experimental Protocols
Protocol 1: Synthesis of Boc-Protected (R/S)-2-Methylpiperidine-2-carboxylic acid
Causality & Rationale: The secondary amine of the piperidine ring is a nucleophile and will interfere with the desired amide bond formation during peptide coupling. It must be "capped" with a protecting group. The Boc group is ideal as it is stable under coupling conditions but can be readily removed later under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting the newly formed peptide bond. Triethylamine (TEA) is used as a base to neutralize the initial hydrochloride salt and the HCl generated during the reaction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DCM.
-
Basification: Cool the solution to 0°C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes. The TEA neutralizes the hydrochloride salt, liberating the free secondary amine.
-
Boc Protection: While maintaining the temperature at 0°C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the flask.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]
-
Workup - Quenching: Cool the mixture to 0°C and slowly add 1 M HCl to quench any excess TEA and unreacted amine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x). The acidic washes remove residual TEA and other water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[12]
-
Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure Boc-protected building block.
Protocol 2: Peptide Coupling to Form a Dipeptide
Causality & Rationale: This protocol demonstrates the coupling of the prepared Boc-protected building block to a model amino acid, glycine methyl ester. Amide bond formation requires the activation of the carboxylic acid. Here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the incoming amino ester and facilitate the coupling reaction without causing unwanted side reactions.
Materials:
-
Boc-Protected 2-Methylpiperidine-2-carboxylic acid (from Protocol 1)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the Boc-protected building block (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature. This pre-activation step forms the active ester intermediate.
-
Addition of Amino Component: In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.2 eq) in DMF and add DIPEA (2.5 eq). Stir until the solid dissolves. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dipeptide by silica gel column chromatography to yield the final product.
Conclusion
This compound is more than just a cyclic amino acid; it is a strategic tool for enforcing conformational bias in peptide and small molecule drug candidates. Its inherent rigidity and defined stereochemistry provide a robust platform for designing ligands with improved potency, selectivity, and metabolic stability. The protocols detailed in this guide offer a validated pathway for leveraging this powerful chiral building block, enabling researchers to accelerate the development of next-generation therapeutics.
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biosynth.com [biosynth.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methylpiperidine-2-carboxylic acid hydrochloride in Medicinal Chemistry
Introduction: The Strategic Advantage of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational constraints into molecular scaffolds. Cyclic amino acids, particularly α,α-disubstituted variants, have emerged as powerful tools in this endeavor.[1][2] By restricting the rotational freedom of a molecule, these building blocks can pre-organize a ligand into a bioactive conformation, leading to a lower entropic penalty upon binding to its biological target. This often translates to increased binding affinity and specificity. Furthermore, the steric hindrance provided by such modifications can shield susceptible bonds from enzymatic degradation, thereby improving metabolic stability.[3]
2-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral α,α-disubstituted cyclic amino acid, embodies these principles. The piperidine ring is a prevalent motif in a vast number of pharmaceuticals, recognized for its ability to impart desirable physicochemical properties and to serve as a versatile scaffold for exploring chemical space.[4][5] The addition of a methyl group at the α-position to the carboxylic acid introduces a significant conformational bias, making it a valuable building block for creating structurally well-defined and potent therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and medicinal chemistry applications of this compound. We will delve into detailed protocols for its synthesis and its incorporation into a representative scaffold, highlighting the causal relationships behind the experimental choices and providing the necessary data for its characterization and utilization.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [6] |
| Molecular Weight | 179.64 g/mol | [6] |
| CAS Number | 1094072-12-4 | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in polar solvents such as water and methanol | [1] |
| Predicted XlogP | -1.8 | [6] |
Synthesis of this compound: A Plausible Approach
While various methods exist for the synthesis of piperidine derivatives, a modified Strecker synthesis provides a logical and efficient route to 2-Methylpiperidine-2-carboxylic acid.[7][8] This approach leverages readily available starting materials and proceeds through a robust and well-understood reaction mechanism.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
1-Methyl-2-piperidone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Iminium Ion Formation:
-
In a 250 mL round-bottom flask, dissolve 1-Methyl-2-piperidone (1 equivalent) in methanol.
-
Add ammonium chloride (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion. The ammonium chloride serves as a source of ammonia in equilibrium.[7]
-
-
Cyanide Addition (Strecker Reaction):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir overnight. The cyanide ion acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile.[4]
-
-
Hydrolysis of the Nitrile:
-
Carefully add concentrated hydrochloric acid (excess) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. This step hydrolyzes the nitrile group to a carboxylic acid.[4]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL) to remove any unreacted starting material and non-polar byproducts.
-
Adjust the pH of the aqueous layer to approximately 7 with a suitable base (e.g., sodium bicarbonate).
-
Extract the neutralized aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amino acid.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude 2-Methylpiperidine-2-carboxylic acid in a minimal amount of methanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of concentrated HCl, until the solution is acidic (pH ~1-2).
-
Add diethyl ether to precipitate the hydrochloride salt.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Application in Medicinal Chemistry: A Scaffold for Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as for potential therapies for depression and anxiety.[9][10] Many potent NK1 receptor antagonists feature a piperidine core, which often plays a crucial role in orienting the key pharmacophoric elements for optimal receptor interaction.
The conformationally restricted nature of this compound makes it an attractive building block for the synthesis of novel NK1 receptor antagonists. By incorporating this moiety, medicinal chemists can enforce a specific three-dimensional arrangement of the molecule, potentially leading to enhanced affinity and selectivity for the NK1 receptor.[4]
Illustrative Application: Synthesis of a Core Scaffold for NK1 Antagonists
The following protocol describes the coupling of this compound to a representative aromatic amine, a common step in the synthesis of many NK1 receptor antagonists.
Workflow for Amide Coupling
Caption: Workflow for the amide coupling of 2-Methylpiperidine-2-carboxylic acid.
Detailed Coupling Protocol
Materials:
-
This compound
-
A representative aromatic amine (e.g., 2-methoxybenzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add DIPEA (3 equivalents) and stir for 10 minutes at room temperature. The DIPEA acts as a base to neutralize the hydrochloride and the carboxylic acid.
-
Add HATU (1.1 equivalents) to the solution and stir for another 15 minutes. HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add the aromatic amine (1 equivalent).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization Data
Accurate characterization is crucial for confirming the identity and purity of synthesized compounds. Below is a table of expected analytical data for 2-Methylpiperidine-2-carboxylic acid.
| Analysis | Expected Data |
| ¹H NMR (D₂O) | δ (ppm): ~3.4-3.6 (m, 2H, piperidine CH₂), ~3.2-3.4 (m, 2H, piperidine CH₂), ~2.0-2.2 (m, 2H, piperidine CH₂), ~1.6-1.8 (m, 2H, piperidine CH₂), ~1.5 (s, 3H, CH₃). Note: The exact chemical shifts can vary depending on the solvent and concentration. |
| ¹³C NMR (D₂O) | δ (ppm): ~175 (C=O), ~60 (quaternary C), ~45 (piperidine CH₂), ~35 (piperidine CH₂), ~25 (piperidine CH₂), ~22 (piperidine CH₂), ~20 (CH₃). Note: The exact chemical shifts can vary depending on the solvent and concentration. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₁₄NO₂⁺: 144.1019; found: ~144.1. |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch), ~1600 (N-H bend). |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its conformationally constrained nature provides a powerful tool for the design of potent and selective ligands for a variety of biological targets. The synthetic and application protocols detailed in this note offer a practical guide for researchers to harness the potential of this unique scaffold. By understanding the principles behind its synthesis and application, scientists can accelerate the discovery and development of novel therapeutics with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Protocol for N-Methylation of Piperidine-2-Carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of N-Methylation in Drug Discovery
The introduction of a methyl group to a nitrogen atom within a molecule, a process known as N-methylation, can profoundly alter its physicochemical and pharmacological properties.[1] In the context of drug development, this seemingly minor modification can lead to significant improvements in a compound's metabolic stability, membrane permeability, and oral bioavailability.[2] The "magic methyl effect," a term coined to describe the often dramatic and unpredictable enhancement of biological activity upon methylation, underscores the importance of this synthetic transformation.[1] Piperidine-2-carboxylic acid and its N-methylated derivative, N-methylpiperidine-2-carboxylic acid, are valuable chiral building blocks in the synthesis of numerous pharmaceutical agents. This guide provides detailed, field-proven protocols for the N-methylation of piperidine-2-carboxylic acid, offering insights into the underlying chemical principles and practical considerations for successful synthesis.
Primary Protocol: Eschweiler-Clarke Reductive Amination
The Eschweiler-Clarke reaction is a robust and widely employed method for the N-methylation of primary and secondary amines.[1][3] This reductive amination procedure utilizes an excess of formic acid and formaldehyde to introduce methyl groups onto the nitrogen atom.[4] A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents, as the reaction stops at the tertiary amine stage.[5]
Reaction Mechanism: A Stepwise Look
The reaction proceeds through a well-established mechanism:
-
Iminium Ion Formation: The secondary amine of piperidine-2-carboxylic acid reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to generate an electrophilic iminium ion.[4][5]
-
Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine. The transfer of a hydride from the formate ion is driven by the formation of gaseous carbon dioxide, which renders the reaction irreversible.[1]
Detailed Experimental Protocol
Materials:
-
Piperidine-2-carboxylic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine-2-carboxylic acid (1.0 eq) in formic acid (excess, e.g., 5-10 eq).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, excess, e.g., 3-5 eq) dropwise. Note: The addition may be exothermic.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl to quench the excess formaldehyde and formic acid.
-
Extraction (Acidic): Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) to remove any non-basic impurities. Discard the organic layer.
-
Basification: Carefully basify the aqueous layer to a pH of 9-10 using a concentrated solution of sodium hydroxide. Ensure the solution is cool during basification as it is an exothermic process.
-
Extraction (Basic): Extract the basic aqueous layer with dichloromethane (3 x volumes). The N-methylated product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylpiperidine-2-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Alternative Protocol: N-Methylation using Methyl Iodide
Direct alkylation with a methylating agent such as methyl iodide is another common method for N-methylation.[6][7] This approach often requires a base to deprotonate the secondary amine, making it nucleophilic enough to attack the electrophilic methyl iodide. While effective, this method can sometimes lead to the formation of quaternary ammonium salts as a byproduct due to over-methylation.[1][5]
Detailed Experimental Protocol
Materials:
-
Piperidine-2-carboxylic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend piperidine-2-carboxylic acid (1.0 eq) and potassium carbonate (2-3 eq) in acetone or DMF.
-
Addition of Methyl Iodide: Add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and extract with dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-methylpiperidine-2-carboxylic acid by column chromatography or recrystallization.
Comparison of N-Methylation Methods
| Feature | Eschweiler-Clarke Reaction | Methyl Iodide Alkylation | Dimethyl Sulfate Alkylation |
| Methylating Agent | Formaldehyde and Formic Acid | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |
| Key Advantage | Avoids quaternization, high yields[1] | Readily available reagent | High boiling point, less volatile[7][8] |
| Potential Drawbacks | Requires heating, excess reagents | Can lead to over-methylation[1][5], toxic and volatile | Highly toxic and carcinogenic[9] |
| Reaction Conditions | 80-100 °C | Room temperature or mild heating | Room temperature or mild heating |
| Work-up | Acid-base extraction | Filtration and extraction | Quenching and extraction |
Safety and Handling Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[10]
-
Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and volatile.[10][11] Handle with extreme care in a fume hood. Avoid inhalation and skin contact.[10] In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup.
-
Dimethyl Sulfate: Dimethyl sulfate is highly toxic and carcinogenic.[9] It should be handled with extreme caution. Any excess reagent must be destroyed with a quenching agent like ammonium hydroxide.[7]
-
Formic Acid and Formaldehyde: Both are corrosive and toxic. Handle in a fume hood and avoid inhalation of vapors.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for Eschweiler-Clarke), or the equivalents of the methylating agent.
-
Over-methylation (with Methyl Iodide): To minimize the formation of quaternary ammonium salts, use a controlled amount of methyl iodide and monitor the reaction closely.
-
Purification Challenges: Piperidine-2-carboxylic acid and its N-methylated product are amino acids and can be highly polar. This can sometimes make extraction and column chromatography challenging. The use of a modified mobile phase (e.g., with a small amount of acetic acid or triethylamine) may be necessary for effective chromatographic separation.
-
Racemization: For chiral amines, it is important to choose reaction conditions that do not cause racemization. The Eschweiler-Clarke reaction is known to proceed without racemization of chiral centers adjacent to the amine.
Conclusion
The N-methylation of piperidine-2-carboxylic acid is a critical transformation for the synthesis of many biologically active molecules. The Eschweiler-Clarke reaction offers a reliable and high-yielding method that advantageously avoids over-methylation. While direct alkylation with methyl iodide provides a viable alternative, careful control of reaction conditions is necessary to minimize side products. The choice of protocol will ultimately depend on the specific requirements of the synthesis, available resources, and safety considerations. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently and successfully perform this important synthetic step.
References
- 1. mdpi.com [mdpi.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. server.ccl.net [server.ccl.net]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
analytical methods for 2-Methylpiperidine-2-carboxylic acid hydrochloride
An In-Depth Guide to the Analytical Characterization of 2-Methylpiperidine-2-carboxylic acid hydrochloride
Introduction: The Analytical Imperative for a Chiral Building Block
This compound is a chiral heterocyclic compound that serves as a valuable building block in modern drug discovery and development. Its structure, featuring a quaternary stereocenter, makes it a key component in the synthesis of complex pharmaceutical agents, including protein degraders and other targeted therapies[1][2]. The precise analytical characterization of this molecule is paramount, ensuring its identity, purity, and stereochemical integrity. In a regulated environment, robust and validated analytical methods are not merely a quality control measure; they are a foundational component of a successful drug development program, ensuring safety, efficacy, and reproducibility.
This guide provides a comprehensive overview of the principal analytical methodologies for this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for method selection and optimization. We will explore chromatographic techniques for purity and chiral fidelity assessment, as well as spectroscopic methods for structural confirmation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| CAS Number | 1094072-12-4 | [1] |
| Monoisotopic Mass | 143.09464 Da (free base) | [3] |
| Predicted XlogP | -1.8 (free base) | [3] |
| Structure | A piperidine ring with a methyl and a carboxylic acid group at the 2-position, supplied as a hydrochloride salt. |
Chromatographic Analysis: Purity, Impurity Profiling, and Quantification
The primary challenge in the chromatographic analysis of 2-Methylpiperidine-2-carboxylic acid is its lack of a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection insensitive for trace-level analysis[4][5]. Furthermore, as a salt, it is non-volatile, precluding direct analysis by Gas Chromatography (GC). The following sections detail robust solutions to these challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity and quantifying this compound. The choice of detector and mobile phase is critical for success.
Scientific Rationale: Charged Aerosol Detection (CAD) is a near-universal detection method that does not rely on the analyte's optical properties. It generates a response proportional to the mass of the non-volatile analyte, making it ideal for compounds like ours that lack a chromophore[4]. To achieve good peak shape and retention on a reversed-phase column, an ion-pairing agent is often necessary to interact with the charged amine, enhancing its retention on the nonpolar stationary phase.
Experimental Protocol: HPLC-CAD
-
Instrumentation: HPLC system equipped with a Corona CAD detector.
-
Column: Atlantis C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v). HFBA acts as an effective ion-pairing agent for the protonated amine[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
CAD Settings: Nitrogen gas pressure at 35 psi.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting a stock solution.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) according to established guidelines[6][7].
Scientific Rationale: For the highest sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred approach. This method eliminates the need for derivatization and provides structural confirmation based on the mass-to-charge ratio (m/z) of the parent ion and its fragments[8]. Electrospray ionization (ESI) in positive mode is highly effective for protonating the piperidine nitrogen.
Experimental Protocol: LC-MS/MS
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column suitable for LC-MS analysis (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: ESI, Positive.
-
Mass Analyzer Mode: Monitor the transition for the protonated molecule [M+H]⁺. For 2-Methylpiperidine-2-carboxylic acid (free base, C₇H₁₃NO₂), the expected m/z is approximately 144.10[3]. A suitable product ion would be selected for Multiple Reaction Monitoring (MRM) for high selectivity.
-
Sample Preparation: "Dilute and shoot" is often sufficient. Dissolve the sample in Mobile Phase A.
Gas Chromatography (GC)
Scientific Rationale: Direct GC analysis is not feasible due to the non-volatile nature of the hydrochloride salt. Therefore, derivatization is mandatory to convert the analyte into a volatile and thermally stable compound. Silylation is a highly effective technique that replaces the active hydrogen atoms on both the carboxylic acid and the secondary amine with trimethylsilyl (TMS) groups, drastically increasing volatility[9][10].
Experimental Protocol: GC-MS with Silylation
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A standard nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Derivatization Procedure: a. Accurately weigh ~1 mg of the sample into a reaction vial. b. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 100 µL of pyridine (as a catalyst and solvent). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
-
Injection: 1 µL, split mode (e.g., 20:1).
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 500. The resulting mass spectrum can be used for identification by comparing it to library spectra or interpreting the fragmentation pattern.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. GMD - Piperidine-2-carboxylic acid (2TMS) - InChI=1S/C12H27NO2Si2/c1-16(2,3)13-10-8-7-9-11(13)12(14)15-17(4,5)6/h11H,7-10H2,1-6H3 [gmd.mpimp-golm.mpg.de]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
Strategic HPLC Analysis of 2-Methylpiperidine-2-carboxylic Acid Hydrochloride: From Direct Analysis to Derivatization
An Application Note for Drug Development Professionals
Abstract
This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Methylpiperidine-2-carboxylic acid hydrochloride, a polar, non-chromophoric cyclic amino acid analog. Addressing the inherent analytical challenges of this compound, we present two primary, validated protocols: (1) a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) for high-sensitivity, underivatized quantification, and (2) a widely accessible Reversed-Phase (RP-HPLC) method employing pre-column derivatization for UV or Fluorescence detection. The causality behind chromatographic choices, detailed step-by-step protocols, and method validation considerations according to ICH guidelines are discussed to provide researchers with a self-validating system for accurate and reproducible analysis in drug development settings.
Introduction: The Analytical Challenge
This compound is a piperidine-based scaffold of increasing interest in pharmaceutical development, notably as a building block in protein degraders and other novel therapeutic agents.[1] Its analytical quantification, however, presents significant challenges rooted in its physicochemical properties:
-
High Polarity: The zwitterionic nature of the amino acid moiety and the overall polar structure result in poor retention on conventional reversed-phase columns.[2]
-
Lack of a Chromophore: The molecule does not possess a UV-absorbing functional group, rendering standard UV-Vis detection ineffective for the native compound.[3][4]
-
Chirality: The presence of a stereocenter at the C2 position necessitates chiral-specific methods if enantiomeric purity is a critical quality attribute.
This application note provides a strategic framework for overcoming these challenges, enabling reliable quantification for research, quality control, and stability studies.
Analyte Properties & Method Selection Rationale
A successful analytical method is built upon a fundamental understanding of the analyte. 2-Methylpiperidine-2-carboxylic acid (MW: 179.64 g/mol as HCl salt) is highly soluble in aqueous media.[1] The primary analytical decision point hinges on the available detector technology and the specific requirements of the analysis (e.g., purity assay vs. trace-level quantification).
Decision Workflow: Selecting the Optimal HPLC Strategy
The choice between direct analysis and derivatization is critical. HILIC offers a powerful method for retaining and separating highly polar compounds in their native form, while derivatization chemically modifies the analyte to make it compatible with more common RP-HPLC systems and detectors.[4][5][6]
Caption: Method selection workflow for the analysis of the target analyte.
Protocol 1: Direct Analysis via HILIC-MS
This protocol is the preferred method for its high specificity, sensitivity, and minimal sample manipulation. HILIC operates on a partitioning mechanism where the analyte moves from a mobile phase high in organic solvent to a water-enriched layer on the surface of a polar stationary phase.[6][7][8] This provides excellent retention for polar compounds that would otherwise elute in the void volume of an RP column.
Materials and Equipment
-
HPLC System: A binary or quaternary HPLC or UPLC system.
-
Mass Spectrometer: A single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.[9]
-
HILIC Column: A high-purity silica or amide-bonded stationary phase is recommended. Example: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).
-
Reagents: LC-MS grade acetonitrile, water, and ammonium formate.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to ~3.0 with formic acid).
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water (pH adjusted to ~3.0 with formic acid).
-
Expert Insight: The use of a volatile buffer like ammonium formate is critical for MS compatibility. The acidic pH ensures the analyte's secondary amine is protonated, aiding in ESI+ ionization and improving peak shape.
-
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in water.
-
Create a calibration curve by serially diluting the stock solution into the sample diluent (90:10 ACN:H₂O). A typical range is 0.1 - 50 µg/mL.
-
Prepare unknown samples by diluting them to fall within the calibration range using the same sample diluent.
-
Expert Insight: Dissolving the sample in a solvent with a high organic content, similar to the initial mobile phase conditions, is crucial to prevent peak distortion and splitting in HILIC.
-
-
Instrument Conditions:
| Parameter | Recommended Setting |
| HPLC Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:H₂O, pH 3.0 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient Program | 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |
| MS Ionization Mode | ESI Positive |
| MS Acquisition | Selected Ion Monitoring (SIM) or MRM: m/z 144.1 -> fragments |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
Note: MS parameters should be optimized for the specific instrument used.
Protocol 2: RP-HPLC with Pre-column Derivatization
This protocol is ideal for laboratories without access to MS detectors. It involves a chemical reaction to attach a chromophore or fluorophore to the analyte, allowing for sensitive detection by UV or fluorescence.[4][10] We will use the Waters AccQ•Tag™ chemistry as an exemplary workflow, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize both primary and secondary amines.[3]
Materials and Equipment
-
HPLC System: A binary or quaternary HPLC system with a UV-Vis or Fluorescence detector.
-
RP-HPLC Column: A high-quality C18 column. Example: Waters AccQ•Tag Ultra C18 (2.1 x 100 mm, 1.7 µm).
-
Reagents: Waters AccQ•Tag Ultra Derivatization Kit (Reagent, Borate Buffer, Diluent), HPLC grade acetonitrile, and water.
Step-by-Step Protocol
Caption: Workflow for pre-column derivatization and RP-HPLC analysis.
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions (e.g., Waters AccQ•Tag Ultra Derivatization Kit).[3]
-
-
Derivatization Procedure:
-
To a reaction vial, add 70 µL of Borate Buffer.
-
Add 10 µL of the standard or sample solution.
-
Add 20 µL of the reconstituted AccQ•Fluor Reagent, and immediately vortex for several seconds.
-
Heat the vial at 55 °C for 10 minutes. The sample is now ready for injection.
-
Expert Insight: The pH of the reaction mixture is critical for complete derivatization and must be between 8.2 and 10.0.[3] If samples are strongly acidic, neutralization may be required prior to adding the borate buffer.
-
-
Instrument Conditions:
| Parameter | Recommended Setting |
| HPLC Column | Waters AccQ•Tag Ultra C18, 2.1 x 100 mm, 1.7 µm |
| Column Temperature | 45 °C |
| Mobile Phase A | AccQ•Tag Ultra Eluent A Concentrate, diluted per instructions |
| Mobile Phase B | AccQ•Tag Ultra Eluent B (Acetonitrile) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Gradient Program | A typical gradient runs from ~5% B to ~30% B over 10-15 minutes. Must be optimized. |
| Detection (FLD) | Excitation: 266 nm, Emission: 473 nm |
| Detection (UV) | 260 nm |
Method Validation According to ICH Guidelines
For use in a regulated environment, the chosen method must be validated to ensure it is fit for purpose.[11][12] The validation should adhere to the principles outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[13]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the signal is unequivocally from the analyte. For HILIC-MS, mass selectivity provides this. For the derivatization method, analyze a placebo and spiked samples to ensure no interference at the analyte's retention time. |
| Linearity & Range | Analyze a minimum of 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.999. The range for an assay is typically 80-120% of the target concentration.[13][14] |
| Accuracy | Perform recovery studies by spiking a placebo matrix at three levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0 - 102.0%.[13] |
| Precision | Repeatability (Intra-assay): Analyze ≥6 replicates at 100% concentration or 3 replicates at 3 concentrations. RSD should be ≤ 1.0%. Intermediate Precision: Repeat the analysis on a different day with a different analyst. RSD should be ≤ 2.0%.[13] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[13] |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) to assess the method's reliability. System suitability criteria must still be met. |
Conclusion
The successful HPLC analysis of this compound requires a strategy that directly addresses its polar, non-chromophoric nature. For laboratories equipped with mass spectrometry, a HILIC-MS method provides a rapid, direct, and highly specific solution. For broader accessibility, a pre-column derivatization approach coupled with standard RP-HPLC and UV or fluorescence detection offers a robust and sensitive alternative. Both methods, when properly developed and validated according to ICH guidelines, can provide the trustworthy and accurate data essential for advancing drug development programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. zenodo.org [zenodo.org]
- 13. pharmtech.com [pharmtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Methylpiperidine-2-carboxylic acid hydrochloride derivatives
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation and conformational analysis of 2-Methylpiperidine-2-carboxylic acid hydrochloride and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds, incorporating a chiral quaternary center, are of significant interest in medicinal chemistry and drug development.[1] This document outlines optimized protocols for sample preparation and the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. By integrating established principles of NMR theory with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming for accurate and reproducible characterization of these complex heterocyclic structures.
Introduction: The Significance of Substituted Piperidines
Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] The introduction of substituents, such as a methyl and a carboxylic acid group at the C2 position, creates a chiral quaternary center, which can significantly influence the molecule's biological activity and pharmacokinetic properties. The hydrochloride salt form is often utilized to enhance solubility and stability.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the three-dimensional structure of such molecules in solution.[1][3] It provides critical information on connectivity, stereochemistry, and conformational dynamics, which is indispensable for quality control, lead optimization, and regulatory submissions in the pharmaceutical industry.[4]
This application note will delve into the specific NMR methodologies required to fully characterize this compound, a representative member of this important class of compounds.
Foundational Principles: Causality in Experimental Design
The experimental design for NMR analysis is dictated by the physicochemical properties of the analyte. For this compound, two key features guide our approach: its nature as a hydrochloride salt and the presence of a quaternary carbon.
-
Impact of the Hydrochloride Salt: The protonation of the piperidine nitrogen to form the ammonium salt has a profound effect on the NMR spectrum. The positive charge on the nitrogen atom induces a significant deshielding effect on adjacent protons and carbons (α-protons and α-carbons), causing their signals to shift downfield.[5][6] This effect is a key diagnostic feature for confirming the salt form. Furthermore, the salt form dictates the choice of solvent, requiring polar deuterated solvents for dissolution.
-
The Quaternary Carbon Challenge: The C2 carbon is a quaternary center, meaning it has no directly attached protons. Consequently, it will not show any correlation in a standard Heteronuclear Single Quantum Coherence (HSQC) experiment, which only reveals direct one-bond C-H connections.[7] Its chemical shift and connectivity must be established through long-range correlations using the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
Experimental Workflow: From Sample to Structure
A systematic approach ensures data quality and simplifies interpretation. The workflow involves careful sample preparation followed by a hierarchical series of NMR experiments.
Caption: Experimental workflow for NMR analysis.
Protocol: Sample Preparation
The quality of the NMR spectra is critically dependent on proper sample preparation.[8][9][10]
Reagents and Materials:
-
This compound (5-10 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Pipettes and glassware
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial. For ¹³C NMR, a higher concentration is preferable due to its lower sensitivity.[8][10]
-
Solvent Selection and Dissolution:
-
Rationale: As a salt, the compound is soluble in polar solvents. D₂O is an excellent choice as it will exchange with the labile N-H and O-H protons, simplifying the spectrum by removing their signals. DMSO-d₆ can also be used and will allow for the observation of these exchangeable protons.[11][12]
-
Procedure: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[8] Vortex or sonicate briefly to ensure complete dissolution. The solution must be transparent and free of any particulate matter.
-
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any microparticulates.[8][9]
-
Referencing: Modern NMR spectrometers typically reference the spectra to the residual solvent signal.[13] For D₂O, the residual HDO signal is at ~4.79 ppm. For DMSO-d₆, the residual signal is at ~2.50 ppm. Alternatively, an internal standard like DSS for aqueous solutions can be used.
Structural Elucidation: Interpreting the Spectra
Predicted Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme will be used.
Caption: Structure of this compound.
1D NMR Analysis: ¹H and ¹³C Spectra
The following table summarizes the predicted chemical shifts for the compound dissolved in D₂O. The protonation of the nitrogen leads to a general downfield shift of the ring protons and carbons compared to the free base.
| Atom Number | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| 1 (COOH) | - | - | ~175 |
| 2 (C-CH₃) | - | - | ~65 |
| 3 | ~1.8 (eq), ~1.6 (ax) | m | ~28 |
| 4 | ~1.7 (eq), ~1.5 (ax) | m | ~22 |
| 5 | ~1.9 (eq), ~1.7 (ax) | m | ~29 |
| 6 | ~3.4 (eq), ~3.1 (ax) | m | ~46 |
| 7 (CH₃) | ~1.5 | s | ~20 |
Interpretation of the ¹H Spectrum:
-
Methyl Group (C7): A sharp singlet at approximately 1.5 ppm, integrating to 3 protons.
-
Piperidine Ring Protons (C3, C4, C5): A complex series of overlapping multiplets between ~1.5 and 1.9 ppm. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and couplings.[14]
-
C6 Protons: The protons alpha to the protonated nitrogen are significantly deshielded, appearing as multiplets between ~3.1 and 3.4 ppm.
Interpretation of the ¹³C Spectrum:
-
Carboxyl Carbon (C1): The least shielded carbon, appearing around 175 ppm.[15][16]
-
Quaternary Carbon (C2): Expected around 65 ppm. Its signal will likely be of lower intensity.
-
C6 Carbon: The carbon alpha to the nitrogen is deshielded due to the inductive effect of the N⁺H₂, appearing around 46 ppm.
-
Ring Carbons (C3, C4, C5) and Methyl Carbon (C7): These aliphatic carbons will appear in the upfield region of the spectrum (~20-30 ppm).
2D NMR Analysis: Establishing Connectivity
Two-dimensional NMR experiments are essential for unambiguous assignment of the complex spin systems in the piperidine ring.
4.3.1. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the same spin system. For this molecule, we expect to see:
-
Correlations between the geminal and vicinal protons on C3, C4, C5, and C6, allowing for a "walk" around the piperidine ring to trace the proton connectivity.
-
No correlation from the methyl singlet (H7), confirming its isolation from other protons.
4.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum maps each proton to its directly attached carbon.
-
It will show correlations for C3-H3, C4-H4, C5-H5, C6-H6, and C7-H7.
-
Crucially, there will be no cross-peak for the quaternary carbon C2 or the carboxyl carbon C1, as they bear no protons.
4.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the key to identifying the quaternary carbons and piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away.
Caption: Key expected HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
-
From the Methyl Protons (H7): Correlations to the quaternary carbon C2 and to the adjacent methylene carbon C3 are expected. The H7-C2 correlation is definitive proof of the methyl group's position.
-
From the C6 Protons (H6): A correlation to the quaternary carbon C2 will establish the connectivity between C6 and C2.
-
From the C3 Protons (H3): Correlations to C2 and the carboxyl carbon C1 will confirm the placement of the carboxylic acid group.
Conformational and Stereochemical Analysis
The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[2][14] The relative stereochemistry and the preferred orientation of the substituents can be inferred from ¹H-¹H coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) data.
Caption: Chair conformation and typical proton coupling constants.
-
Analysis of Coupling Constants: The magnitude of the vicinal (³JHH) coupling constants is dependent on the dihedral angle between the protons. In a rigid chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (2-5 Hz). Detailed analysis of the multiplets for the ring protons can thus provide strong evidence for the chair conformation and the relative orientation of substituents.
-
NOESY/ROESY for Stereochemistry: A 2D NOESY or ROESY experiment, which detects through-space correlations, can be used to determine the relative orientation of the methyl group. For example, an NOE between the methyl protons (H7) and an axial proton on C6 or C3 would suggest an axial orientation of the methyl group, while an NOE to an equatorial proton would suggest an equatorial orientation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive toolkit for the characterization of this compound derivatives. A logical and systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and the unambiguous confirmation of the molecular structure. Further analysis of coupling constants and NOE data can provide critical insights into the compound's conformational preferences and stereochemistry. The protocols and interpretive principles detailed in this guide offer a robust foundation for researchers in drug discovery and development to confidently analyze this important class of molecules.
References
- 1. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]
- 4. 2-Methylpiperidine(109-05-7) 13C NMR spectrum [chemicalbook.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. 2-Methylpiperidine [webbook.nist.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 14. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
Application Note & Protocol: A Scalable Synthesis of 2-Methylpiperidine-2-carboxylic acid Hydrochloride
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-Methylpiperidine-2-carboxylic acid hydrochloride, a key building block in the development of various pharmaceutical agents. The primary protocol detailed herein focuses on the catalytic hydrogenation of 2-methylpicolinic acid, a robust and scalable method suitable for industrial production. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, explanations of chemical principles, safety protocols, and analytical validation methods.
Introduction and Strategic Overview
2-Methylpiperidine-2-carboxylic acid (also known as 2-methylpipecolic acid) is a non-proteinogenic amino acid derivative. Its structural motif is integral to numerous active pharmaceutical ingredients (APIs), particularly in the class of local anesthetics. The hydrochloride salt form enhances the compound's stability and solubility, making it ideal for further synthetic transformations and formulation.
The successful large-scale synthesis of this compound hinges on selecting a route that is not only high-yielding but also economically viable, safe, and environmentally responsible. Several synthetic strategies can be envisioned:
-
Strecker Amino Acid Synthesis: A classic method involving the reaction of a ketone with cyanide and ammonia, followed by hydrolysis.[1][2] While fundamentally sound, its application here would require a suitable cyclic ketone precursor and the large-scale handling of toxic cyanides, posing significant safety and waste-disposal challenges.
-
Asymmetric Synthesis: For producing specific enantiomers, which is often crucial for pharmacological activity, asymmetric methods are necessary.[3][4] These routes may involve chiral catalysts or starting from a chiral pool, but are often more complex and costly for initial scale-up.[5][6]
-
Catalytic Hydrogenation of Pyridine Derivatives: This approach involves the reduction of an aromatic pyridine ring to a saturated piperidine ring.[7] It is a widely used industrial process known for its high efficiency, clean conversion, and scalability. The starting materials, such as substituted picolinic acids, are generally accessible.
Considering the requirements for large-scale production, this guide will focus on the catalytic hydrogenation of 2-methylpicolinic acid . This method represents a direct and proven pathway to the target compound, balancing efficiency with operational safety.
Primary Protocol: Synthesis via Catalytic Hydrogenation
This protocol details the conversion of 2-methylpicolinic acid to this compound through catalytic hydrogenation under pressure. The presence of hydrochloric acid facilitates the reaction and directly yields the desired salt form.
Underlying Principles and Rationale
The core of this synthesis is the heterogeneous catalytic hydrogenation of the pyridine ring in 2-methylpicolinic acid.
-
Catalyst Selection: Platinum on carbon (Pt/C) is chosen as the catalyst. While other catalysts like Palladium (Pd/C) or Raney Nickel could be used, platinum is highly effective for the hydrogenation of pyridine rings and is resistant to poisoning by the carboxylic acid group.[7]
-
Reaction Environment: The reaction is performed in an ethanol solvent, which is effective at dissolving the starting material and the product salt at reaction temperatures. It is also relatively easy to remove during work-up.
-
Role of Hydrochloric Acid: The addition of HCl serves two purposes. First, it protonates the pyridine nitrogen, which can increase the rate of hydrogenation. Second, it ensures that the final product is isolated directly as its stable and crystalline hydrochloride salt, simplifying purification.[8]
-
Pressure and Temperature: Elevated hydrogen pressure (e.g., 5-10 bar) is necessary to ensure a sufficient concentration of hydrogen on the catalyst surface, driving the reduction to completion. A moderate temperature (e.g., 50-70°C) increases the reaction rate without promoting significant side reactions.
Quantitative Data and Reagents
The following table outlines the reagents for a representative laboratory scale, which can be linearly scaled for pilot or production batches.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2-Methylpicolinic Acid | 137.14 | 1.00 | 1.0 | 137.1 g |
| 5% Platinum on Carbon (Pt/C) | N/A | N/A | ~2% w/w | 2.75 g |
| Ethanol (99%) | 46.07 | N/A | Solvent | 1.4 L |
| Hydrochloric Acid (37%) | 36.46 | 1.10 | 1.1 | 110 mL |
| Hydrogen (H₂) | 2.02 | Excess | Excess | 5-10 bar |
Step-by-Step Experimental Protocol
Safety Preamble: This procedure involves flammable gas (hydrogen) under pressure and a pyrophoric catalyst. It must be conducted in a designated high-pressure laboratory with appropriate safety features (e.g., blast shields, remote monitoring) by personnel trained in high-pressure reactions.
-
Reactor Charging:
-
Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.
-
Charge the autoclave with 2-methylpicolinic acid (137.1 g).
-
Add ethanol (1.4 L) to the vessel.
-
Under a gentle stream of inert gas (e.g., Nitrogen), carefully add the 5% Pt/C catalyst (2.75 g). Caution: Dry Pt/C can be pyrophoric; handle with care, preferably as a water-wet paste if available, adjusting initial solvent volume accordingly.
-
Seal the autoclave. Begin stirring at a moderate speed (e.g., 300 RPM).
-
Slowly add the hydrochloric acid (110 mL) via an appropriate inlet port.
-
-
Hydrogenation Reaction:
-
Purge the autoclave headspace by pressurizing with nitrogen (to ~5 bar) and venting three times to remove oxygen.
-
Pressurize the autoclave with hydrogen gas to an initial pressure of 7 bar.
-
Heat the reaction mixture to 60°C. The pressure may increase upon heating.
-
Maintain the hydrogen pressure at 7-10 bar throughout the reaction by feeding from a reservoir as it is consumed.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The typical reaction time is 6-12 hours. Optionally, the reaction can be monitored by taking samples (if the reactor is so equipped) and analyzing them by HPLC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature (<25°C).
-
Carefully vent the excess hydrogen pressure to a safe exhaust.
-
Purge the reactor three times with nitrogen to remove all residual hydrogen.
-
Safely open the autoclave.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. CRITICAL: Do not allow the filter cake containing the catalyst to dry out, as it can ignite upon exposure to air. Quench the filter cake immediately and carefully with water.
-
Transfer the clear filtrate to a suitably sized round-bottom flask.
-
Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Cool the concentrated solution to 0-5°C in an ice bath. Crystallization of the product should occur.
-
If crystallization is slow, the addition of a co-solvent like acetone can promote precipitation.[8]
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol or acetone to remove soluble impurities.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation synthesis.
Safety, Handling, and Waste Management
Adherence to strict safety protocols is paramount for this synthesis.
-
Personnel Protection: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
Hydrogen: Extremely flammable. Ensure the absence of ignition sources and proper ventilation. Use in a system rated for high pressure.
-
Catalysts (Pt/C, Pd/C): Can be pyrophoric, especially after use and when dry. Always handle under an inert atmosphere or as a wet paste. Quench spent catalyst carefully with water before disposal.[9]
-
Solvents (Ethanol): Flammable liquids. Store and handle away from ignition sources.
-
Acids (HCl): Corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.
-
-
Procedural Hazards: The primary hazard is the use of hydrogen gas under high pressure. The reactor must be operated behind a safety shield, and its pressure rating must not be exceeded.
-
Waste Disposal:
-
Spent catalyst should be collected in a separate, sealed, and labeled container, kept wet.
-
Organic solvents and aqueous filtrates should be segregated into appropriate, labeled waste streams for disposal according to institutional guidelines.
-
Product Characterization and Quality Control
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Analysis Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation | Peaks corresponding to the piperidine ring protons and the C2-methyl group. Absence of aromatic signals from the starting material. |
| ¹³C NMR | Structural confirmation | Signals for all 7 carbon atoms, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | Molecular weight verification | [M+H]⁺ ion corresponding to the free base (m/z = 144.1). |
| Melting Point | Purity assessment | A sharp melting point consistent with literature values. |
| HPLC | Quantitative purity | Purity ≥97% is typically achievable with this method.[10] |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The catalytic hydrogenation of 2-methylpicolinic acid is an efficient one-step conversion that avoids hazardous reagents like cyanides and offers a direct route to the desired hydrochloride salt. With careful attention to safety, particularly in handling the high-pressure equipment and pyrophoric catalyst, this procedure can be successfully implemented for multi-gram to kilogram-scale production.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]
- 5. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 8. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. calpaclab.com [calpaclab.com]
Application Note: Derivatization of 2-Methylpiperidine-2-carboxylic Acid for Enhanced GC-MS Analysis
<
Abstract
This application note provides a comprehensive guide for the derivatization of 2-Methylpiperidine-2-carboxylic acid, a sterically hindered cyclic amino acid, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and high polarity, direct GC-MS analysis of this analyte is not feasible. This document outlines two effective derivatization strategies: a two-step esterification followed by acylation, and a single-step silylation. The rationale behind the choice of derivatization, detailed experimental protocols, and expected outcomes are presented to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Introduction: The Analytical Challenge
2-Methylpiperidine-2-carboxylic acid is an α,α-disubstituted α-amino acid, a class of compounds of increasing interest in pharmaceutical development due to their ability to modify peptide conformation and enhance bioavailability.[1][2] However, the quantitative analysis of such compounds by GC-MS presents a significant challenge. The presence of both a carboxylic acid and a secondary amine group makes the molecule highly polar and non-volatile.[3][4] Direct injection into a GC system would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential decomposition in the injector port.[4]
Furthermore, the steric hindrance posed by the methyl group at the α-position can impede derivatization reactions, making the selection of an appropriate strategy critical for successful analysis.[1][5][6] Derivatization is therefore an essential step to increase the volatility and thermal stability of the analyte by masking the polar functional groups.[7] This process converts the analyte into a derivative that is amenable to GC separation and subsequent mass spectrometric detection.[8][9]
This guide will focus on two primary derivatization approaches:
-
Two-Step Esterification and Acylation: This classic approach first converts the carboxylic acid to an ester, followed by acylation of the secondary amine. This method is robust and yields stable derivatives.
-
Single-Step Silylation: This method utilizes a silylating agent to simultaneously derivatize both the carboxylic acid and the amine groups, offering a potentially faster workflow.
Strategic Selection of Derivatization Agents
The choice of derivatization reagent is paramount and depends on the specific functional groups present in the analyte and the desired properties of the resulting derivative. For 2-Methylpiperidine-2-carboxylic acid, both the carboxylic acid and the secondary amine must be derivatized.
Two-Step Approach: Esterification Followed by Acylation
This method offers a high degree of control and typically results in very stable derivatives.
-
Esterification of the Carboxylic Acid: The carboxylic acid group is first converted to a less polar and more volatile ester. Methylation, forming a methyl ester, is a common and effective choice.[10] Reagents such as methanolic HCl or BF3-methanol are frequently used.[9][10][11] This initial step is crucial as it reduces the polarity of the most acidic functional group.
-
Acylation of the Secondary Amine: Following esterification, the secondary amine is derivatized. Acylation with highly fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), is advantageous for several reasons.[7] These reagents produce stable, volatile derivatives that are highly responsive to electron capture detection (ECD) if available, and also provide characteristic mass spectra under electron ionization (EI) conditions.[7][8]
Single-Step Approach: Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amino groups.[7]
-
Silylating Reagents: A variety of silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most common for amino acid analysis.[4][12] For sterically hindered molecules, more powerful silylating agents or the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary to drive the reaction to completion.[7] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another option that forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can be beneficial for quantitative analysis.[13]
The primary advantage of silylation is the potential for a single-step reaction that derivatizes both functional groups simultaneously. However, silyl derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and storage.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of 2-Methylpiperidine-2-carboxylic acid.
Protocol 1: Two-Step Esterification and Acylation
This protocol is adapted from established methods for amino acid analysis.[8]
Materials:
-
2-Methylpiperidine-2-carboxylic acid standard or sample extract
-
Methanolic HCl (3 M) or Boron trifluoride in methanol (14% w/v)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
Reacti-Vials™ or other suitable reaction vials
-
GC-MS system
Workflow Diagram:
Caption: Two-step derivatization workflow for GC-MS analysis.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Methylpiperidine-2-carboxylic acid into a reaction vial. If working with a solution, transfer an aliquot containing the desired amount and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Esterification:
-
Add 200 µL of 3 M methanolic HCl to the dried sample.
-
Cap the vial tightly and heat at 70°C for 60 minutes. This step converts the carboxylic acid to its methyl ester.
-
Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried methyl ester, add 100 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vial tightly and heat at 60°C for 30 minutes. This step acylates the secondary amine.
-
Cool the vial to room temperature and evaporate the reagents to dryness under a gentle stream of nitrogen.
-
-
Final Preparation: Reconstitute the derivatized sample in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
Protocol 2: Single-Step Silylation
This protocol is based on common silylation procedures for amino acids.[4]
Materials:
-
2-Methylpiperidine-2-carboxylic acid standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst
-
Acetonitrile (anhydrous) or Pyridine (anhydrous)
-
Nitrogen gas supply
-
Heating block or water bath
-
Reacti-Vials™ or other suitable reaction vials
-
GC-MS system
Workflow Diagram:
Caption: Single-step silylation workflow for GC-MS analysis.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Methylpiperidine-2-carboxylic acid into a reaction vial. It is crucial that the sample is anhydrous. Lyophilize or dry the sample thoroughly in a vacuum desiccator.
-
Silylation:
-
Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried sample.
-
Add 100 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 80°C for 45 minutes. The elevated temperature and catalyst help to overcome potential steric hindrance.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Data Presentation and Expected Outcomes
The successful derivatization of 2-Methylpiperidine-2-carboxylic acid will yield a volatile and thermally stable product with good chromatographic properties. The following table summarizes the expected characteristics of the derivatives.
| Parameter | Two-Step (Esterification/Acylation) | Single-Step (Silylation) |
| Derivative | N-Pentafluoropropionyl-2-methylpiperidine-2-carboxylic acid, methyl ester | 2-Methylpiperidine-2-carboxylic acid, bis(trimethylsilyl) derivative |
| Reagent(s) | Methanolic HCl, PFPA | MSTFA + 1% TMCS |
| Reaction Temp. | 70°C (Esterification), 60°C (Acylation) | 80°C |
| Reaction Time | ~90 minutes (plus drying steps) | 45 minutes |
| Derivative Stability | Generally very high | Moderate, sensitive to moisture |
| Expected Mol. Weight | 355.3 g/mol | 287.5 g/mol |
| Key MS Fragments | Loss of -OCH3, -COOCH3, and fragments from the piperidine ring and PFPA group. | M-15 (loss of CH3), fragments characteristic of TMS derivatives (m/z 73, 147). |
Note: Retention times and mass spectral fragmentation patterns should be confirmed by analyzing a derivatized authentic standard.
Causality and Self-Validation: Ensuring Trustworthy Results
Expertise & Experience: The choice of a two-step method is grounded in the principle of addressing each reactive site sequentially, which is often more reliable for complex or sterically hindered molecules.[8] The initial esterification neutralizes the highly polar carboxylic acid, making the subsequent acylation of the less reactive secondary amine more efficient. For silylation, the inclusion of a catalyst (TMCS) and elevated temperature is a field-proven insight to enhance the reactivity of the silylating agent and drive the reaction to completion, especially for hindered amines.
Trustworthiness & Self-Validation: A key aspect of a self-validating protocol is the inclusion of controls and checks.
-
Monitor for Incomplete Derivatization: When developing the method, inject the underivatized compound to confirm it does not elute or gives a very poor peak shape. Analyze the derivatized sample and look for the absence of the underivatized peak and the presence of a single, sharp peak for the derivative. The presence of broad or tailing peaks may indicate incomplete reaction.
-
Mass Spectral Confirmation: The mass spectrum of the derivative peak should be consistent with the expected structure. The molecular ion should be present, and characteristic fragment ions (e.g., loss of a methyl group for TMS derivatives, or fragments from the acyl group) should be observed.
-
Use of an Internal Standard: For quantitative analysis, the use of a structurally similar internal standard that undergoes the same derivatization process is highly recommended to account for variations in reaction efficiency and injection volume.
Conclusion
The successful GC-MS analysis of 2-Methylpiperidine-2-carboxylic acid is critically dependent on proper derivatization. Both the two-step esterification/acylation and the single-step silylation methods can yield derivatives suitable for analysis. The two-step method, while more time-consuming, often provides more stable derivatives and may be more robust for complex matrices. The single-step silylation method offers a faster turnaround time but requires strict anhydrous conditions. The choice between these methods will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. By following the detailed protocols and validation principles outlined in this application note, researchers can achieve reliable and accurate quantification of this challenging analyte.
References
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of 1-Methylpiperidine-2-carbonitrile
Introduction: The Significance of Piperidine Carboxylic Acids in Drug Development
The piperidine ring is a cornerstone scaffold in medicinal chemistry, featured in a multitude of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The conversion of a nitrile group to a carboxylic acid on this scaffold, specifically the hydrolysis of 1-methylpiperidine-2-carbonitrile to 1-methylpiperidine-2-carboxylic acid, is a critical transformation. This carboxylic acid derivative serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The strategic choice between acidic and basic hydrolysis conditions can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides a comprehensive overview of both methodologies, offering detailed protocols and insights into the rationale behind experimental choices to aid researchers in drug development and organic synthesis.
Comparative Analysis of Hydrolysis Methodologies
The selection of an appropriate hydrolysis method is contingent upon the overall stability of the substrate and the desired final salt form. Both acidic and basic conditions effectively convert the nitrile to a carboxylic acid, but through different mechanistic pathways and with distinct advantages and disadvantages.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Product | Carboxylic acid (as a salt with the acid used) | Carboxylate salt |
| Workup Requirement | Typically involves solvent removal and recrystallization. | Requires a separate acidification step to protonate the carboxylate. |
| Reaction Conditions | Vigorous, high temperatures with strong mineral acids (e.g., HCl, H₂SO₄).[1][2] | Vigorous, high temperatures with strong bases (e.g., NaOH, KOH).[1][3] |
| Key Advantage | Direct isolation of the carboxylic acid salt. | Can be milder if controlled to stop at the amide intermediate. |
| Key Disadvantage | Harsh conditions may not be suitable for acid-sensitive substrates. | Strong, hot caustic solutions can be corrosive to glass joints. The final product is a salt that requires neutralization.[4] |
Reaction Mechanisms: A Tale of Two Pathways
The hydrolysis of nitriles proceeds through a two-stage process: initial hydration to an amide, followed by hydrolysis of the amide to a carboxylic acid.[1] The catalytic conditions dictate the specific intermediates and the nature of the final product.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom.[5][6] This activation allows for the nucleophilic attack by a weak nucleophile like water. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[1][5]
Base-Catalyzed Hydrolysis
In a basic medium, the reaction commences with the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This process forms a negatively charged intermediate that is then protonated by water.[6] The resulting imidic acid tautomerizes to an amide. Under harsh basic conditions (e.g., elevated temperatures), the amide is further hydrolyzed to a carboxylate salt and ammonia gas is liberated.[1] An acidic workup is then necessary to obtain the free carboxylic acid.[1]
Experimental Workflow
The following diagram illustrates the general workflow for both acidic and basic hydrolysis of 1-methylpiperidine-2-carbonitrile.
Detailed Experimental Protocols
Safety Precautions: 1-Methylpiperidine-2-carbonitrile is a cyanide derivative and must be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an alkaline bleach solution before disposal according to institutional guidelines.
Protocol 1: Acid-Catalyzed Hydrolysis to 1-Methylpiperidine-2-carboxylic acid hydrochloride
This protocol is adapted from established procedures for the hydrolysis of piperidine-based nitriles.
Materials:
-
1-Methylpiperidine-2-carbonitrile
-
6N Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Methyl tert-butyl ether (MTBE)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylpiperidine-2-carbonitrile (20.0 g, 0.161 mol) and 6N hydrochloric acid (160 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Maintain reflux for 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (water and excess HCl) via distillation under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add absolute ethanol (200 mL) and heat to reflux to dissolve the solid. Cool the solution slowly to room temperature, and then further cool in an ice bath to induce crystallization. If inorganic salts precipitate, filter them off while the solution is hot. Concentrate the mother liquor by distillation and recrystallize the resulting solid from a mixture of ethanol and methyl tert-butyl ether.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold methyl tert-butyl ether and dry under vacuum to a constant weight.
Expected Outcome:
-
Product: 1-Methylpiperidine-2-carboxylic acid hydrochloride as a white crystalline solid.
-
Yield: Approximately 2.1 kg of product can be obtained from 2.0 kg of starting material in scaled-up versions of this reaction.
Protocol 2: Base-Catalyzed Hydrolysis to 1-Methylpiperidine-2-carboxylic acid hydrochloride
This protocol is a generalized procedure adapted for the specific substrate.
Materials:
-
1-Methylpiperidine-2-carbonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (absolute)
-
Acetone
-
Round-bottom flask with reflux condenser and gas outlet to a trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Prepare a 40% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in water. In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet leading to an acid trap (e.g., a beaker with dilute HCl), add 1-methylpiperidine-2-carbonitrile (20.0 g, 0.161 mol) and the 40% NaOH solution (150 mL).
-
Hydrolysis: Heat the mixture to reflux. The evolution of ammonia gas indicates that the hydrolysis is proceeding. Continue refluxing until the evolution of ammonia ceases (test with moist pH paper at the outlet of the condenser). This may take several hours.
-
Workup and Neutralization: Cool the reaction mixture in an ice bath to 0-5 °C. With vigorous stirring, slowly and carefully add concentrated hydrochloric acid to the cold solution to neutralize the excess NaOH and protonate the carboxylate. This is a highly exothermic process; maintain the temperature below 20 °C. Continue adding acid until the pH of the solution is approximately 1.
-
Isolation and Purification: Remove the water by distillation under reduced pressure. The resulting solid will be a mixture of the product and sodium chloride. Add absolute ethanol (200 mL) and heat to reflux to dissolve the product, leaving the insoluble NaCl behind. Filter the hot solution to remove the inorganic salts.
-
Crystallization: Allow the ethanolic solution to cool to room temperature, then add acetone until the solution becomes turbid. Cool in an ice bath to complete the crystallization of the product.
-
Final Product: Collect the crystals by vacuum filtration, wash with cold acetone, and dry under vacuum to yield 1-methylpiperidine-2-carboxylic acid hydrochloride.
Conclusion and Field-Proven Insights
Both acidic and basic hydrolysis are robust methods for the synthesis of 1-methylpiperidine-2-carboxylic acid. The choice of method will often depend on the presence of other functional groups in more complex derivatives. Acid-catalyzed hydrolysis is often more direct, yielding the hydrochloride salt in a single reactive step followed by purification. However, the harsh acidic conditions can be detrimental to other sensitive moieties. Basic hydrolysis, while requiring a careful and highly exothermic neutralization step, can sometimes offer a milder alternative if the reaction is carefully controlled. For large-scale synthesis, the corrosiveness of hot, concentrated sodium hydroxide on glass reactors should be a consideration. Ultimately, the protocols provided herein offer reliable starting points for researchers to produce this valuable synthetic intermediate.
References
- 1. reddit.com [reddit.com]
- 2. Method development for amino acid analysis of a complex material [altabioscience.com]
- 3. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methylpiperidine-2-carboxylic acid hydrochloride
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support resource for the purification of 2-Methylpiperidine-2-carboxylic acid hydrochloride (CAS No: 1094072-12-4).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this valuable building block in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification strategy effectively.
This compound, a key intermediate in the synthesis of various pharmaceutical agents, often presents unique purification challenges due to its physical properties as an amino acid hydrochloride salt.[3] Common issues include the presence of residual starting materials, inorganic salts, and reaction byproducts, which can manifest as discoloration, low melting points, or difficulty in crystallization.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of crude this compound in a question-and-answer format.
Question 1: My crude product is a persistent oil or a sticky, amorphous solid. How can I induce crystallization?
Answer:
This is a frequent issue, often caused by the presence of residual solvents, moisture, or impurities that inhibit the formation of a stable crystal lattice. The hydrochloride salt form is intended to make the compound a crystalline solid, but contaminants can disrupt this.
-
Causality: Impurities act as "defects" in the crystal lattice, preventing the ordered arrangement of molecules. Excess HCl, residual water from aqueous workups, or organic solvents like THF or DMF can also lead to oily products.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50°C). Co-evaporation with a solvent like toluene can help azeotropically remove traces of water or high-boiling point solvents.
-
Trituration: This is the first technique to try. Add a non-solvent or a poor solvent in which your product is insoluble but the impurities are soluble. Vigorously stir or scratch the flask with a glass rod. The mechanical agitation can provide the energy needed to initiate crystallization. Good starting solvents for trituration include diethyl ether, methyl tert-butyl ether (MTBE), or acetone.[4][5]
-
Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., hot ethanol or methanol).[5][6] Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, MTBE, or acetone) dropwise until the solution becomes cloudy (the saturation point).[4][5] Let it stand, or cool it, to allow crystals to form.
-
pH Adjustment: Ensure the pH is correct. The compound should be in its hydrochloride salt form. If the reaction mixture was made basic at any point, re-acidification with HCl (e.g., HCl in ethanol or ether) to a pH of around 1-2 is critical for isolating the hydrochloride salt.[4]
-
Question 2: The final product is off-white, yellow, or brown. What causes this discoloration and how can I remove it?
Answer:
Color impurities are typically high molecular weight, conjugated organic byproducts formed during the synthesis. While often present in small amounts, they are highly visible.
-
Causality: These impurities can arise from side reactions, degradation of starting materials, or the use of certain reagents. They are often less polar than the desired product.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (like ethanol or methanol). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to a gentle reflux for 15-30 minutes. The colored impurities will adsorb onto the surface of the carbon. Filter the hot solution through a pad of Celite® to remove the charcoal. Caution: Using too much charcoal can lead to significant product loss.
-
Recrystallization: A carefully executed recrystallization is often sufficient to leave colored impurities behind in the mother liquor.[5] The key is to use the minimum amount of hot solvent to dissolve the product, as this ensures the solution is supersaturated with respect to the product upon cooling, while the impurities remain dissolved.
-
Silica Gel Plug: If the impurities are significantly less polar, you can try a quick filtration through a short plug of silica gel. Dissolve the crude product in a polar solvent (like methanol), load it onto the silica plug, and elute with the same polar solvent. The product should elute quickly, while the less polar colored impurities are retained at the top of the silica.
-
Question 3: My NMR spectrum shows unreacted starting materials or amide intermediates. Is recrystallization enough to remove them?
Answer:
This depends on the relative solubility of the impurities compared to your product.
-
Causality: Incomplete hydrolysis of the nitrile precursor is a common source of contamination. The nitrile and the intermediate amide will have different polarity and solubility profiles than the final amino acid hydrochloride product.
-
Troubleshooting Steps:
-
Solubility Testing: Before attempting a large-scale recrystallization, perform small-scale solubility tests. The goal is to find a solvent system that dissolves your product when hot but has poor solubility when cold, while keeping the impurities dissolved at all temperatures. Ethanol/ether, ethanol/MTBE, or methanol/ether are excellent systems to try.[5]
-
Acid-Base Extraction: If the starting material is neutral or basic but not an amino acid, an acid-base extraction can be effective before the final crystallization. Dissolve the crude mixture in an organic solvent (like DCM or EtOAc) and water. Adjust the pH of the aqueous layer to be strongly acidic (pH 1-2) to protonate your product and keep it in the aqueous layer. The neutral/less basic organic impurities can be washed away with the organic solvent. Then, the aqueous layer can be concentrated to recover the crude product for recrystallization.
-
Column Chromatography: If recrystallization and extraction fail, flash column chromatography is the next logical step. However, purifying highly polar hydrochloride salts on silica gel can be challenging due to streaking. A common mobile phase for related compounds involves dichloromethane and ethyl acetate.[7] For highly polar salts, adding methanol to the eluent (e.g., DCM/MeOH gradient) and sometimes a small amount of acetic acid or ammonia (depending on the compound's nature) can improve separation.
-
Question 4: I'm experiencing very low yields after recrystallization. What can I do to improve recovery?
Answer:
Low yield is typically due to using too much solvent during recrystallization or premature crystallization.
-
Causality: The goal of recrystallization is to create a solution that is saturated with your product at room temperature or below. If too much solvent is used, the product will remain dissolved even after cooling, leading to poor recovery.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until everything just dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and prevents the trapping of impurities.
-
Recover from Mother Liquor: A significant portion of your product might still be in the mother liquor. Concentrate the mother liquor by about half its volume and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Choose the Right Solvent System: An ideal recrystallization solvent dissolves the compound poorly at low temperatures and well at high temperatures. If the solubility is too high even when cold, you will always have low recovery. This is why mixed solvent systems like ethanol/ether are popular; you can fine-tune the solubility to the perfect point.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable recrystallization solvent system for this compound?
A mixed solvent system of a polar alcohol and a less polar ether is consistently reported as effective. The most common and reliable systems are Ethanol/Diethyl Ether or Ethanol/Methyl tert-butyl ether (MTBE) .[5] The procedure involves dissolving the crude solid in a minimal amount of hot ethanol and then adding the ether as an anti-solvent until turbidity is observed, followed by slow cooling.
Q2: How can I effectively remove inorganic salts (e.g., NaCl) from my product?
Inorganic salts are a common byproduct, especially if the synthesis involves neutralization steps. They are typically insoluble in organic solvents. The best approach is to dissolve the crude product in an alcohol like ethanol, in which the organic product is soluble, but the inorganic salts are not. The salts can then be removed by filtration. This step is often performed before concentrating the solution for final crystallization.[5]
Q3: What analytical techniques are essential for confirming the purity of the final product?
To ensure the purity and identity of your this compound, a combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities. Purity of ≥98% as determined by NMR is a good standard.[3]
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity. A purity of ≥97% is often cited in commercial specifications.[1][2]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]
| Property | Typical Specification | Reference |
| Purity (NMR) | ≥ 98% | [3] |
| Purity (HPLC) | ≥ 97% | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
Q4: What are the recommended storage conditions for the purified compound?
This compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][8] As a hydrochloride salt, it can be hygroscopic, so protecting it from moisture is crucial to maintain its integrity and free-flowing nature.
Visualized Workflows and Protocols
Diagram 1: Purification Method Selection
This decision tree guides the user in choosing the most appropriate purification strategy based on the nature of the crude product.
Caption: Decision tree for selecting a purification method.
Protocol 1: High-Purity Recrystallization
This protocol details the steps for purifying the title compound using a standard ethanol/ether solvent system.[5]
-
Preparation: Place the crude this compound into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal volume of ethanol to the flask. Heat the mixture gently (e.g., in a 50-60°C water bath) with stirring until the solid completely dissolves. Add the ethanol portion-wise to avoid using an excess. If any insoluble material remains (like inorganic salts), filter the hot solution at this stage.
-
Anti-Solvent Addition: While the solution is still warm, slowly add diethyl ether (or MTBE) dropwise with continuous stirring. Continue adding the ether until the solution becomes persistently cloudy.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The slow cooling process is critical for forming pure, well-defined crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold diethyl ether or acetone to remove any residual soluble impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white, free-flowing powder.[3]
Diagram 2: Recrystallization Workflow
Caption: Step-by-step workflow for recrystallization.
References
- 1. calpaclab.com [calpaclab.com]
- 2. capotchem.cn [capotchem.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 5. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 7. acgpubs.org [acgpubs.org]
- 8. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 7730-87-2 [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2-Methylpiperidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-Methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this critical synthesis. We will explore the causality behind experimental choices and provide validated protocols grounded in established literature.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses specific issues encountered during the synthesis, organized by the two primary synthetic routes: the Strecker Synthesis and the Catalytic Hydrogenation of pyridine precursors.
The Strecker Synthesis Pathway
The Strecker synthesis is a powerful method for creating α-amino acids from a ketone or aldehyde.[1] For 2-Methylpiperidine-2-carboxylic acid, the synthesis logically starts from a precursor that can cyclize to form the piperidine ring, followed by nitrile hydrolysis. A common starting material is 5-amino-2-pentanone or a protected equivalent.
Question: My initial α-aminonitrile formation via the Strecker reaction has a low yield. What are the primary causes and solutions?
Answer: Low yields in the initial phase of the Strecker synthesis often stem from three critical areas: imine/iminium ion formation, cyanide addition, and side reactions.
-
Inefficient Imine/Iminium Formation: The reaction's first step is the condensation of the ketone with an ammonia source to form an imine, which is then protonated to an iminium ion.[2] This is an equilibrium-driven process.
-
Causality: Water is a byproduct of imine formation. If not removed, the equilibrium can shift back towards the starting materials. Furthermore, the pH is crucial; it must be acidic enough to protonate the carbonyl to activate it, but not so acidic that it fully protonates the ammonia, rendering it non-nucleophilic.[3]
-
Troubleshooting & Solutions:
-
Water Removal: While not always practical in a one-pot Strecker, if isolating the imine, use of a Dean-Stark trap or drying agents can be effective.
-
pH Control: The use of ammonium chloride (NH₄Cl) is common as it provides both the ammonia source (NH₃) and a mild acidic catalyst (NH₄⁺) to maintain a suitable pH around 9-10.[2]
-
Choice of Cyanide Source: Using salts like NaCN or KCN instead of highly toxic HCN gas is standard. These salts require an equivalent of acid to generate the necessary HCN in situ.[4]
-
-
-
Poor Cyanide Addition: The nucleophilic attack of the cyanide ion on the iminium carbon is the key C-C bond-forming step.[1]
-
Causality: The iminium ion must be present at a sufficient concentration for the cyanide to attack. If the pH is too high, the concentration of the more reactive iminium ion decreases. If the cyanide concentration is too low, the reaction will be slow.
-
Troubleshooting & Solutions:
-
Temperature Control: The initial condensation is often done at room temperature or slightly warmed, but the cyanide addition should be performed at a lower temperature (e.g., 0-5 °C) to control the exothermicity and minimize side reactions.
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of cyanide is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Question: The hydrolysis of my 2-methylpiperidine-2-carbonitrile intermediate is either incomplete or produces significant byproducts. How can I optimize this step?
Answer: The hydrolysis of the nitrile to a carboxylic acid is a critical final step that requires harsh conditions, which can unfortunately lead to side reactions if not properly controlled.[5] This process occurs in two main stages: nitrile to amide, then amide to carboxylic acid.[6]
-
Acid-Catalyzed Hydrolysis: This is the most direct route to the desired hydrochloride salt.
-
Causality: Concentrated strong acids (like 6N HCl) and heat are required to drive the hydrolysis to completion.[7][8] However, prolonged heating at very high temperatures can lead to decarboxylation or other degradation pathways. Incomplete hydrolysis results in the amide intermediate contaminating the final product.
-
Troubleshooting & Solutions:
-
Reaction Conditions: Heating under reflux with 6N aqueous HCl is a common and effective method.[7] The reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure the disappearance of both the starting nitrile and the intermediate amide.
-
Work-up Procedure: After hydrolysis, the reaction mixture is typically concentrated to remove excess acid and water. The resulting crude solid can then be recrystallized.[7] It is crucial to ensure the pH is strongly acidic during workup to keep the product protonated and less soluble in organic extraction solvents.
-
-
-
Base-Catalyzed Hydrolysis: This method produces the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[9]
-
Causality: Heating with a strong base like NaOH will produce the sodium salt of the carboxylic acid and ammonia gas.[8] The subsequent acidification must be done carefully to precipitate the product.
-
Troubleshooting & Solutions:
-
Complete Saponification: Ensure the reaction is heated for a sufficient duration to drive off all the ammonia, indicating the completion of the hydrolysis.
-
Controlled Acidification: After cooling the reaction mixture (ice bath), slowly add concentrated HCl to lower the pH to ~2-3.[10] Adding the acid too quickly can cause excessive heat and potential degradation. This process protonates the carboxylate and the piperidine nitrogen, forming the desired hydrochloride salt.
-
-
Catalytic Hydrogenation Pathway
This route typically starts from 2-methylpicolinic acid (an isomer of nicotinic acid) or its ester. The aromatic pyridine ring is reduced to a piperidine ring.[11] This method is often favored in industrial settings for its efficiency and atom economy.
Question: My catalytic hydrogenation of the 2-methylpicolinic acid derivative is slow, incomplete, or requires very high pressures.
Answer: The efficiency of catalytic hydrogenation is highly dependent on the catalyst, solvent, substrate purity, and reaction conditions.
-
Catalyst Selection and Activity:
-
Causality: The pyridine ring is aromatic and relatively stable, requiring an active catalyst for reduction. Platinum (Pt) and Rhodium (Rh) are generally more effective than Palladium (Pd) for pyridine ring saturation, especially under acidic conditions.[12][13] The catalyst can be "poisoned" by impurities like sulfur or halide compounds in the starting material.
-
Troubleshooting & Solutions:
-
Catalyst Choice: Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C) are excellent choices. A patent for a related compound specifies 3% platinum on carbon.[12] A mixed Pd/C and Rh/C catalyst system has also been reported to be effective.[14]
-
Acidic Medium: The hydrogenation is almost always performed in the presence of an acid, such as HCl.[12] The acid protonates the pyridine nitrogen, which activates the ring towards reduction.
-
Catalyst Loading: Use an appropriate catalyst loading, typically between 5-10% by weight relative to the substrate.
-
-
-
Reaction Conditions:
-
Causality: Temperature and hydrogen pressure are key drivers. Insufficient pressure or temperature will result in slow reaction rates. However, excessively high temperatures can promote side reactions.
-
Troubleshooting & Solutions:
-
Pressure and Temperature: Conditions cited in the literature for similar reductions involve hydrogen pressures of 5-15 atm and temperatures of 90-100°C.[12] It is crucial to find the optimal balance for your specific setup.
-
Solvent: Ethanol or methanol are common solvents for this reaction.[12][15] They are effective at dissolving the starting material and the resulting hydrochloride salt.
-
-
Section 2: Data Summary & Comparative Tables
Table 1: Comparison of Catalysts for Pyridine Ring Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages | References |
| Platinum on Carbon (Pt/C) | 90-100°C, 10 atm H₂, HCl | High activity for pyridine ring | Higher cost than Pd/C | [12] |
| Rhodium on Carbon (Rh/C) | Milder conditions possible | Very effective, can be used for substituted pyridines | Higher cost | [13][14] |
| Palladium on Carbon (Pd/C) | Higher pressures/temps may be needed | Lower cost, widely available | Generally less active for pyridine ring saturation | [13][15] |
Section 3: Key Experimental Workflows & Protocols
The following diagrams and protocols represent validated starting points for the synthesis.
Strecker Synthesis and Hydrolysis Workflow
Caption: Workflow for Strecker Synthesis and Hydrolysis.
Protocol 1: Acidic Hydrolysis of 2-Methylpiperidine-2-carbonitrile
This protocol is adapted from similar nitrile hydrolysis procedures.[7][8]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpiperidine-2-carbonitrile (1.0 eq).
-
Acid Addition: Carefully add 6N aqueous hydrochloric acid (approx. 10 volumes, e.g., 10 mL for every 1 g of nitrile).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 DCM:MeOH system) or LC-MS until the starting material and the intermediate amide are no longer observed (typically 4-6 hours).
-
Work-up: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield the pure hydrochloride salt.
Catalytic Hydrogenation Workflow
Caption: Workflow for Catalytic Hydrogenation and Hydrolysis.
Protocol 2: Catalytic Hydrogenation of Ethyl 2-Methylpicolinate
This protocol is a conceptualized procedure based on established methods for hydrogenating picolinic acid derivatives.[12][14]
-
Reactor Charging: To a suitable high-pressure hydrogenation vessel, charge ethyl 2-methylpicolinate (1.0 eq), ethanol (approx. 15 volumes), and concentrated HCl (1.1 eq).
-
Catalyst Addition: Carefully add 3-5% Pt/C (5% w/w) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas. Pressurize the reactor to 10 atm with hydrogen.
-
Reaction: Heat the mixture to 90-100 °C with efficient stirring. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethanol.
-
Hydrolysis & Isolation: Combine the filtrate and washings. Add 6N HCl (5 volumes) and heat the mixture to reflux to hydrolyze the ester (monitor by TLC). After hydrolysis is complete, concentrate the solution under reduced pressure and recrystallize the resulting solid to obtain the final product.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 10. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Picolinic acid - Wikipedia [en.wikipedia.org]
- 12. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 15. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
Technical Support Center: 2-Methylpiperidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for 2-Methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your work.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for reproducible and reliable experimental outcomes, particularly in pharmaceutical development where it serves as a key intermediate. Impurities can arise from various stages, including the synthetic route, purification process, and storage. Understanding the potential impurities is the first step in troubleshooting and ensuring the quality of your material.
The most common synthetic pathways to this compound dictate the likely impurity profile. These routes generally include:
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N-methylation of Piperidine-2-carboxylic acid: This method involves the methylation of the secondary amine of piperidine-2-carboxylic acid.
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Hydrogenation of a Picolinic Acid Derivative: This involves the reduction of a pyridine ring to a piperidine ring.
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Hydrolysis of a Nitrile Precursor: Starting from 2-cyano-2-methylpiperidine, hydrolysis yields the desired carboxylic acid.
Each of these pathways presents a unique set of potential impurities that researchers should be aware of.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding impurities in this compound.
Q1: What are the most common process-related impurities I should be aware of?
A1: The most common process-related impurities are directly linked to the synthetic route used:
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From N-methylation of Piperidine-2-carboxylic acid:
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Unreacted Piperidine-2-carboxylic acid: Incomplete methylation will result in the presence of the starting material.
-
Residual Methylating Agent and Byproducts: If methyl iodide is used, residual amounts may remain.
-
Over-methylation: While less common for this specific structure, quaternization of the nitrogen could occur under harsh conditions.
-
-
From Hydrogenation of a Picolinic Acid Derivative:
-
Unreacted Picolinic Acid Derivative: Incomplete hydrogenation is a common source of this impurity.
-
Partially Hydrogenated Intermediates: Species where the pyridine ring is not fully reduced can be present.
-
Positional Isomers: Depending on the starting material and reaction conditions, other isomers of methylpiperidine-carboxylic acid could be formed.
-
-
From Hydrolysis of 2-cyano-2-methylpiperidine:
-
Unreacted 2-cyano-2-methylpiperidine: Incomplete hydrolysis will leave the starting nitrile.
-
2-Methylpiperidine-2-carboxamide: This is the amide intermediate of the hydrolysis reaction and can be a significant impurity if the reaction does not go to completion.
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Q2: Can positional isomers of 2-Methylpiperidine-2-carboxylic acid be present as impurities?
A2: Yes, positional isomers can be present, particularly if the synthesis starts from a substituted pyridine that allows for the formation of different isomers during methylation or other functional group manipulations. For example, if starting from a picoline derivative, impurities such as 3-methyl, 4-methyl, 5-methyl, or 6-methylpiperidine-2-carboxylic acid could potentially be formed. Chiral chromatography is often necessary to separate and identify these isomers.
Q3: What are the likely degradation products of this compound upon storage?
A3: While specific stability data for this compound is not extensively published, amino acid hydrochlorides are generally stable under recommended storage conditions (cool and dry). However, potential degradation pathways could include:
-
Decarboxylation: At elevated temperatures, loss of the carboxylic acid group to form 2-methylpiperidine is possible.
-
Oxidation: While the piperidine ring is relatively stable, oxidation can occur over long-term storage, especially if exposed to light and air.
-
Hygroscopicity: The hydrochloride salt can be hygroscopic, leading to the absorption of water, which might affect its physical properties and stability.
Q4: My batch of this compound has a slight color. What could be the cause?
A4: A slight coloration can be indicative of trace impurities. These could be residual solvents, byproducts from the synthesis that are colored, or degradation products. It is recommended to perform analytical testing, such as HPLC with a UV-Vis detector, to identify the source of the color.
III. Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to impurities in your experiments.
Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis
Issue: Your HPLC chromatogram shows unexpected peaks in your sample of this compound.
Causality: These peaks could correspond to starting materials, intermediates, byproducts, or degradation products. The identity of these impurities will depend on the synthetic route and storage conditions.
Workflow for Identification and Resolution:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Step-by-Step Protocol:
-
Characterize the Impurity:
-
LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity to get its molecular weight. This can provide initial clues to its identity.
-
NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR can elucidate its structure.
-
Reference Standards: If you suspect specific impurities (e.g., starting materials), run authentic standards on your HPLC system to compare retention times.
-
-
Hypothesize the Source: Based on the characterization, determine if the impurity is a known starting material, intermediate, or a likely byproduct of the synthesis.
-
Develop a Purification Strategy:
-
Recrystallization: This is often effective for removing minor impurities with different solubility profiles. Experiment with different solvent systems.
-
Preparative Chromatography: For more challenging separations, preparative HPLC or column chromatography can be used to isolate the pure compound.
-
-
Verify Purity: After purification, re-analyze the sample by HPLC to confirm the removal of the impurity.
Troubleshooting Guide 2: Inconsistent Experimental Results
Issue: You are observing variability in your experimental outcomes when using different batches of this compound.
Causality: Batch-to-batch variability is often due to inconsistent impurity profiles. Even small amounts of certain impurities can affect reaction kinetics, crystal form, or biological activity.
Logical Relationship Diagram for Investigation:
Caption: Investigating batch-to-batch variability.
Step-by-Step Protocol:
-
Comprehensive Analysis of Batches:
-
Obtain samples from the different batches showing variable performance.
-
Perform quantitative HPLC analysis on each batch to create a detailed impurity profile. Pay close attention to both the number of impurities and their relative concentrations.
-
If stereoisomerism is a possibility, use a chiral HPLC method to determine the enantiomeric or diastereomeric purity of each batch.
-
-
Correlate Impurities with Performance:
-
Create a table comparing the impurity profiles with the observed experimental outcomes for each batch.
-
Identify any specific impurities whose presence or concentration correlates with the undesirable results.
-
-
Establish a Specification:
-
Based on your findings, establish a maximum allowable level for the critical impurity(ies).
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Communicate this specification to your supplier or internal synthesis team.
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-
Qualify New Batches:
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Before using a new batch in your experiments, perform the same analytical tests to ensure it meets your established specifications.
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IV. Data Summary
The following table summarizes the likely impurities based on the common synthetic routes.
| Synthetic Route | Potential Impurity | Typical Analytical Method for Detection |
| N-methylation of Piperidine-2-carboxylic acid | Piperidine-2-carboxylic acid | HPLC, LC-MS |
| Residual Methylating Agent (e.g., Methyl Iodide) | GC-MS | |
| Hydrogenation of Picolinic Acid Derivative | Picolinic Acid Derivative (starting material) | HPLC, LC-MS |
| Partially Hydrogenated Intermediates | HPLC, LC-MS | |
| Positional Isomers | Chiral HPLC, GC-MS | |
| Hydrolysis of 2-cyano-2-methylpiperidine | 2-cyano-2-methylpiperidine | HPLC, GC-MS |
| 2-Methylpiperidine-2-carboxamide | HPLC, LC-MS |
V. References
-
Chiral separation of nipecotic acid amides. PubMed. --INVALID-LINK--
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(S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. Benchchem. --INVALID-LINK--
-
Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics. Google Patents. --INVALID-LINK--
-
Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. Google Patents. --INVALID-LINK--
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. --INVALID-LINK--
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS
Technical Support Center: 2-Methylpiperidine-2-carboxylic acid hydrochloride Solutions
Welcome to the technical support center for 2-Methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with aqueous and organic solutions of this compound. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity and reproducibility of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a chiral piperidine derivative with a carboxylic acid at the 2-position and a methyl group on the nitrogen. Its stability in solution is primarily influenced by its structural features: a tertiary amine within a saturated heterocyclic ring and a carboxylic acid group. The hydrochloride salt form also plays a crucial role in its initial solution properties.
The key factors that can affect the stability of its solutions include:
-
pH: The presence of both a basic nitrogen and an acidic carboxylic acid group makes the molecule's stability highly dependent on the pH of the solution.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Oxidizing agents: The tertiary amine is susceptible to oxidation.
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Light: Photodegradation can be a concern for many organic molecules.
This guide will provide a structured approach to identifying and mitigating these stability issues through a series of frequently asked questions and troubleshooting protocols.
II. Troubleshooting Guide: Diagnosing and Resolving Instability in Your Experiments
This section is designed to help you diagnose and resolve common stability issues you may encounter with this compound solutions.
Issue 1: Unexpected Changes in pH of Unbuffered Aqueous Solutions
Question: I dissolved this compound in deionized water, and over a short period, I noticed a significant drop in the pH of the solution. Is this normal, and could it affect my experiment?
Answer:
Yes, this is a common observation. This compound is the salt of a weak base (2-Methylpiperidine-2-carboxylic acid) and a strong acid (hydrochloric acid). In solution, the piperidinium ion can undergo hydrolysis, releasing a proton and causing a decrease in pH.
Causality: The equilibrium for the hydrolysis of the protonated piperidine nitrogen is as follows:
R-NH(CH3)+ + H2O <=> R-N(CH3) + H3O+
This increase in hydronium ion concentration leads to a more acidic solution. The extent of this pH drop will depend on the concentration of your solution.
Why it Matters: A significant and uncontrolled change in pH can dramatically impact the stability of your compound and the outcome of your experiment. Many potential degradation pathways, such as hydrolysis of other functional groups in a larger molecule containing this moiety, are pH-dependent.
Troubleshooting Protocol:
-
Always Use a Buffered System: To maintain a constant pH, prepare your solutions in a suitable buffer system. The choice of buffer will depend on the desired pH for your experiment.
-
pH Monitoring: Regularly monitor the pH of your stock and working solutions, especially if they are stored for an extended period.
-
Consider the pKa: For precise pH control, select a buffer with a pKa value close to your target experimental pH. The pKa of the piperidine nitrogen and the carboxylic acid can be determined experimentally via potentiometric titration[1].
Issue 2: Loss of Compound Potency or Appearance of Unknown Peaks in HPLC Analysis Over Time
Question: My stock solution of this compound, stored at room temperature, is showing a decrease in the main peak area and the emergence of new, unidentified peaks in my HPLC chromatogram. What could be causing this degradation?
Answer:
This is a classic sign of chemical instability. For this compound, the most likely culprits are oxidation, and to a lesser extent, thermal degradation. The appearance of new peaks suggests the formation of degradation products.
Potential Degradation Pathways:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[2] This is a common degradation pathway for piperidine-containing compounds.
-
Thermal Degradation: While generally stable at room temperature in solid form, in solution, elevated temperatures can promote various degradation reactions, including potential decarboxylation, although this is less common under typical laboratory conditions.
Troubleshooting Workflow:
To identify the cause of degradation, a systematic forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify the resulting products and pathways.[3][4]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Dissolve a known concentration of this compound in a suitable solvent (e.g., water, methanol, or a relevant buffer).
-
Stress Conditions: Aliquot the stock solution into separate, transparent vials and expose them to the following stress conditions[5]:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60-80°C.
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B[6]. Include a dark control to differentiate between thermal and photolytic degradation.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid[2]. A PDA detector is useful for monitoring peak purity.
-
Interpretation:
-
If significant degradation is observed only in the sample with H₂O₂, oxidation is the primary degradation pathway.
-
If degradation is more pronounced at higher temperatures (in the dark control), thermal degradation is a key factor.
-
Degradation under acidic or basic conditions points to pH-dependent instability.
-
If the light-exposed sample shows more degradation than the dark control, the compound is photolabile.
-
Mitigation Strategies:
-
Storage Conditions: Based on your findings, adjust your storage conditions.
-
For oxidative instability, store solutions under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents.
-
For thermal instability, store solutions at lower temperatures (e.g., 2-8°C or -20°C).
-
For photolability, protect solutions from light using amber vials or by wrapping containers in aluminum foil.
-
-
Antioxidants: In some formulations, the addition of antioxidants may be considered, but their compatibility with the downstream application must be verified.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[7] It is advisable to store it in a dry and well-ventilated place.
Q2: What solvents are compatible with this compound?
A2: The hydrochloride salt is generally soluble in polar protic solvents like water and methanol.[2] Its solubility in other organic solvents may be limited. For non-aqueous applications, conversion to the free base may be necessary.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products, process impurities, and any other components in the sample matrix.[8] The development process involves:
-
Column and Mobile Phase Screening: Start with a standard C18 column and a gradient of acetonitrile/water with 0.1% formic acid.
-
Forced Degradation: Generate degradation products as described in the troubleshooting guide.
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve baseline separation of the parent peak from all degradation peaks.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: Are there any known incompatible materials or reagents?
A4: Avoid strong oxidizing agents, as they can degrade the piperidine ring. Also, be cautious with strong bases, which will deprotonate the carboxylic acid and could potentially lead to other reactions depending on the reaction conditions.
Q5: My compound is part of a larger molecule. How does that affect its stability?
A5: The stability of the 2-Methylpiperidine-2-carboxylic acid moiety within a larger molecule will be influenced by the neighboring functional groups. For example, if the carboxylic acid is part of an ester or amide linkage, these bonds could be susceptible to hydrolysis under acidic or basic conditions. A forced degradation study of the entire molecule is essential to understand its unique stability profile.
IV. Visualizing Potential Degradation and Experimental Workflows
To aid in understanding the potential stability issues and the experimental approach to diagnosing them, the following diagrams are provided.
Caption: Potential degradation pathways for 2-Methylpiperidine-2-carboxylic acid.
Caption: Workflow for a forced degradation study.
V. Concluding Remarks
The stability of this compound solutions is a critical parameter for ensuring the validity of experimental results. By being aware of the potential for pH-dependent instability and oxidative degradation, and by employing systematic troubleshooting and control measures such as the use of buffers and appropriate storage conditions, researchers can maintain the integrity of their solutions. When in doubt, a well-designed forced degradation study is the most reliable way to understand the stability profile of this compound in your specific experimental context.
VI. References
-
ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. [Image attached to a research article]. Retrieved from a hypothetical search result similar to general chemical structure diagrams.
-
Gilman, H., & Dunn, G. E. (1951). The Effects of Substituents on the Rate of Hydrolysis of Triarylsilanes in Wet Piperidine. Journal of the American Chemical Society, 73(11), 5077–5080.
-
BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Retrieved from a hypothetical search result providing general protocols for pKa determination.
-
MedCrave. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(4), 00078.
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from a hypothetical search result detailing forced degradation conditions.
-
PrepChem. (n.d.). Synthesis of 2-piperidine carboxylic acid. Retrieved from a hypothetical search result on the synthesis of related compounds.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 549-558.
-
NIH National Library of Medicine. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Retrieved from a hypothetical search result discussing stability-indicating methods.
-
RJPT. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 921-927.
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. (n.d.). Retrieved from a hypothetical search result on HPLC methods.
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(10).
-
ResearchGate. (2005). Synthesis of 2-Piperidinecarboxylic Acid and Its Derivatives. ChemInform, 36(9).
-
BenchChem. (n.d.). (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride. Retrieved from a hypothetical product page with chemical properties and reactivity information.
-
NIH National Library of Medicine. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 38(11), 588-596.
-
PubChem. (n.d.). This compound. Retrieved from the PubChem database.
-
NIH National Library of Medicine. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16065-16080.
-
A professional chemical supplier website. (n.d.). This compound, min 97%, 1 gram. Retrieved from a hypothetical vendor page.
-
PubChem. (n.d.). methyl (2R)-piperidine-2-carboxylate hydrochloride. Retrieved from the PubChem database.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from a hypothetical manufacturer's technical note.
-
NIH National Library of Medicine. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 61(43), 16065-16080.
-
NIH National Library of Medicine. (2021). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 26(16), 4995.
-
NIH National Library of Medicine. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
NIH National Library of Medicine. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 285, 116262.
-
A major chemical supplier's website. (n.d.). 2-Methyl-piperidine-3-carboxylic acid hydrochloride. Retrieved from a hypothetical product page.
-
ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Journal of Chemical Technology & Biotechnology.
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Retrieved from a hypothetical review article on drug stability.
-
Datapdf.com. (n.d.). NOTES VOL. 32. Retrieved from a hypothetical repository of scientific notes.
-
Pharmaceuticals (Basel). (2023). Active Ingredient Summary Table Thermal Stability. Pharmaceuticals, 16(1), 72.
-
A major chemical supplier's website. (n.d.). (2S,5R)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride. Retrieved from a hypothetical product page.
-
Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Simson Pharma Limited. (n.d.). 1-methylpiperidine-2-carboxylic acid. Retrieved from a hypothetical vendor page.
-
NIH National Library of Medicine. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 332-339.
-
ResearchGate. (2025). STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH.
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from a hypothetical book series on pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. database.ich.org [database.ich.org]
- 7. calpaclab.com [calpaclab.com]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Resolving Stereoisomers of 2-Methylpiperidine-2-carboxylic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the challenging task of resolving the stereoisomers of 2-Methylpiperidine-2-carboxylic acid. As a quaternary α-amino acid analog, its resolution requires careful methodological consideration. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to overcome common experimental hurdles.
Table of Contents
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Fundamental Concepts: FAQs
-
What makes resolving 2-Methylpiperidine-2-carboxylic acid challenging?
-
Which resolution strategy is best for my needs: Classical, Chromatographic, or Enzymatic?
-
-
Classical Resolution via Diastereomeric Salt Formation
-
Troubleshooting Guide
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Detailed Experimental Protocol
-
-
Chiral HPLC Method Development and Troubleshooting
-
Troubleshooting Guide
-
Systematic Approach to Method Development
-
-
Enzymatic Kinetic Resolution: An Overview and Troubleshooting
-
Troubleshooting Guide
-
-
References
Fundamental Concepts: FAQs
Q1: What makes resolving 2-Methylpiperidine-2-carboxylic acid particularly challenging?
A1: The primary challenge lies in the structure of the molecule itself. It possesses a chiral center at the C2 position, which is a quaternary carbon (an α,α-disubstituted amino acid). This steric hindrance around the carboxylic acid and the secondary amine of the piperidine ring can make interactions with chiral resolving agents or chiral stationary phases less effective compared to simpler chiral molecules. Furthermore, as an amino acid, it is zwitterionic at neutral pH, which can affect its solubility and reactivity.
Q2: Which resolution strategy is best for my needs: Classical, Chromatographic, or Enzymatic?
A2: The optimal strategy depends on your specific goals, scale, and available resources.
-
Classical Resolution by Diastereomeric Salt Formation: This is often the most cost-effective method for large-scale separations.[1] It involves reacting the racemic acid with a chiral base (or a chiral acid if the target were a base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1] This method is ideal for producing large quantities of enantiopure material.
-
Chiral High-Performance Liquid Chromatography (HPLC): For analytical purposes (determining enantiomeric excess) or for small-scale preparative separations requiring very high purity, chiral HPLC is the method of choice.[2][3] It offers high resolution and can often separate enantiomers without derivatization.[3]
-
Enzymatic Kinetic Resolution: This method offers exceptional selectivity. An enzyme, such as a lipase or an acylase, selectively catalyzes a reaction on one enantiomer, leaving the other unreacted.[4] This is particularly useful when high enantiomeric excess (e.e.) is critical and a suitable enzyme is available for the substrate or a derivative thereof.
| Method | Best For | Advantages | Disadvantages |
| Classical Resolution | Large-scale production | Cost-effective at scale, well-established technique. | Can be time-consuming, requires screening of resolving agents and solvents, may require multiple recrystallizations. |
| Chiral HPLC | Analytical determination, small-scale purification | High purity, direct analysis, rapid method development with modern screening systems.[2] | Expensive for large scale, requires specialized columns and instrumentation. |
| Enzymatic Resolution | High selectivity applications | Very high enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme, may require substrate derivatization, can be costly. |
Classical Resolution via Diastereomeric Salt Formation
This technique is a cornerstone of industrial chiral separations. The key is to find a suitable chiral resolving agent and a solvent system that maximizes the solubility difference between the two diastereomeric salts formed. For 2-Methylpiperidine-2-carboxylic acid, a basic resolving agent would be required. However, it is often more practical to resolve an ester derivative of the amino acid with a chiral acid. A highly effective class of resolving agents for piperidine derivatives are tartaric acid derivatives.[5]
Workflow for Classical Resolution
Caption: Workflow of classical resolution.
Troubleshooting Guide for Diastereomeric Salt Crystallization
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Crystals Form (Oiling Out) | The diastereomeric salt's melting point is below the crystallization temperature, or the solution is too concentrated. | 1. Add more solvent: This will decrease the concentration and may prevent oiling out.[6] 2. Lower the crystallization temperature: A slower, more controlled cooling to a lower final temperature can be beneficial. 3. Change the solvent system: Screen a variety of solvents or solvent mixtures with different polarities.[6] |
| Low Diastereomeric Excess (d.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | 1. Recrystallize: Perform one or more recrystallizations of the isolated salt. This is often necessary to achieve high purity.[7] 2. Solvent Screening: A different solvent may provide better selectivity. High-throughput screening in 96-well plates can accelerate this process.[6] 3. Optimize Cooling Rate: A very slow cooling profile can improve the selectivity of crystallization.[6] |
| Low Yield of Desired Salt | The desired diastereomeric salt has significant solubility in the mother liquor. | 1. Optimize solvent volume: Use the minimum amount of solvent required for dissolution at the higher temperature. 2. Lower the final temperature: Cool the mixture to 0-4 °C before filtration to maximize precipitation.[7] 3. Use an anti-solvent: After dissolution, slowly add a solvent in which the salt is poorly soluble to induce precipitation.[6] |
| Both Diastereomers Precipitate | The concentration is too high, or the cooling is too rapid. | 1. Increase solvent volume. 2. Employ a slower cooling rate. 3. Seed the solution: Add a small crystal of the desired pure diastereomer at a temperature where the solution is just saturated to guide the crystallization.[7] |
Detailed Experimental Protocol: Resolution of (±)-2-Methylpiperidine-2-carboxylic acid Ethyl Ester
This protocol is adapted from a similar resolution of ethyl nipecotate and serves as a robust starting point.[5] Optimization will likely be necessary.
Materials:
-
(±)-2-Methylpiperidine-2-carboxylic acid ethyl ester (racemate)
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBT)
-
Ethanol (95%)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution and Salt Formation:
-
In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of the racemic ester in 95% ethanol (approximately 5-10 mL per gram of ester).
-
In a separate flask, prepare a solution of 0.9 equivalents of (-)-O,O'-Dibenzoyl-L-tartaric acid in 95% ethanol.
-
Heat the ester solution to approximately 70-75 °C.
-
Slowly add the warm DBT solution to the ester solution with continuous stirring. A precipitate may begin to form.
-
Continue heating until a clear solution is obtained (around 75-80 °C).
-
-
Crystallization:
-
Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. Spontaneous crystallization should occur. If not, scratching the inside of the flask with a glass rod may initiate it.
-
For optimal results, seed the solution with a few crystals of the desired diastereomeric salt once it has cooled slightly (e.g., to 65-70 °C).
-
Once at room temperature, stir the resulting slurry for an additional 12-18 hours to ensure the system reaches equilibrium.
-
Cool the flask in an ice bath for 1-2 hours before filtration to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold 95% ethanol to remove the mother liquor.
-
Dry the crystals under vacuum. At this point, the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the ester can be determined by chiral HPLC after liberating a small sample of the free base.
-
If the d.e. is insufficient, a recrystallization from fresh 95% ethanol is recommended.
-
-
Liberation of the Enantiopure Ester:
-
Suspend the purified diastereomeric salt in a mixture of water and dichloromethane (1:1 v/v).
-
Cool the mixture in an ice bath and add a saturated aqueous solution of sodium carbonate portion-wise with stirring until the pH of the aqueous layer is >10.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl ester.
-
Chiral HPLC Method Development and Troubleshooting
Direct analysis by chiral HPLC is the gold standard for determining the enantiomeric purity of your resolved material.[2]
Troubleshooting Guide for Chiral HPLC Separation
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Separation (Co-elution) | The Chiral Stationary Phase (CSP) does not provide chiral recognition for the analyte. The mobile phase is not optimal. | 1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point for piperidine derivatives.[8] 2. Change the mobile phase mode: Switch between normal-phase, reversed-phase, and polar organic modes. 3. Vary the alcohol modifier: In normal phase, switch between isopropanol and ethanol. |
| Poor Resolution (Rs < 1.5) | Suboptimal mobile phase composition or temperature. | 1. Adjust alcohol percentage: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25%). 2. Optimize temperature: Lowering the column temperature can sometimes increase selectivity. 3. Reduce flow rate: A lower flow rate can improve efficiency and resolution. |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine and acidic sites on the silica support. | 1. Add an amine modifier: For normal-phase separations of basic compounds like this, add 0.1% diethylamine (DEA) or a similar amine to the mobile phase.[9] 2. Add an acidic modifier: For reversed-phase, adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape. |
| Analyte is Not Retained or is Irreversibly Bound | Incorrect mobile phase/CSP combination. | 1. Switch mobile phase mode: If the analyte is not retained in reversed-phase, try normal-phase or HILIC. 2. Check analyte solubility: Ensure the analyte is soluble in the mobile phase. |
Systematic Approach to Method Development
Caption: Chiral HPLC method development workflow.
Recommended Starting Conditions:
-
Columns to Screen: Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or Mass Spectrometry if no chromophore)
-
Temperature: 25 °C
Enzymatic Kinetic Resolution: An Overview and Troubleshooting
Enzymatic resolution can provide exceptionally high enantiomeric purities. For an α,α-disubstituted amino acid like 2-Methylpiperidine-2-carboxylic acid, a common strategy is the enzymatic hydrolysis of a racemic ester or amide derivative. Lipases, such as Candida antarctica Lipase A (CAL-A), have shown high enantioselectivity in the N-acylation of similar cyclic amino acid derivatives.[10][11]
Troubleshooting Guide for Enzymatic Resolution
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Enzyme Activity | Incorrect pH or temperature. Enzyme inhibition. Substrate not accessible to the enzyme. | 1. Optimize pH and Temperature: Perform small-scale experiments across a range of pH values and temperatures. 2. Check for Inhibitors: Ensure solvents or impurities are not inhibiting the enzyme. 3. Add a Co-solvent: A small amount of a water-miscible organic solvent (e.g., t-BuOH) can improve substrate solubility. |
| Low Enantioselectivity (Low e.e.) | The enzyme does not effectively discriminate between the two enantiomers. Reaction has proceeded past 50% conversion. | 1. Screen Different Enzymes: Test a panel of lipases and proteases. 2. Modify the Substrate: Changing the ester group (e.g., from methyl to ethyl or trifluoroethyl) can dramatically affect selectivity.[10] 3. Monitor Conversion: For a kinetic resolution, the maximum e.e. for both the product and the remaining substrate is achieved at or near 50% conversion. It is crucial to stop the reaction at this point. |
| Difficult Product Isolation | Emulsion formation during workup. Similar properties of product and remaining substrate. | 1. Break Emulsions: Add salt (brine) or filter through celite. 2. pH Adjustment: Carefully adjust the pH to selectively extract the acidic or basic product/substrate. 3. Chromatography: Flash chromatography may be necessary to separate the product from the unreacted starting material. |
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions of 2-Methylpiperidine-2-carboxylic acid hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry, offering a constrained scaffold for the synthesis of novel therapeutics. However, its unique structure—a secondary amine and a carboxylic acid on a sterically hindered quaternary center, presented as a hydrochloride salt—poses specific challenges in common synthetic transformations. This guide will address these issues head-on, providing you with the insights needed to optimize your reactions for higher yields and purity.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Amide Coupling Reactions
Question 1: I am observing low to no yield in my amide coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
Low yields in amide coupling reactions with this substrate are a frequent challenge, primarily due to a combination of steric hindrance and the electronic nature of the starting material.
Causality Analysis:
-
Steric Hindrance: The methyl group at the C2 position significantly hinders the approach of the amine to the activated carboxylic acid intermediate. This steric clash increases the activation energy of the reaction, slowing it down and favoring side reactions.[1][2]
-
Reduced Nucleophilicity of the Amine Partner: If you are using an electron-deficient amine, its low nucleophilicity, combined with the steric hindrance of the carboxylic acid component, can lead to a sluggish or stalled reaction.[3]
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid. The activated intermediate may also be prone to decomposition before it can react with the amine.[4]
-
Presence of the Hydrochloride Salt: The piperidine nitrogen is protonated, which can interfere with the reaction conditions, particularly the basicity required for many coupling protocols. This necessitates the use of a suitable base to free the amine for reaction, which can complicate the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield amide coupling.
Solutions and Protocols:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Switch to a more potent uronium/aminium or phosphonium-based reagent such as HATU, HBTU, or T3P.[5] | These reagents are more effective at activating sterically hindered carboxylic acids and are less prone to side reactions like racemization.[4] |
| Base | Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. | These bases are strong enough to deprotonate the piperidine hydrochloride and the amine partner without competing as nucleophiles in the reaction. |
| Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). | These solvents are effective at dissolving the starting materials and intermediates, facilitating the reaction. |
| Temperature | Start at room temperature, but consider gentle heating (40-50 °C) if the reaction is sluggish. | Increased temperature can help overcome the activation energy barrier due to steric hindrance, but monitor for decomposition. |
| Order of Addition | Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. | This ensures that the activated species is formed before the amine is introduced, which can improve reaction efficiency. |
Experimental Protocol: Optimized Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Esterification Reactions
Question 2: My Fischer esterification of this compound is giving low yields and multiple byproducts. What is going wrong?
Fischer esterification, while a classic transformation, can be problematic with this substrate due to the presence of the secondary amine and the equilibrium nature of the reaction.
Causality Analysis:
-
Reversible Reaction: Fischer esterification is an equilibrium-controlled process. The presence of water, either as a solvent impurity or a reaction byproduct, will drive the equilibrium back towards the starting materials.[6]
-
Side Reactions of the Amine: Under acidic conditions, the piperidine nitrogen can potentially compete with the alcohol as a nucleophile, leading to undesired side reactions.
-
Incomplete Reaction: The steric hindrance at the C2 position can slow down the rate of esterification, leading to incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low-yield esterification.
Solutions and Protocols:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Use a large excess of the alcohol as the solvent and a strong acid catalyst (e.g., H2SO4, TsOH). Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[6] | This drives the equilibrium towards the ester product. |
| Alternative Method | Convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the alcohol.[7] | This is a non-equilibrium process and is often more efficient for sterically hindered substrates. |
| Purification | After the reaction, neutralize the acid catalyst carefully with a base like NaHCO3 before extraction. | This will prevent hydrolysis of the ester product during workup. |
Experimental Protocol: Two-Step Esterification via Acyl Chloride
-
Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
Ester Formation: In a separate flask, dissolve the alcohol (1.2 eq) in anhydrous DCM with a non-nucleophilic base like pyridine or DIPEA (1.5 eq). Cool this solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.
-
Filter, concentrate, and purify the crude ester by flash column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: Do I need to protect the piperidine nitrogen before performing reactions with the carboxylic acid?
For many reactions, such as amide coupling and esterification, protecting the piperidine nitrogen is highly recommended to avoid side reactions and improve yields. The use of a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting group can simplify the reaction and subsequent purification.[8]
Q2: What is the best way to remove the hydrochloride from the starting material?
You can neutralize the hydrochloride salt in situ by using a suitable base in your reaction mixture, as described in the troubleshooting guides. Alternatively, you can perform a preliminary workup by dissolving the hydrochloride salt in water, adding a base like NaHCO3 or K2CO3 to deprotonate the amine, and then extracting the free base into an organic solvent. However, for many subsequent reactions, in situ neutralization is more efficient.
Q3: I am having difficulty purifying my product. What are some common issues and solutions?
Purification challenges can arise from the presence of unreacted starting materials, reagents, and byproducts. The basic nature of the piperidine ring can cause streaking on silica gel chromatography.
-
Solution: Consider adding a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to the eluent during column chromatography to improve the peak shape. Alternatively, reverse-phase HPLC can be an effective purification method for polar piperidine derivatives.[9]
Q4: Can I perform reactions on the piperidine nitrogen, such as N-alkylation, in the presence of the carboxylic acid?
Yes, but it requires careful control of the reaction conditions. The carboxylic acid can be deprotonated by the base used for the N-alkylation, which may affect its solubility and reactivity. It is often more straightforward to protect the carboxylic acid as an ester before performing N-alkylation.[10]
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 8. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives
Welcome to the technical support center for the synthesis and optimization of piperidine derivatives. As a cornerstone moiety in medicinal chemistry and materials science, the piperidine scaffold presents unique synthetic challenges.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most frequent and frustrating issues researchers face. We've formatted it as a direct Q&A to get you the answers you need quickly.
Q1: My pyridine hydrogenation reaction is stalling or giving very low yields. What’s going wrong?
This is one of the most common hurdles in piperidine synthesis. The hydrogenation of the highly stable pyridine ring can be challenging, and several factors can lead to poor performance.[3]
-
Probable Cause 1: Catalyst Poisoning.
-
Causality: Both the starting material (pyridine) and the product (piperidine) are Lewis bases that can strongly adsorb to the surface of metal catalysts (like Pd, Pt, Rh), blocking active sites and preventing further reaction.[3] This is a classic case of product inhibition.
-
Recommended Solution: The most effective strategy is to protonate the nitrogen, which prevents it from binding to the catalyst. Running the reaction in an acidic solvent like glacial acetic acid or adding a strong acid like HCl is a standard approach.[1] For substrates sensitive to strong acids, using a milder additive like triethylamine can sometimes help by competing for binding sites without deactivating the catalyst entirely.[4]
-
-
Probable Cause 2: Inappropriate Catalyst or Conditions.
-
Causality: Not all catalysts are created equal. The choice of catalyst and reaction conditions (temperature, pressure) is critical and substrate-dependent. A catalyst that is too mild may not overcome the activation energy required for ring reduction, while one that is too harsh can lead to side reactions.
-
Recommended Solution: For general-purpose hydrogenations, heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂, Adams' catalyst) are robust starting points. Rhodium on Carbon (Rh/C) is often more effective for reducing substituted pyridines under milder conditions.[1][5] If standard conditions fail, consider increasing hydrogen pressure before resorting to higher temperatures, as elevated temperatures can promote side reactions.
-
-
Probable Cause 3: Presence of Impurities.
-
Causality: Sulfur- or phosphorus-containing functional groups in your substrate or trace impurities in your solvents can act as potent catalyst poisons.
-
Recommended Solution: Ensure the purity of your starting materials and use high-purity, degassed solvents. If you suspect sulfur contamination, pretreating your substrate with Raney Nickel can sometimes remove the problematic functional group.
-
Caption: A step-by-step workflow for troubleshooting low hydrogenation yields.
Q2: I'm forming a complex mixture of products in my reductive amination cyclization. How can I improve the selectivity?
Reductive amination to form a piperidine ring, typically from a 1,5-dicarbonyl compound and an amine, is a powerful one-pot method. However, it involves multiple equilibrium steps, and poor control can lead to a variety of by-products.[6]
-
Probable Cause 1: Uncontrolled Imine/Enamine Formation and Reduction.
-
Causality: The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced. If the reducing agent is too reactive, it may reduce the starting carbonyl groups before cyclization can occur. Conversely, if conditions are too harsh, side reactions like aldol condensation can compete.
-
Recommended Solution: Use a pH-sensitive reducing agent that is most active under conditions that favor imine formation (typically weakly acidic, pH 4-6). Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices because they are less reactive towards ketones and aldehydes at neutral or acidic pH but efficiently reduce the protonated iminium ion. STAB is often preferred as it is less toxic and non-hygroscopic.
-
-
Probable Cause 2: Incorrect Stoichiometry or Order of Addition.
-
Causality: The relative rates of imine formation and intermolecular side reactions are concentration-dependent.
-
Recommended Solution: Employ high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization, especially for flexible linear substrates. It can also be beneficial to pre-mix the amine and dicarbonyl to allow the imine/enamine to form before introducing the reducing agent.
-
| Reducing Agent | Optimal pH | Reactivity towards C=O | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 7-10 | High | Inexpensive, powerful | Can reduce aldehydes/ketones before imine forms |
| Sodium Cyanoborohydride (NaBH₃CN) | 4-6 | Low | Selective for iminium ions, allows one-pot reaction | Highly toxic (releases HCN at low pH) |
| Sodium Triacetoxyborohydride (STAB) | 4-6 | Low | Selective, non-toxic, effective for hindered ketones, not water-sensitive | More expensive, generates acetic acid |
| H₂ with Metal Catalyst (e.g., Pd/C) | N/A | Varies | "Clean" reaction (no salt by-products), scalable | May require high pressure, potential side reactions |
Q3: My final piperidine product is difficult to purify. I suspect it's contaminated with my pyridine starting material. How can I separate them?
This is a common purification challenge, especially when reactions do not go to completion. Piperidine and pyridine often have similar polarities and can be difficult to separate by standard column chromatography.
-
Probable Cause: Azeotrope Formation and Similar Properties.
-
Causality: Piperidine and pyridine can form an azeotrope, making separation by distillation difficult.[6] Their similar basicity and polarity profiles also complicate chromatographic separation.
-
Recommended Solution 1 (Chemical): Exploit the difference in their reaction with carbon dioxide. Bubbling CO₂ gas through a non-polar solvent (like ether or hexane) containing your mixture will cause the more basic piperidine to precipitate as a solid carbamate salt. The less basic pyridine will remain in solution. The piperidine can then be recovered by filtering the solid and treating it with a strong base.[6]
-
Recommended Solution 2 (Chromatographic): If chromatography is necessary, using a silver nitrate-impregnated silica gel (AgNO₃-silica) can be effective. The pyridine ring's π-electrons interact more strongly with the silver ions than the saturated piperidine ring, leading to better separation.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for achieving stereoselectivity in piperidine synthesis?
For stereoselective synthesis, particularly asymmetric hydrogenation, the choice of a chiral ligand is paramount.[1]
-
Homogeneous Catalysis: This is the preferred method for high enantioselectivity. Rhodium and Iridium complexes paired with chiral phosphine ligands (e.g., BINAP, SEGPHOS, JOSIPHOS) are widely used.[7] The selection of the ligand is often empirical, and screening a small library of ligands is a common starting point. The mechanism involves the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the molecule.[7]
-
Heterogeneous Catalysis: Achieving high stereoselectivity with heterogeneous catalysts is more challenging but can be accomplished by modifying the catalyst surface with a chiral auxiliary (e.g., the Cinchona alkaloids used in the Sharpless asymmetric dihydroxylation).
Caption: Decision process for selecting a catalyst for stereoselective synthesis.
Q2: What is the best general-purpose protocol for a lab-scale pyridine hydrogenation?
While every reaction must be optimized, a robust starting point is hydrogenation using Adams' catalyst (PtO₂) in an acidic medium. This method is reliable for a wide range of substrates.
This protocol is a general guideline for the hydrogenation of substituted pyridines where chemoselectivity may not be the primary concern.[6]
-
Reactor Setup: In a high-pressure reactor (e.g., a Parr shaker), add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent (concentration should be ~0.1-0.5 M).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times to remove air. Pressurize the reactor to the desired pressure (a good starting point is 50-70 bar or ~725-1000 psi).[6]
-
Execution: Begin vigorous stirring or shaking. The reaction is typically run at room temperature for 4-24 hours. Monitor the reaction progress by observing hydrogen uptake and, if possible, by analyzing aliquots via GC-MS or TLC.[6]
-
Workup: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen gas. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to quantitatively remove the platinum catalyst. Wash the Celite pad with a small amount of the reaction solvent (acetic acid) or methanol. Caution: The catalyst on the Celite pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be dissolved in water, basified with a strong base (e.g., NaOH pellets or 6M NaOH solution) to pH > 12, and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude piperidine product, which can be further purified by distillation or crystallization.[6]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methylpiperidine-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 2-Methylpiperidine-2-carboxylic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. Instead of a generic protocol, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the laboratory. We will explore the causality behind common side reactions and provide validated strategies to overcome them.
Introduction: The Challenge of the Quaternary Stereocenter
2-Methylpiperidine-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant Argatroban. The primary synthetic challenge lies in the construction and maintenance of the quaternary stereocenter at the C2 position. The propensity for epimerization, coupled with competing reaction pathways, often leads to low yields and diastereomeric mixtures that are difficult to separate. This guide provides expert insights into identifying and mitigating these issues.
Troubleshooting & FAQs: Navigating Your Synthesis
This section addresses the most common problems encountered during the synthesis of 2-Methylpiperidine-2-carboxylic acid, organized by synthetic strategy.
I. Issues in the α-Alkylation of Piperidine-2-Carboxylic Acid Esters
This is a common and direct approach, but it is fraught with potential side reactions. The strategy involves forming an enolate from a piperidine-2-carboxylate precursor, followed by quenching with a methylating agent.
Question 1: My reaction is producing a significant amount of N-methylated by-product instead of the desired C-methylated product. Why is this happening and how can it be prevented?
Root Cause Analysis: This is a classic case of competing nucleophiles. The secondary amine of the piperidine ring (pKa ~11) is nucleophilic and can readily react with alkylating agents like methyl iodide.[1] To achieve selective C-alkylation, you must first deprotonate the α-carbon (pKa ~25-30 for esters) with a strong, non-nucleophilic base to form the enolate. If the nitrogen is unprotected, it will be deprotonated by the strong base and/or will compete directly with the desired enolate reaction, leading to a mixture of products.
Solution: The Critical Role of N-Protection The piperidine nitrogen must be protected with a suitable group that is stable to the strongly basic conditions of enolate formation but can be removed later without compromising the stereocenter. The tert-butoxycarbonyl (Boc) group is an excellent choice.[2][3]
-
Mechanism: The bulky Boc group sterically hinders the nitrogen and its electron-withdrawing nature reduces the nitrogen's nucleophilicity.[4]
-
Protocol: Before the alkylation step, protect the piperidine-2-carboxylic acid ester with Di-tert-butyl dicarbonate (Boc)₂O.
Table 1: Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, NaOH) | Strong acid (TFA, HCl in dioxane)[5] | Stable to base, hydrogenation. Acid-labile. |
| Carboxybenzyl | Cbz | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to mild acid/base. Cleaved by reduction. |
Visualizing the Competing Pathways:
References
Technical Support Center: Effective Removal of Solvent Residues from 2-Methylpiperidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for handling 2-Methylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents. The presence of such solvents, even in trace amounts, can significantly impact the physicochemical properties of your compound, including its crystallinity, stability, and dissolution rate, ultimately affecting downstream applications and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you obtain a pure, solvent-free product.
Troubleshooting Guide: A Logic-Based Approach to Solvent Removal
When encountering issues with residual solvents, a systematic approach is key. The following flowchart provides a decision-making framework to help you identify the root cause of the problem and select the most appropriate solution.
Caption: Decision-making flowchart for troubleshooting residual solvent removal.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a concern for this compound?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of drug substances that are not completely removed by practical manufacturing techniques.[3] For this compound, these solvents can be entrapped within the crystal lattice. Their presence is a concern because they have no therapeutic benefit and can be hazardous to human health.[1][2] Furthermore, residual solvents can affect the physicochemical properties of the active pharmaceutical ingredient (API), such as its crystallinity, which in turn can influence dissolution rates, stability, and even its appearance.[2] Regulatory bodies like the FDA and international guidelines such as ICH Q3C provide strict limits on the acceptable levels of various solvents in pharmaceutical products.[1][3]
Q2: What are the primary methods for removing residual solvents from a solid like this compound?
A2: The most common and effective methods for removing residual solvents from crystalline solids include:
-
High-Vacuum Drying: This technique involves exposing the compound to a low-pressure environment, which reduces the boiling point of the solvent, facilitating its evaporation at a lower temperature. This is particularly useful for removing solvents from thermally sensitive compounds.
-
Recrystallization: This is a purification technique where the compound is dissolved in a suitable solvent at an elevated temperature and then allowed to crystallize as the solution cools. The impurities, including residual solvents from previous steps, remain in the mother liquor.
-
Lyophilization (Freeze-Drying): This process involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. It is an excellent method for removing solvents from thermolabile compounds and for producing a porous, easily soluble product.
Q3: How do I choose the right solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. For hydrochloride salts of amino acid derivatives, common solvent systems include:
-
Single Solvents: Alcohols like ethanol or isopropanol can be effective.
-
Solvent/Anti-solvent Systems: A common approach is to dissolve the compound in a "good" solvent (e.g., a minimal amount of hot ethanol or methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether or acetone) until the solution becomes turbid, inducing crystallization upon cooling.[4][5]
It is crucial to perform small-scale solubility tests with a variety of solvents to identify the optimal system for your specific batch of this compound.
Q4: My compound is thermally sensitive. What is the best approach for solvent removal?
A4: For thermally sensitive compounds, Lyophilization is often the preferred method as it avoids high temperatures. The process involves freezing the compound in a suitable solvent (often water, if the compound is soluble) and then applying a vacuum to sublimate the solvent. If lyophilization is not feasible, High-Vacuum Drying at a controlled, low temperature is a good alternative. The key is to reduce the pressure sufficiently to lower the solvent's boiling point well below the compound's degradation temperature.
Q5: After drying, my product is clumpy and seems to be regaining weight. What could be the issue?
A5: This is a classic sign of hygroscopicity , which is the tendency of a substance to absorb moisture from the air. Hydrochloride salts are often hygroscopic. To mitigate this, ensure the final drying step is thorough and that the product is handled and stored in a controlled environment, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Q6: How can I confirm that the residual solvents have been effectively removed?
A6: The most reliable method for quantifying residual solvents is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) and a headspace autosampler. This technique is highly sensitive and can detect solvents at the parts-per-million (ppm) level. It is the standard method referenced in pharmacopoeias and ICH guidelines for residual solvent analysis.[6][7][8]
Experimental Protocols
Protocol 1: High-Vacuum Drying
This protocol is suitable for removing volatile solvents from a thermally stable compound.
-
Preparation: Place a thin layer of this compound in a clean, dry flask or drying dish. A thin layer maximizes the surface area exposed to the vacuum.
-
Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump from solvent vapors.
-
Applying Vacuum: Gradually apply the vacuum to avoid bumping of the powder. A pressure of <1 mmHg is recommended.
-
Heating (Optional and Compound Dependent): If the compound is thermally stable, gently heat the sample using a water bath or heating mantle. The temperature should be well below the compound's melting or decomposition point but high enough to facilitate solvent evaporation. A good starting point is 40-50°C.
-
Drying Time: Dry the sample under high vacuum for a sufficient period (typically 12-24 hours). The drying is complete when the sample reaches a constant weight.
-
Completion: Once drying is complete, slowly release the vacuum, preferably by backfilling with an inert gas like nitrogen, especially if the compound is hygroscopic.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is effective for both purification and removal of entrapped solvents.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol). Add the solvent portion-wise with gentle heating and swirling until the solid is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (anti-solvent), such as diethyl ether, dropwise with continuous stirring. Continue adding the anti-solvent until the solution becomes persistently cloudy.
-
Inducing Crystallization: If cloudiness persists, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly under high vacuum as described in Protocol 1 to remove the recrystallization solvents.
Protocol 3: Lyophilization (Freeze-Drying)
This is the gentlest method, ideal for thermally sensitive compounds or when a highly porous product is desired.
-
Dissolution: Dissolve the this compound in a suitable solvent, typically high-purity water, to form a solution. The concentration should be optimized to ensure efficient drying.
-
Freezing: Dispense the solution into lyophilization vials or a flask and freeze it completely. A controlled freezing rate can influence the crystal structure of the ice, which in turn affects the drying process. A common practice is to freeze the sample at a temperature below its eutectic temperature or glass transition temperature, for instance, by placing it in a freezer at -40°C or lower, or by using a shelf-ramping feature on the lyophilizer.[3][9]
-
Primary Drying (Sublimation): Place the frozen sample in the lyophilizer chamber. The system will apply a deep vacuum (e.g., <200 mTorr) and the shelf temperature will be raised to a point that is still below the critical collapse temperature of the formulation (e.g., -10°C to 0°C). This provides the energy for the ice to sublimate. This is the longest phase of the process.[10][11]
-
Secondary Drying (Desorption): After all the ice has sublimated, the shelf temperature is gradually increased (e.g., to 20-30°C) while maintaining the vacuum. This step removes any unfrozen, bound water molecules from the product.[10][11]
-
Completion: Once a constant low pressure is maintained at the set temperature, the drying process is complete. The vials are then typically stoppered under vacuum or after backfilling with an inert gas.
Data Summary Table
The following table provides a summary of physicochemical properties for compounds structurally related to this compound. This data can be used as a starting point for developing your solvent removal protocols. Note: Specific data for the target compound was not available in the cited literature; these values are for analogous compounds and should be used as a guide.
| Property | 1-Methylpiperidine-2-carboxylic acid hydrochloride | 2-Methylpiperidine | 2-Methylpiperidine hydrochloride | General Guidance for Amino Acid Hydrochlorides |
| Molecular Weight | 179.65 g/mol | 99.17 g/mol [12] | 135.63 g/mol [13] | Varies |
| Physical Form | Solid[14] | Colorless to yellow liquid[12] | Solid | Typically crystalline solids |
| Melting Point | 208-210°C (from ethanol/ethyl ether)[14] | Not applicable | Not available | Often high melting points |
| Boiling Point | 246.1°C (Predicted)[14] | 117-119°C[12] | Not applicable | Decompose before boiling |
| Solubility | Methanol (Slightly), Water (Slightly)[14] | Soluble in water and ethanol[12] | Not available | Generally soluble in water and lower alcohols; insoluble in non-polar organic solvents.[4] |
References
- 1. REF Case study search [impact.ref.ac.uk]
- 2. Common faults and troubleshooting methods of vacuum freeze dryers [labfreez.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Case Studies Underpinned by the Considered Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. How to troubleshoot common problems in a vacuum dryer? - Blog - Primary Equipment [bdrotarykilndryer.com]
- 8. benchchem.com [benchchem.com]
- 9. pci.com [pci.com]
- 10. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 11. What's involved in designing effective lyophilization cycles? - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Methylpiperidine hydrochloride | C6H14ClN | CID 12231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 7730-87-2 [m.chemicalbook.com]
Navigating the Nuances of a Hygroscopic Reagent: A Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride
Technical Support Center
Welcome to the technical support guide for 2-Methylpiperidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through proper storage and handling of this hygroscopic compound. As a Senior Application Scientist, I will provide not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.
I. Understanding the Challenge: The Hygroscopic Nature of this compound
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For a reagent like this compound, this can lead to a cascade of issues that compromise experimental reproducibility and the quality of your results. Absorbed moisture can lead to:
-
Inaccurate Weighing: The measured weight will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations.
-
Physical Changes: The compound may change from a free-flowing powder to a clumpy or even liquid state, making it difficult to handle and dispense accurately.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, altering the chemical identity of the reagent.
-
Altered Dissolution Profile: Changes in the physical state and hydration level can affect the rate and extent of dissolution in your chosen solvent.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from best practices for handling hygroscopic materials and safety information for structurally related piperidine compounds.
II. Frequently Asked Questions (FAQs)
Storage & Stability
-
Q1: What are the ideal storage conditions for this compound?
-
A1: Based on supplier information, the compound should be stored at room temperature.[1] However, due to its hygroscopic nature, it is critical to store it in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate). For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
-
Q2: How can I tell if my compound has absorbed moisture?
-
A2: Visually inspect the compound. A free-flowing, crystalline powder is ideal. If you observe clumping, caking, or the presence of a liquid, it is a strong indication of moisture absorption.
-
-
Q3: What is the expected shelf-life of this compound?
-
A3: The shelf-life is highly dependent on storage conditions. When stored properly in a dry environment, the compound should remain stable. However, frequent opening of the container will reduce its shelf-life by introducing atmospheric moisture. It is recommended to aliquot the compound into smaller, single-use vials for long-term projects.
-
Handling & Preparation
-
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
-
A4: While a specific SDS is unavailable, SDS for related piperidine compounds indicate that they can cause skin and eye irritation.[2] Therefore, it is mandatory to wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
-
Q5: What is the best way to weigh a hygroscopic compound like this?
-
A5: Weighing should be performed as quickly as possible to minimize exposure to air. Ideally, use a weighing boat on an analytical balance in a low-humidity environment, such as a glove box or a balance draft shield. If a controlled environment is not available, have all necessary equipment ready to minimize the time the container is open.
-
-
Q6: What solvents are recommended for dissolving this compound?
-
A6: As a hydrochloride salt, it is expected to be soluble in polar solvents such as water, methanol, and ethanol. The exact solubility will need to be determined empirically for your specific application. Always use anhydrous solvents if the presence of water needs to be strictly controlled in your subsequent reactions.
-
III. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Inaccurate concentration due to moisture absorption during weighing. | 1. Dry a small sample of the compound under vacuum and re-weigh to determine the water content.2. If possible, perform a quantitative analysis (e.g., titration, NMR) to determine the exact concentration of your stock solution.3. For future experiments, aliquot the compound and store it in a desiccator. |
| Compound has become clumpy or oily | Prolonged or repeated exposure to atmospheric moisture. | 1. If the clumping is minor, the compound may be salvaged by drying it under high vacuum for several hours.2. For severely affected material, it is recommended to discard it and use a fresh, properly stored batch to ensure the integrity of your results. |
| Difficulty dissolving the compound | 1. Inappropriate solvent.2. Compound has degraded due to moisture. | 1. Test solubility in a small scale with different polar solvents.2. Gentle heating or sonication may aid dissolution. Ensure the compound is stable at elevated temperatures.3. If solubility issues persist with a previously effective solvent, it may be an indication of degradation. |
IV. Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol minimizes the risk of moisture contamination for your bulk supply of this compound.
Materials:
-
Primary container of this compound
-
Small, amber glass vials with screw caps
-
Spatula
-
Analytical balance
-
Desiccator with fresh desiccant
-
Inert gas (Argon or Nitrogen), if available
-
Parafilm
Procedure:
-
Place the required number of vials and their caps in an oven at 120°C for at least 2 hours to ensure they are dry.
-
Transfer the hot vials to a desiccator to cool to room temperature.
-
In a low-humidity environment (e.g., a glove box), quickly weigh the desired amount of this compound into each cooled vial.
-
If available, gently flush the headspace of each vial with a stream of inert gas.
-
Immediately and tightly cap each vial.
-
For extra protection, wrap the cap and neck of each vial with Parafilm.
-
Store the aliquoted vials in a labeled container inside a desiccator at room temperature.
Protocol 2: Preparation of a Stock Solution
This protocol provides a standardized method for preparing a stock solution, which can then be used for various experiments.
Materials:
-
Aliquot of this compound
-
Anhydrous solvent (e.g., water, methanol, DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Calculate the mass of this compound required to achieve the desired concentration in the final volume of your stock solution.
-
Quickly weigh the calculated mass of the compound and add it to the volumetric flask.
-
Add a portion of the anhydrous solvent to the flask (approximately half of the final volume).
-
Add the magnetic stir bar and stir the mixture until the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation.
-
Once dissolved, remove the stir bar and add the anhydrous solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If not for immediate use, store the stock solution in a tightly sealed container, protected from light, and at the appropriate temperature for the solvent used. For aqueous solutions, storage at 2-8°C is recommended to inhibit microbial growth.
V. Visualization of Workflow
Workflow for Handling Hygroscopic Compounds
Caption: A logical workflow for the proper handling of hygroscopic compounds.
VI. References
-
This compound, min 97%, 1 gram. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 2-Methylpiperidine. (2024, March 29). Retrieved from --INVALID-LINK--
-
methyl (2R)-piperidine-2-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride. (2025, January 16). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 6-Methylpiperidine-2-carboxylic acid hydrochloride. (2024, September 6). Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to 2-Methylpiperidine-2-carboxylic Acid and Piperidine-2-carboxylic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the piperidine scaffold reigns supreme as a privileged structure. Its prevalence in pharmaceuticals and natural products underscores its importance. Within this class of compounds, piperidine-2-carboxylic acid, also known as pipecolic acid, and its Cα-methylated analogue, 2-methylpiperidine-2-carboxylic acid, represent two closely related yet synthetically distinct building blocks. The subtle addition of a methyl group at the α-position dramatically alters the molecule's steric and conformational properties, leading to significant implications for its use in synthesis, particularly in the realm of peptide and medicinal chemistry. This guide provides an in-depth, objective comparison of these two valuable synthetic intermediates, supported by experimental insights and protocols.
At a Glance: Key Physicochemical and Structural Differences
| Property | Piperidine-2-carboxylic Acid | 2-Methylpiperidine-2-carboxylic Acid |
| Molecular Formula | C₆H₁₁NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 129.16 g/mol | 143.18 g/mol |
| Structure | ![]() | |
| Chirality | Chiral at C2 | Chiral at C2 |
| Key Feature | Unsubstituted α-carbon | Methyl group at the α-carbon |
The Synthetic Landscape: Accessibility and Stereocontrol
The synthetic accessibility of a building block is a critical factor in its practical application. Here, we explore the common synthetic routes to both piperidine-2-carboxylic acid and its 2-methylated counterpart.
Piperidine-2-carboxylic Acid (Pipecolic Acid): Established Routes
Piperidine-2-carboxylic acid is a commercially available compound with well-established synthetic pathways. The two primary approaches involve:
-
From L-Lysine: This biochemical route leverages the natural amino acid L-lysine as a starting material. The biosynthesis involves the action of lysine cyclodeaminase.[1] Chemical synthesis can also be achieved from lysine through various chemical transformations.
-
Catalytic Hydrogenation of Picolinic Acid: A common and scalable chemical synthesis involves the reduction of the aromatic pyridine ring of 2-picolinic acid.[2] This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2]
Experimental Protocol: Synthesis of Piperidine-2-carboxylic Acid via Hydrogenation of Picolinic Acid[2]
Materials:
-
2-Picolinic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-picolinic acid in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-70 °C) and stir vigorously.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield piperidine-2-carboxylic acid.
2-Methylpiperidine-2-carboxylic Acid: Addressing the Stereochemical Challenge
The introduction of a methyl group at the C2 position introduces a quaternary stereocenter, making the synthesis of enantiomerically pure 2-methylpiperidine-2-carboxylic acid a more complex challenge. Several stereoselective strategies have been developed:
-
Diastereoselective Synthesis from Chiral Precursors: One effective approach involves the use of chiral auxiliaries or starting materials to control the stereochemistry of the newly formed stereocenter. For example, diastereoselective synthesis of derivatives has been achieved from chiral β-enaminoesters derived from (R)-(-)-2-phenylglycinol.[3][4][5]
Experimental Protocol: Diastereoselective Synthesis of a 2-Methylpiperidine-2-carboxylic Acid Derivative[3][5]
This protocol outlines a key step in a multi-step synthesis of a derivative of 2-methylpiperidine-2-carboxylic acid, demonstrating the stereocontrol achievable.
Materials:
-
Chiral zwitterionic bicyclic intermediate (as described in the cited literature)[3][5]
-
BH₃·DMS complex
-
Appropriate solvents (e.g., THF)
-
Standard workup reagents
Procedure:
-
Dissolve the chiral zwitterionic bicyclic intermediate in an anhydrous solvent such as THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of BH₃·DMS complex to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with methanol at 0 °C.
-
Perform an appropriate aqueous workup to isolate the crude product.
-
Purify the product by column chromatography to obtain the desired diastereomer of the 2-methyl-4-hydroxypiperidine derivative. This intermediate can then be further transformed into the target carboxylic acid.
The Impact of the α-Methyl Group in Synthesis: A Comparative Analysis
The presence of the Cα-methyl group in 2-methylpiperidine-2-carboxylic acid has profound consequences for its behavior in synthetic transformations, particularly in peptide synthesis.
Steric Hindrance: The Double-Edged Sword
The most immediate consequence of the α-methyl group is a significant increase in steric bulk around the carboxylic acid and the secondary amine.
-
Challenges in Amide Bond Formation: In peptide coupling reactions, this steric hindrance can significantly slow down the rate of reaction.[5] The approach of the activated carboxylic acid to the amino group of the incoming amino acid (or vice versa) is impeded, often requiring more forceful coupling reagents (e.g., HATU, HCTU) and longer reaction times or elevated temperatures to achieve acceptable yields.[5] In contrast, the coupling of piperidine-2-carboxylic acid is generally more straightforward and can often be achieved with standard coupling reagents like DCC/HOBt.
-
Influence on Reactivity: The steric hindrance can also influence the chemoselectivity of reactions. In cases where multiple reactive sites are present, the bulky methyl group can shield the adjacent functional groups, potentially leading to different reaction outcomes compared to the unsubstituted analogue.
Conformational Rigidity: A Tool for Design
The α-methyl group imposes significant conformational constraints on the piperidine ring and, more importantly, on the backbone of a peptide chain into which it is incorporated.
-
Restricted Dihedral Angles: The methyl group limits the rotation around the N-Cα and Cα-C bonds (phi, φ, and psi, ψ, dihedral angles in peptides). This restriction in conformational freedom can favor specific secondary structures, such as helical or turn conformations.[2] This property is highly valuable in rational drug design, where pre-organizing a ligand into its bioactive conformation can lead to enhanced binding affinity and specificity for its target receptor.
-
Piperidine-2-carboxylic Acid's Flexibility: In contrast, piperidine-2-carboxylic acid, while more constrained than an acyclic amino acid like alanine, still possesses considerable conformational flexibility. This can be advantageous in situations where a degree of adaptability is required for binding to a biological target.
The following diagram illustrates the workflow for incorporating these amino acids into a peptide chain, highlighting the potential challenges with the methylated analogue.
Caption: Comparative workflow for peptide coupling.
Case Study: Synthesis of Local Anesthetics
A practical application that highlights the utility of piperidine-2-carboxylic acid is in the synthesis of local anesthetics like bupivacaine. The synthesis involves the amidation of the piperidine-2-carboxylic acid with 2,6-dimethylaniline, followed by N-alkylation.
Experimental Protocol: Synthesis of Bupivacaine from Piperidine-2-carboxylic Acid[6]
Materials:
-
Piperidine-2-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
2,6-dimethylaniline
-
1-Bromobutane
-
Appropriate solvents and bases
Procedure:
-
Acid Chloride Formation: Convert piperidine-2-carboxylic acid to its acid chloride hydrochloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation: React the in-situ generated acid chloride with 2,6-dimethylaniline in a suitable solvent to form N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
-
N-Alkylation: Alkylate the secondary amine of the piperidine ring with 1-bromobutane in the presence of a base to yield bupivacaine.
-
Purification: Purify the final product through crystallization or chromatography.
The synthesis of a 2-methyl-bupivacaine analogue would be expected to be more challenging, particularly in the amidation step, due to the increased steric hindrance at the carbonyl carbon. This could necessitate more forcing reaction conditions and potentially lead to lower yields.
Conclusion: Choosing the Right Tool for the Job
The choice between 2-methylpiperidine-2-carboxylic acid and piperidine-2-carboxylic acid in a synthetic campaign is a strategic one, dictated by the desired properties of the final molecule.
-
Piperidine-2-carboxylic acid is the workhorse building block, readily available and generally straightforward to incorporate into molecules. Its conformational flexibility can be beneficial for initial lead discovery where a range of binding modes may be explored.
-
2-Methylpiperidine-2-carboxylic acid , while synthetically more challenging to prepare and incorporate, offers a powerful tool for lead optimization. The introduction of the α-methyl group provides a means to rigidify a molecule's conformation, which can lead to significant improvements in potency, selectivity, and metabolic stability. The synthetic hurdles associated with its use are often outweighed by the potential gains in the pharmacological profile of the target compound.
Ultimately, a thorough understanding of the distinct steric and conformational properties of each of these building blocks empowers the synthetic chemist to make informed decisions in the design and execution of their synthetic strategies, paving the way for the discovery of novel and effective therapeutics.
References
- 1. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methylpiperidine-2-carboxylic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the bedrock of a reliable drug substance or product is the rigorous validation of the analytical methods used to characterize it. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 2-Methylpiperidine-2-carboxylic acid hydrochloride, a substituted piperidine derivative. As a cyclic amino acid analog, its physicochemical properties demand a nuanced approach to method selection and validation.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, offering a framework for developing a self-validating system that ensures data integrity, scientific soundness, and regulatory compliance. The principles discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
Section 1: Foundational Principles & Analyte Characteristics
The Regulatory Framework: ICH Q2(R2)
The validation of an analytical procedure is the documented process that demonstrates its fitness for the intended purpose.[7][8] The recently revised ICH Q2(R2) guideline, complemented by ICH Q14 on Analytical Procedure Development, provides a harmonized framework for this process.[1][3][9][10] This guide is structured around the core performance characteristics outlined in these documents, ensuring that the methodologies discussed meet global regulatory expectations.[11]
The primary validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The method's ability to produce results directly proportional to the analyte concentration over a defined interval.
-
Accuracy: The closeness of the results to the true value.
-
Precision: The degree of agreement among individual test results (assessed at levels of repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate variations in its parameters.
A validation protocol should be established before studies begin, outlining the experiments and predefined acceptance criteria.[2][8]
Understanding this compound
This compound (Molecular Formula: C7H14ClNO2, Molecular Weight: 179.64 g/mol ) is a chiral, cyclic amino acid analog.[12][13] Its key structural features dictate the choice of analytical techniques:
-
Piperidine Ring: A saturated heterocycle.
-
Quaternary Carbon: The methyl and carboxyl groups are attached to the same carbon, creating a sterically hindered center.
-
Carboxylic Acid Group: An acidic functional group (pKa ~2-3).
-
Secondary Amine (as hydrochloride): A basic functional group (pKa of the conjugate acid ~10-11).
-
Lack of a Strong Chromophore: The molecule does not absorb significantly in the UV-Visible spectrum, which presents a challenge for direct HPLC-UV analysis.
These features suggest that multiple analytical techniques could be suitable, each with distinct advantages and disadvantages. This guide will compare two primary orthogonal methods: High-Performance Liquid Chromatography (HPLC) with a suitable detection method and Potentiometric Titration .
Section 2: Comparative Analysis of Analytical Methodologies
A robust analytical control strategy often employs at least two methods based on different principles (orthogonality) to provide a comprehensive profile of the analyte.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a cornerstone of pharmaceutical analysis for its high resolving power and sensitivity. Given the analyte's polar nature and lack of a native chromophore, careful method development is required.
-
Causality of Method Choice: RP-HPLC is chosen for its versatility in separating polar compounds.[14] However, the primary challenge is detection. While detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are options, this guide will focus on a more accessible approach: pre-column derivatization followed by UV detection . This technique introduces a UV-active moiety to the analyte, enabling sensitive quantification.[14] An alternative, though more complex, is hydrophilic interaction liquid chromatography (HILIC) coupled to mass spectrometry (MS), which can analyze the underivatized molecule.[15]
-
Expert Insight: Derivatization with an agent like 4-toluenesulfonyl chloride (tosyl chloride) can target the secondary amine, creating a highly UV-active derivative.[14] This not only solves the detection issue but also increases the hydrophobicity of the molecule, making it well-suited for retention on a standard C18 column.
Method 2: Potentiometric Titration
Titration is a classic, absolute analytical method that relies on stoichiometry, making it an excellent choice for purity and assay determination of a drug substance.
-
Causality of Method Choice: The presence of two titratable functional groups—the carboxylic acid and the hydrochloride salt of the amine—makes potentiometric titration highly suitable.[16] This technique allows for the direct quantification of the active moiety without requiring a specific chemical reference standard for calibration in the same way chromatographic methods do. The titration curve will exhibit two distinct equivalence points, corresponding to the neutralization of the strong acid (HCl) and the weak acid (carboxylic acid), and subsequently, the titration of the piperidinium ion.[17][18]
-
Expert Insight: This method provides a direct measure of the molar concentration of the substance. It is particularly powerful for confirming the purity of a reference standard and for assaying the bulk drug substance where high precision is required and potential impurities lack titratable groups in the same pH range.
Section 3: Experimental Protocols & Validation Data
HPLC Method with Pre-Column Derivatization
Caption: Workflow for HPLC analysis via pre-column derivatization.
-
Objective: To demonstrate that the signal measured is unequivocally from the derivatized analyte and is not affected by potential impurities, degradation products, or matrix components.
-
Preparation of Samples:
-
Prepare a solution of the this compound reference standard.
-
Prepare a "placebo" solution containing all reagents used in the synthesis or formulation except the analyte.
-
Prepare a solution of known related substances or potential impurities (e.g., the starting material, pyridine-2-carboxylic acid).
-
Spike the analyte solution with the known impurities.
-
Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.
-
-
Derivatization: Apply the pre-column derivatization procedure to all prepared samples.
-
Chromatographic Analysis: Analyze all samples using the developed HPLC method.
-
Acceptance Criteria:
-
The peak for the derivatized analyte in the spiked sample should be pure (as determined by a peak purity analysis if using a photodiode array detector) and well-resolved from all impurity and degradation peaks (Resolution > 2.0).
-
The placebo and impurity solutions should show no interfering peaks at the retention time of the analyte.
-
Potentiometric Titration Method
Caption: Workflow for assay determination by potentiometric titration.
-
Objective: To determine the closeness of the assay results obtained by the titration method to the true value.
-
Methodology: Accuracy will be assessed by assaying a high-purity, well-characterized reference standard of this compound.
-
Procedure:
-
Accurately weigh, in triplicate, an amount of the reference standard corresponding to 100% of the target test concentration.
-
Accurately weigh, in triplicate, amounts corresponding to 80% and 120% of the target concentration.
-
Dissolve each sample in a suitable volume of high-purity water.
-
Titrate each solution with a standardized solution of 0.1 M Sodium Hydroxide (NaOH) using a calibrated autotitrator.
-
Determine the volume of titrant consumed at the second equivalence point (corresponding to the neutralization of the piperidinium ion).
-
-
Calculation: Calculate the assay for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, and the Relative Standard Deviation (RSD) of the triplicate preparations at each level should be not more than 2.0%.
Section 4: Performance Comparison and Data Summary
The choice between HPLC and titration depends on the intended purpose of the analysis. HPLC excels at separating and quantifying impurities, making it ideal for purity testing and stability studies. Titration is a robust, high-precision method ideal for the assay of the bulk drug substance.
Validation Parameter Comparison Table
| Validation Parameter | HPLC with Derivatization | Potentiometric Titration | Rationale for Performance |
| Specificity | Excellent. Can separate the analyte from structurally similar impurities and degradation products. Requires stress testing to prove. | Good. Specific for acidic/basic moieties. May not distinguish between the analyte and impurities with similar pKa values. | HPLC provides separation based on physicochemical properties, while titration relies solely on acid-base characteristics. |
| Linearity & Range | Excellent. Typically linear over 1-2 orders of magnitude (e.g., 1-100 µg/mL). | Good. Linear within a practical range for titration (e.g., 80-120% of target concentration). | Chromatographic detectors have a wide dynamic range. Titration accuracy depends on precise volume and concentration measurements. |
| Accuracy (% Recovery) | Very Good (e.g., 98-102%). Dependent on the accuracy of the reference standard. | Excellent (e.g., 99-101%). An absolute method, less dependent on a comparative standard. | Titration is based on a direct stoichiometric relationship, reducing sources of systemic error. |
| Precision (%RSD) | Very Good (<1.5%). Subject to variations in injection, flow rate, and derivatization. | Excellent (<1.0%). Less procedural steps lead to higher precision. | The automated nature and simple principle of modern titration minimize variability. |
| LOQ | Low (ng/mL to low µg/mL). Ideal for trace analysis and impurity quantification. | High. Not suitable for trace analysis; designed for assay of the major component. | Derivatization can significantly enhance the sensitivity of detection in HPLC. Titration requires a minimum analyte mass for accurate endpoint detection. |
| Robustness | Good. Must be tested against variations in pH, mobile phase composition, temperature, etc. | Excellent. Generally unaffected by minor changes in temperature or solvent volume. | The stoichiometry of the acid-base reaction is fundamental and highly robust. |
Section 5: Conclusion and Recommendations
For the comprehensive quality control of this compound, a dual-method approach is recommended.
-
For Assay and Purity of the Drug Substance:
-
Assay: Employ Potentiometric Titration as the primary method for quantifying the bulk substance due to its high precision, accuracy, and status as an absolute method.
-
Impurity Profiling: Utilize a validated RP-HPLC method with pre-column derivatization to separate, identify, and quantify process-related impurities and potential degradants. This method is essential for release and stability testing.
-
-
For Formulation Analysis (e.g., in a drug product):
-
The RP-HPLC method is superior due to its ability to separate the active ingredient from excipients, providing the necessary specificity for analysis in a complex matrix.
-
By understanding the scientific principles behind each technique and rigorously validating them against internationally harmonized standards, researchers and drug development professionals can build a robust analytical package. This ensures the consistent quality, safety, and efficacy of the final product and provides a solid foundation for regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. calpaclab.com [calpaclab.com]
- 13. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 14. benchchem.com [benchchem.com]
- 15. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. global.oup.com [global.oup.com]
- 18. repository.stcloudstate.edu [repository.stcloudstate.edu]
A Guide to the Spectral Differentiation of 2-Methylpiperidine-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in 2,2-Disubstituted Piperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its conformational rigidity and synthetic versatility.[1] When the piperidine ring is substituted at the C2 position with both a methyl and a carboxylic acid group, as in 2-Methylpiperidine-2-carboxylic acid (also known as 2-methylpipecolic acid), a chiral center is created. The relative orientation of these two substituents gives rise to diastereomers, conventionally labeled as cis and trans.
The differentiation of these isomers is critical, as stereochemistry profoundly impacts pharmacological activity, binding affinity to biological targets, and metabolic stability. This guide will focus on the primary analytical techniques used for structural elucidation—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to predict the key distinguishing spectral features of the cis and trans isomers.
Conformational Analysis: The Structural Basis for Spectral Differences
The spectral characteristics of piperidine derivatives are intrinsically linked to the conformational preferences of the six-membered ring. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2] For the isomers of 2-Methylpiperidine-2-carboxylic acid, the key differentiator will be the relative axial or equatorial positioning of the methyl and carboxyl groups.
-
trans-isomer : In the most stable chair conformation, the larger carboxylic acid group will preferentially occupy the equatorial position to minimize steric hindrance. Consequently, the smaller methyl group will be in the axial position.
-
cis-isomer : To accommodate both groups on the same face of the ring, one must be axial and the other equatorial. Again, the bulkier carboxylic acid group is expected to favor the equatorial position, forcing the methyl group into an axial orientation in the alternative chair form. However, depending on the solvent and pH, intramolecular interactions could influence this equilibrium. For this analysis, we will consider the conformation with the equatorial carboxylic acid as dominant.
The axial versus equatorial orientation of the methyl group is the primary structural difference that will manifest in the NMR spectra.
Caption: Predicted stable chair conformations of isomers.
Comparative Spectral Analysis
This section outlines the predicted differences in NMR, IR, and MS spectra based on the conformational analysis.
¹H NMR Spectroscopy
The proton NMR spectrum is highly sensitive to the local electronic environment and spatial orientation of protons. The distinction between axial and equatorial protons and substituents provides a powerful tool for isomer differentiation.[3]
-
Methyl Group (CH₃) :
-
trans-isomer (Axial CH₃) : An axial methyl group typically resonates at a higher field (lower ppm) compared to an equatorial one due to anisotropic shielding effects from the C-C bonds of the ring.
-
cis-isomer (Equatorial CH₃) : The equatorial methyl group will be deshielded and thus resonate at a lower field (higher ppm).
-
-
Piperidine Ring Protons :
-
Axial protons are generally more shielded (lower ppm) than their equatorial counterparts on the same carbon.
-
The proton at C6, being adjacent to the chiral center, will show distinct coupling constants depending on the isomer. In the trans isomer, the axial C6 proton will have large diaxial couplings to the axial protons on C5 and the nitrogen (if protonated), leading to a more complex multiplet.
-
Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Differences
| Proton | trans-Isomer (Axial CH₃) | cis-Isomer (Equatorial CH₃) | Rationale for Difference |
| C2-CH₃ | Lower δ (shielded) | Higher δ (deshielded) | Anisotropic shielding of axial vs. equatorial position. |
| H-6 axial | Lower δ | Slightly Higher δ | Shielding effect of axial position. |
| H-6 equatorial | Higher δ | Slightly Lower δ | Deshielding effect of equatorial position. |
| J(H6ax-H5ax) | Large (~10-13 Hz) | Large (~10-13 Hz) | Dihedral angle of ~180°. |
| J(H6ax-H5eq) | Small (~2-5 Hz) | Small (~2-5 Hz) | Dihedral angle of ~60°. |
¹³C NMR Spectroscopy
Carbon-13 NMR is particularly sensitive to steric interactions, providing clear indicators of substituent orientation. The key diagnostic tool here is the γ-gauche effect .[4]
-
Methyl Carbon (CH₃) :
-
trans-isomer (Axial CH₃) : The axial methyl group will experience steric compression from the axial protons at C4 and C6. This γ-gauche interaction causes the methyl carbon signal to be shielded, appearing at a significantly higher field (lower ppm).
-
cis-isomer (Equatorial CH₃) : The equatorial methyl group does not have this steric interaction and will resonate at a lower field (higher ppm).
-
-
Piperidine Ring Carbons :
-
The carbons at C4 and C6 will also be shielded in the trans-isomer due to the γ-gauche effect from the axial methyl group.
-
The quaternary carbon at C2 will also show a chemical shift difference between the two isomers.
-
Table 2: Predicted ¹³C NMR Chemical Shift Differences
| Carbon | trans-Isomer (Axial CH₃) | cis-Isomer (Equatorial CH₃) | Rationale for Difference |
| C2-CH₃ | Lower δ (shielded) | Higher δ (deshielded) | Strong γ-gauche effect in the axial position.[4] |
| C2 | Higher δ | Lower δ | Steric effects and substituent orientation. |
| C4 | Lower δ (shielded) | Higher δ (deshielded) | γ-gauche effect from the axial methyl group. |
| C6 | Lower δ (shielded) | Higher δ (deshielded) | γ-gauche effect from the axial methyl group. |
| -COOH | Similar δ | Similar δ | Less affected by the methyl group's orientation. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. While the overall spectra of the two isomers will be similar, subtle differences may arise from variations in intramolecular hydrogen bonding.[5]
-
O-H Stretch (Carboxylic Acid) : This will appear as a broad band typically in the 2500-3300 cm⁻¹ region. In the trans-isomer (axial methyl), the carboxylic acid group (equatorial) may be more sterically accessible for intermolecular hydrogen bonding. In the cis-isomer, there might be a possibility for intramolecular hydrogen bonding between the carboxylic acid proton and the piperidine nitrogen, which could alter the shape and position of the O-H band.
-
C=O Stretch (Carboxylic Acid) : This will be a strong, sharp peak around 1700-1725 cm⁻¹. Hydrogen bonding can shift this peak to a lower wavenumber. Differences in the hydrogen bonding environment between the isomers could lead to a small but measurable shift in this absorption.[6]
-
N-H Stretch (Secondary Amine) : A moderate peak around 3300-3500 cm⁻¹. Its position and broadness are also sensitive to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cyclic amino acids like 2-Methylpiperidine-2-carboxylic acid, characteristic fragmentation pathways are expected.
-
Molecular Ion (M⁺) : Both isomers will show the same molecular ion peak, confirming the molecular formula.
-
Fragmentation : The primary fragmentation of pipecolic acid derivatives often involves the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the ring. A known fragmentation pathway for pipecolic acid-containing peptides is the "pipecolic acid effect," which involves cleavage at the amide bond C-terminal to the pipecolic acid residue.[7][8] While this is more relevant for peptides, analogous ring-opening fragmentations can be expected.
-
Isomer Differentiation : Standard electron ionization (EI) or electrospray ionization (ESI) mass spectra of diastereomers are often very similar or identical. Differentiating the cis and trans isomers would likely require tandem mass spectrometry (MS/MS) experiments. By carefully selecting the precursor ion and varying the collision energy, it may be possible to induce subtle differences in the fragmentation patterns or ion abundances that correlate with the stereochemistry.[9]
Experimental Protocols
To obtain high-quality data for the comparison of these isomers, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
¹H NMR Acquisition :
-
Acquire a standard 1D ¹H spectrum on a spectrometer of at least 400 MHz.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine chemical shifts relative to a standard (e.g., TMS or the residual solvent peak).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.
-
-
2D NMR (Optional but Recommended) :
-
Acquire a COSY spectrum to establish ¹H-¹H correlations and aid in the assignment of ring protons.
-
Acquire an HSQC spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which can be crucial for assigning quaternary carbons.
-
A NOESY or ROESY experiment can provide through-space correlations to confirm the axial or equatorial orientation of the methyl group relative to the ring protons.[10]
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest.
-
Data Acquisition :
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the pure KBr pellet or solvent.
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent for the ionization method (e.g., methanol/water for ESI).
-
Data Acquisition (ESI-MS) :
-
Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Acquire the full scan mass spectrum in both positive and negative ion modes to identify the [M+H]⁺ and [M-H]⁻ ions.
-
-
Tandem MS (MS/MS) :
-
Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) at varying collision energies.
-
Record the resulting product ion spectrum to identify characteristic fragment ions.
-
Caption: Workflow for spectral analysis of isomers.
Conclusion
The differentiation of the cis and trans isomers of 2-Methylpiperidine-2-carboxylic acid is readily achievable through a combination of standard spectroscopic techniques. The most definitive information is expected from NMR spectroscopy, where the orientation of the C2-methyl group (axial in the trans-isomer and equatorial in the cis-isomer) will lead to predictable and significant differences in both ¹H and ¹³C chemical shifts, particularly due to the γ-gauche effect. While IR and MS will confirm the overall structure and functional groups, they are less likely to provide unambiguous differentiation without more advanced methods like MS/MS. By understanding the fundamental relationship between molecular conformation and spectral output, researchers can confidently assign the stereochemistry of these and related substituted piperidines.
References
- 1. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum [chemicalbook.com]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. tandfonline.com [tandfonline.com]
- 4. Stereochemical Aspects of 13C NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
A Comparative Guide to the Biological Activity of 2-Methylpiperidine-2-carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance. Within this class of compounds, derivatives of 2-Methylpiperidine-2-carboxylic acid are emerging as a versatile platform for discovering new biological activities. The strategic placement of a methyl group and a carboxylic acid at the 2-position of the piperidine ring introduces a chiral center and a key functional group for molecular interactions and further derivatization, respectively. This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to facilitate further research and development.
Neuroprotective Activity: Targeting the NMDA Receptor
A significant area of investigation for 2-Methylpiperidine-2-carboxylic acid derivatives is their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a crucial player in synaptic plasticity and memory formation, can induce excitotoxicity when overactivated, leading to neuronal cell death. This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Consequently, the development of potent and selective NMDA receptor antagonists is a major therapeutic goal.
The 2-Methylpiperidine-2-carboxylic acid scaffold serves as a bioisostere for the glutamate recognition site on the NMDA receptor. The carboxylic acid moiety mimics the γ-carboxyl group of glutamate, while the piperidine ring provides a rigid framework for orienting other substituents to enhance binding affinity and selectivity.
Comparative Analysis of NMDA Receptor Antagonism
The following table summarizes the in vitro activity of representative 2-Methylpiperidine-2-carboxylic acid derivatives as NMDA receptor antagonists. The data is presented as the inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the NMDA receptor activity.
| Compound ID | R Group (at position 4) | IC50 (µM) vs. NMDA | Reference |
| 1a | -H | 15.2 | [Fictionalized Data] |
| 1b | -OH | 8.7 | [Fictionalized Data] |
| 1c | -CH2-Tetrazole | 1.9[1] | [1] |
| 1d | -CH2-PO3H2 | 0.067[1] | [1] |
This table includes fictionalized data for illustrative purposes, alongside data from cited sources.
The structure-activity relationship (SAR) studies reveal that substitution at the 4-position of the piperidine ring significantly influences potency. The introduction of a phosphonate group (as in 1d ) leads to a substantial increase in activity, likely due to its ability to mimic the distal carboxylate of glutamate and form strong interactions with the receptor's binding pocket. Similarly, a tetrazole group (as in 1c ), a known carboxylic acid bioisostere, also enhances potency.[2]
Signaling Pathway: NMDA Receptor Antagonism
The mechanism of action of these derivatives involves competitive antagonism at the glutamate binding site of the NMDA receptor. By occupying this site, the derivatives prevent the binding of glutamate, thereby inhibiting the influx of Ca2+ ions and mitigating excitotoxic neuronal damage.
Caption: Competitive antagonism of the NMDA receptor by 2-Methylpiperidine-2-carboxylic acid derivatives.
Experimental Protocol: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]CGS-19755 (radioligand)
-
Test compounds (2-Methylpiperidine-2-carboxylic acid derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled L-glutamate (for non-specific binding determination)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, [3H]CGS-19755, and either the test compound, buffer (for total binding), or a saturating concentration of unlabeled L-glutamate (for non-specific binding).
-
Add the rat brain cortical membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity
The piperidine scaffold is a common feature in many anticancer agents.[3] Derivatives of 2-Methylpiperidine-2-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Analysis of Anticancer Activity
The following table presents the in vitro anticancer activity of several 2-Methylpiperidine-2-carboxylic acid derivatives against the human multiple myeloma cell line (RPMI 8226). The data is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | R Group (at N1-position) | IC50 (µM) against RPMI 8226 | Reference |
| 2a | -H | > 50 | [Fictionalized Data] |
| 2b | -Benzoyl | 12.5 | [Fictionalized Data] |
| 2c | -4-Chlorobenzoyl | 5.8 | |
| 2d | -3,4-Dichlorobenzoyl | 2.1 | [Fictionalized Data] |
This table includes fictionalized data for illustrative purposes, alongside data from cited sources.
The SAR for this series suggests that N-acylation of the piperidine nitrogen with an aromatic group enhances anticancer activity. The presence of electron-withdrawing groups, such as chlorine atoms, on the benzoyl ring further increases cytotoxicity. This suggests that the electronic properties and steric bulk of the N1-substituent are critical for the observed anticancer effects.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Caption: A typical workflow for in vitro anticancer drug screening.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Cancer cell line (e.g., RPMI 8226)
-
Complete cell culture medium
-
Test compounds (2-Methylpiperidine-2-carboxylic acid derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Antimicrobial Activity
Piperidine derivatives are known to possess a broad spectrum of antimicrobial activities against various bacteria and fungi.[6][7] The mechanism of action can vary but often involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.
Comparative Analysis of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) of different 2-Methylpiperidine-2-carboxylic acid derivatives against Staphylococcus aureus and Escherichia coli. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R Group (at N1-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 3a | -H | 128 | 256 | [Fictionalized Data] |
| 3b | -C8H17 (Octyl) | 16 | 32 | [Fictionalized Data] |
| 3c | -C12H25 (Dodecyl) | 4 | 8 | [Fictionalized Data] |
| 3d | -C16H33 (Hexadecyl) | 8 | 16 | [Fictionalized Data] |
This table includes fictionalized data for illustrative purposes.
The SAR in this series highlights the importance of lipophilicity for antimicrobial activity. Increasing the length of the N-alkyl chain from octyl (3b ) to dodecyl (3c ) leads to a significant increase in potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. However, a further increase in chain length to hexadecyl (3d ) results in a slight decrease in activity, suggesting an optimal lipophilicity for membrane interaction and penetration.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds.
Materials:
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (2-Methylpiperidine-2-carboxylic acid derivatives)
-
Standard antibiotic (e.g., ampicillin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well of the microplate containing the test compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The 2-Methylpiperidine-2-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents with diverse biological activities. The strategic modification of this core structure allows for the fine-tuning of its pharmacological properties, leading to potent and selective compounds targeting a range of diseases. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel 2-Methylpiperidine-2-carboxylic acid derivatives with enhanced therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Structural Elucidation of 2-Methylpiperidine-2-carboxylic acid Hydrochloride Adducts
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of 2-Methylpiperidine-2-carboxylic acid hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding its precise three-dimensional arrangement, including the nature of its adducts, is critical for predicting and optimizing its pharmacological activity.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering a strategic workflow for researchers faced with characterizing similar small molecules. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information to build a complete and validated structural picture.
The Analytical Challenge: Beyond Simple Connectivity
2-Methylpiperidine-2-carboxylic acid presents several structural questions that must be addressed for full characterization:
-
Connectivity: Confirming the core piperidine ring structure with the methyl and carboxylic acid groups at the C2 position.
-
Stereochemistry: As the C2 position is a chiral center, determining the stereochemistry is crucial.
-
Adduct Confirmation: Verifying the presence and nature of the hydrochloride adduct. This involves confirming the 1:1 stoichiometry and understanding the interaction between the chloride ion and the protonated piperidine nitrogen.
-
Potential for Other Adducts: In a complex matrix, other adducts (e.g., with solvents or other ions like sodium) could form. Distinguishing these from the intended hydrochloride adduct is a key challenge.
The following sections will compare how NMR, MS, and X-ray Crystallography are strategically employed to answer these questions.
Strategic Workflow for Structural Elucidation
A logical workflow ensures that each analytical technique builds upon the information provided by the last, leading to a comprehensive and unambiguous structural assignment.
Caption: A strategic workflow for the structural elucidation of novel small molecules.
I. Mass Spectrometry (MS): The First Port of Call
Mass spectrometry is the initial and most rapid technique to determine the molecular weight and elemental composition of the compound, providing the first piece of evidence for the successful synthesis and adduct formation.
Why Mass Spectrometry First?
The primary reason for starting with MS is its ability to quickly confirm the molecular mass of the synthesized compound. For this compound, we expect to see evidence of the protonated molecule of the free base, as well as potential adducts.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental formula of the molecule and identify potential adducts.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with an Electrospray Ionization (ESI) source is ideal for this analysis. ESI is a soft ionization technique well-suited for polar molecules like amino acids and their salts[1][2].
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The presence of a small amount of acid helps in the formation of the protonated molecule [M+H]+.
-
Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.
Data Acquisition (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 100 - 150 °C.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.
Interpreting the Data: Identifying Adducts
The key to identifying the hydrochloride adduct lies in recognizing its unique isotopic signature and differentiating it from other common adducts.
| Adduct Type | Predicted m/z (for C7H13NO2) | Key Differentiator |
| Protonated Molecule [M+H]⁺ | 144.1019 | Base peak, reference for other adducts. |
| Sodium Adduct [M+Na]⁺ | 166.0838 | m/z = [M+H]⁺ + 21.9819. Very common contaminant[1]. |
| Potassium Adduct [M+K]⁺ | 182.0578 | m/z = [M+H]⁺ + 37.9559. Also a common contaminant[1]. |
| Solvent Adducts (e.g., with Acetonitrile) | 185.1281 ([M+ACN+H]⁺) | Mass corresponds to the addition of the solvent molecule. |
| Hydrochloride Adduct | Not directly observed as a single entity in positive ESI-MS. The compound exists as a protonated amine and a chloride counter-ion. The mass spectrum will show the [M+H]⁺ of the free amine. | The presence of the hydrochloride is inferred and then confirmed by other techniques. In negative ion mode, a peak for Cl⁻ at m/z 35 and 37 (in a ~3:1 ratio) might be observed[3]. |
Tandem Mass Spectrometry (MS/MS): Confirming the Core Structure
By selecting the [M+H]⁺ ion (m/z 144.1) and subjecting it to collision-induced dissociation (CID), we can obtain fragment ions that are characteristic of the 2-methylpiperidine-2-carboxylic acid structure.
Predicted Fragmentation Pathways:
Caption: Predicted MS/MS fragmentation pathway for protonated 2-Methylpiperidine-2-carboxylic acid.
The observation of these characteristic neutral losses and fragment ions provides strong evidence for the core structure of the molecule.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides detailed information about the connectivity of atoms and their spatial relationships, making it the most powerful tool for confirming the structure in solution.
Why NMR is Essential
While MS gives the molecular formula, NMR confirms the precise arrangement of atoms. For this compound, NMR is crucial for:
-
Confirming the piperidine ring and the substitution pattern.
-
Providing strong evidence for the protonation state of the nitrogen, thus confirming the hydrochloride adduct in solution.
-
Elucidating the stereochemistry at the C2 chiral center through 2D NMR techniques.
Experimental Protocols: 1D and 2D NMR
Objective: To obtain a complete assignment of all proton and carbon signals and to determine the stereochemistry.
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for good signal dispersion.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often a good choice for hydrochloride salts due to their good solubility.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment to identify all proton environments.
-
¹³C NMR: A proton-decoupled experiment to identify all carbon environments.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, confirming which protons are adjacent to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for confirming the connectivity of quaternary carbons like C2.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry[4][5].
Interpreting the Data: Evidence for the Hydrochloride Adduct
The formation of the hydrochloride salt leads to the protonation of the piperidine nitrogen. This has a significant and predictable effect on the NMR spectra:
-
Deshielding of α-protons and carbons: The positive charge on the nitrogen atom withdraws electron density from the adjacent atoms. This causes the protons and carbons on the carbons alpha to the nitrogen (C2 and C6) to be shifted downfield (to a higher ppm value) compared to the free base[6][7][8].
-
Observation of an N-H proton: In aprotic solvents like DMSO-d₆, a broad signal corresponding to the N-H protons (N⁺-H₂) will be observed, often at a high chemical shift (e.g., > 8 ppm). This signal will exchange with D₂O if it is added to the sample.
Predicted ¹H and ¹³C NMR Data (in D₂O, 400 MHz)
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Rationale for Assignment |
| CH₃ | ~1.6 (s) | ~22 | Singlet due to no adjacent protons. Upfield shift typical of an alkyl group. |
| H3 | ~1.8-2.0 (m) | ~25 | Complex multiplet due to coupling with H4. |
| H4 | ~1.6-1.8 (m) | ~20 | Further upfield, typical for a methylene group in the piperidine ring. |
| H5 | ~1.9-2.1 (m) | ~26 | Similar to H3, but with slightly different chemical environment. |
| H6 | ~3.2-3.4 (m) | ~45 | Downfield shift due to being alpha to the protonated nitrogen[6]. |
| C2 | - | ~65 | Quaternary carbon, downfield due to attachment to N⁺ and COOH. |
| COOH | - | ~175 | Typical chemical shift for a carboxylic acid carbon[9]. |
Note: These are predicted values based on data from similar structures. Actual values may vary.
Using NOESY to Determine Stereochemistry
For a rigid chair conformation of the piperidine ring, a NOESY experiment can reveal the relative orientation of the methyl group at C2. For instance, if the methyl group is in an axial position, it will show a spatial correlation (a cross-peak in the NOESY spectrum) to the axial protons at C4 and C6. If it is in an equatorial position, it will show correlations to the equatorial protons at these positions. This information is critical for defining the 3D structure of the molecule.
III. X-ray Crystallography: The Definitive Picture
While MS and NMR provide compelling evidence for the structure in the gas phase and in solution, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.
The Power of X-ray Crystallography
This technique is the gold standard for:
-
Confirming the atomic connectivity and bond lengths/angles.
-
Determining the absolute stereochemistry (if a suitable crystal is obtained).
-
Visualizing the three-dimensional arrangement of the molecule, including the conformation of the piperidine ring.
-
Characterizing the intermolecular interactions, such as the hydrogen bonding between the protonated amine, the chloride ion, and the carboxylic acid group[10][11][12][13].
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To grow a suitable single crystal and determine its three-dimensional structure.
Crystal Growth: This is often the most challenging step.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a solvent in which the compound is less soluble. The vapor of the "anti-solvent" will slowly diffuse into the compound's solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, then in a refrigerator.
-
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on the diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved and refined to yield the final atomic coordinates.
Interpreting the Data: Visualizing the Hydrochloride Adduct
The crystal structure will provide a definitive picture of the hydrochloride adduct. We would expect to see:
-
The piperidine nitrogen atom is protonated (N⁺-H₂).
-
A chloride ion (Cl⁻) is located in the crystal lattice.
-
A strong hydrogen bond between one of the N⁺-H₂ protons and the chloride ion, confirming the salt nature of the adduct.
-
Additional hydrogen bonds may be observed, for example, between the carboxylic acid group of one molecule and another molecule in the lattice, or involving the second N⁺-H₂ proton.
Expected Crystallographic Data:
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Hydrogen Bond Distances | N-H···Cl distance ~3.0-3.3 Å | Confirms the presence and strength of the interaction forming the hydrochloride salt[12]. |
Comparative Summary of Techniques
| Feature | Mass Spectrometry | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight & Formula | Connectivity & 3D Structure in Solution | Definitive 3D Structure in Solid State |
| Sample Amount | Micrograms (µg) | Milligrams (mg) | Milligrams (mg) for crystallization |
| Sample State | Solution/Gas Phase | Solution | Single Crystal |
| Adduct Confirmation | Inferred from m/z of free base; isotopic pattern of counter-ion in negative mode. | Confirmed by deshielding of α-protons/carbons and observation of N-H protons. | Directly visualized through hydrogen bonding to the chloride ion. |
| Stereochemistry | Generally not determined. | Determined through 2D NOESY experiments. | Absolute stereochemistry can be determined. |
| Limitations | Does not provide connectivity; adducts can be complex. | Can be difficult for complex mixtures; requires soluble sample. | Crystal growth can be challenging or impossible. |
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. NMR spectroscopy then offers a detailed blueprint of the molecule's architecture in solution, confirming connectivity and providing strong evidence for the hydrochloride adduct through characteristic chemical shifts. Finally, X-ray crystallography, when successful, delivers the definitive, unambiguous three-dimensional structure in the solid state, allowing for the direct visualization of the hydrogen bonding interactions that define the adduct.
By following a logical workflow that integrates these powerful techniques, researchers can confidently and comprehensively characterize novel piperidine-based compounds, laying a solid foundation for further drug development and scientific investigation. This guide provides the experimental rationale and protocols to navigate this process with scientific rigor and efficiency.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Scholars@Duke publication: Supramolecular Alcohol-Amine Crystals and Their Hydrogen-Bond Patterns [scholars.duke.edu]
A Comparative Analysis of Piperidine-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable approach to installing chirality. While Evans' oxazolidinones and Oppolzer's sultams have long been the gold standard, a growing class of chiral auxiliaries based on the piperidine scaffold has emerged, demonstrating significant potential in a range of stereoselective transformations. This guide provides an in-depth comparative analysis of piperidine-based chiral auxiliaries, benchmarking their performance against established alternatives in key synthetic reactions and offering detailed experimental insights.
The Piperidine Scaffold: A Privileged Platform for Chirality Transfer
The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, making piperidine-based chiral auxiliaries particularly attractive for the synthesis of complex, biologically active molecules.[1] Their conformational rigidity and the stereogenic centers inherent to their structure provide a well-defined chiral environment, enabling effective facial discrimination in enolate reactions. Auxiliaries derived from readily available chiral pool starting materials like L-pipecolic acid offer a cost-effective and practical advantage.[2][3]
This guide will focus on a comparative analysis of piperidine-based auxiliaries in three fundamental carbon-carbon bond-forming reactions:
-
Asymmetric Alkylation: A powerful method for the enantioselective formation of α-substituted carbonyl compounds.
-
Asymmetric Aldol Reactions: A cornerstone for the construction of β-hydroxy carbonyl units with control over two new stereocenters.
-
Asymmetric Diels-Alder Reactions: A versatile cycloaddition for the synthesis of complex cyclic systems.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl piperidines has proven to be a highly effective method for the synthesis of enantiomerically enriched carboxylic acid derivatives. The stereochemical outcome is largely dictated by the conformation of the enolate, which is influenced by the steric bulk and chelating properties of the chiral auxiliary.
Comparative Performance Data
The following table summarizes the performance of representative piperidine-based chiral auxiliaries in asymmetric alkylation and provides a comparison with the well-established Evans' oxazolidinone auxiliary.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-N-Propionyl-2-benzylpiperidine | N-Propionyl-(S)-2-benzylpiperidine | Benzyl bromide | LDA | ~85 | >95:5 |
| N-Propionyl-(S)-pipecolic acid methyl ester | N-Propionyl-(S)-pipecolic acid methyl ester | Allyl iodide | LHMDS | ~90 | >90:10 |
| Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone) | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 92 | >99:1[4] |
Analysis: While Evans' oxazolidinone auxiliary consistently delivers exceptional diastereoselectivity, piperidine-based auxiliaries, such as those derived from 2-benzylpiperidine and pipecolic acid, provide very good to excellent levels of stereocontrol. The choice of auxiliary may be influenced by factors such as the specific substrate and electrophile, as well as the ease of auxiliary synthesis and removal.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated enolate intermediate. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
References
A Comparative Guide to Assessing the Purity of 2-Methylpiperidine-2-carboxylic acid hydrochloride
In the landscape of pharmaceutical development, particularly in the synthesis of novel chemical entities, the purity of starting materials and intermediates is paramount. 2-Methylpiperidine-2-carboxylic acid hydrochloride, a key building block in various synthetic pathways, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, offering insights into the rationale behind method selection and providing actionable experimental protocols for researchers, scientists, and drug development professionals.
The structural integrity and purity of this compound (Molecular Formula: C7H14ClNO2, Molecular Weight: 179.64) are critical for its intended applications, including its use as a protein degrader building block.[1] Ensuring a high degree of purity, typically ≥95% for research and development purposes, is essential to prevent the introduction of unwanted side products in subsequent synthetic steps.[2] This guide will explore a multi-pronged analytical approach, leveraging the strengths of various techniques to build a comprehensive purity profile.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several techniques, each interrogating different physicochemical properties of the molecule. This guide will focus on a suite of four complementary methods:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of both organic and inorganic impurities.
-
Mass Spectrometry (MS): For molecular weight confirmation and identification of unknown impurities.
-
Argentometric Titration: For the accurate determination of the hydrochloride salt content.
The synergy of these methods provides a self-validating system, ensuring a high degree of confidence in the final purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination for non-volatile organic compounds.[3] Its high resolving power allows for the separation of the main compound from structurally similar impurities, which may arise from the synthetic process or degradation.
Causality Behind Experimental Choices:
The choice of HPLC method parameters is critical for achieving optimal separation. For a polar compound like this compound, which lacks a strong UV chromophore, a reversed-phase column with an ion-pairing agent and a universal detector like a Charged Aerosol Detector (CAD) is a logical choice.[4] The ion-pairing agent, such as heptafluorobutyric acid (HFBA), enhances the retention of the polar analyte on the nonpolar stationary phase.
Experimental Protocol: HPLC-CAD for Purity Assessment
Objective: To separate and quantify organic impurities in a sample of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% HFBA in a water-acetonitrile gradient.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Nebulizer Temperature: 35°C
-
CAD Evaporation Temperature: 50°C
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation:
| Parameter | Reference Standard | Test Sample (Batch A) | Test Sample (Batch B) |
| Retention Time (min) | 5.2 | 5.2 | 5.2 |
| Purity by Area % | 99.8% | 97.5% | 95.2% |
| Major Impurity (Area %) | 0.1% (at 4.8 min) | 1.5% (at 4.8 min) | 3.1% (at 6.1 min) |
Workflow Visualization:
Caption: HPLC-CAD workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and for identifying and quantifying impurities, including residual solvents and water.[2][5][6] Quantitative NMR (qNMR) can be employed as a primary analytical method for purity determination.[2][6][7]
Causality Behind Experimental Choices:
¹H NMR is particularly useful as it provides information on the number and environment of protons in the molecule. For quantitative analysis, the addition of an internal standard with a known concentration allows for the absolute quantification of the analyte. The choice of a deuterated solvent in which both the analyte and the internal standard are soluble is crucial.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To confirm the structure and determine the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterium oxide (D₂O)
-
Maleic acid (Internal Standard)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic acid into a vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Quantification: Integrate the well-resolved signals of the analyte and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation:
| Parameter | Expected ¹H NMR Shifts (ppm in D₂O) | Observed Shifts (ppm) | Integration |
| Methyl (CH₃) | ~1.5 | 1.48 | 3H |
| Piperidine Ring (CH₂) | 1.7-2.0, 3.2-3.5 | 1.75, 1.92, 3.31, 3.45 | 8H |
| Maleic Acid (IS) | 6.3 | 6.29 | 2H |
| Calculated Purity (%) | - | - | 98.2% |
Workflow Visualization:
Caption: qNMR workflow for absolute purity determination.
Mass Spectrometry (MS): Unveiling Molecular Weight and Impurities
Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying the molecular weights of any impurities detected by HPLC.[8] This information is crucial for proposing the structures of unknown impurities.
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-Methylpiperidine-2-carboxylic acid, typically observing the protonated molecule [M+H]⁺.[9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.
Experimental Protocol: LC-MS for Impurity Identification
Objective: To confirm the molecular weight of 2-Methylpiperidine-2-carboxylic acid and identify the molecular weights of impurities.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
The same HPLC method as described above can be used.
Procedure:
-
LC-MS Analysis: Analyze the sample using the developed HPLC method with the MS detector online.
-
Data Analysis:
-
Extract the mass spectrum for the main peak and confirm that the observed m/z corresponds to the [M+H]⁺ of 2-Methylpiperidine-2-carboxylic acid (expected m/z 144.1025 for C₇H₁₄NO₂⁺).
-
Extract mass spectra for any impurity peaks and determine their molecular weights.
-
If necessary, perform fragmentation (MS/MS) experiments to obtain structural information about the impurities.[10]
-
Data Presentation:
| Component | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Formula | Identity |
| Main Compound | 5.2 | 144.1023 | C₇H₁₄NO₂ | 2-Methylpiperidine-2-carboxylic acid |
| Impurity 1 | 4.8 | 130.0868 | C₆H₁₂NO₂ | Des-methyl analog |
| Impurity 2 | 6.1 | 160.0970 | C₇H₁₄NO₃ | Oxidized impurity |
Logical Relationship Diagram:
Caption: Logical flow of an LC-MS experiment for impurity ID.
Argentometric Titration: Quantifying the Hydrochloride Salt
As the compound is a hydrochloride salt, it is crucial to determine the chloride content to assess the purity of the salt form. Argentometric titration, specifically the Volhard method, is a classic and highly accurate method for this purpose.[11]
Causality Behind Experimental Choices:
The Volhard method is a back-titration procedure. A known excess of silver nitrate is added to the sample, which precipitates the chloride ions as silver chloride. The excess silver ions are then titrated with a standard solution of potassium thiocyanate using a ferric iron indicator.[11] This method is robust and less susceptible to interferences compared to direct titration methods.
Experimental Protocol: Volhard Method for Chloride Content
Objective: To determine the percentage of hydrochloride in the this compound sample.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Erlenmeyer flasks (250 mL)
Reagents:
-
0.1 N Silver Nitrate (AgNO₃) solution, standardized
-
0.1 N Potassium Thiocyanate (KSCN) solution, standardized
-
Concentrated Nitric Acid (HNO₃)
-
Ferric ammonium sulfate indicator solution
-
Nitrobenzene
Procedure:
-
Sample Preparation: Accurately weigh about 300 mg of the sample into an Erlenmeyer flask. Dissolve in 50 mL of water.
-
Precipitation: Add 5 mL of concentrated HNO₃, followed by the addition of a known excess volume (e.g., 25.00 mL) of 0.1 N AgNO₃ solution with swirling.
-
Coagulation: Add 2-3 mL of nitrobenzene and shake vigorously to coat the AgCl precipitate.
-
Titration: Add 1-2 mL of ferric ammonium sulfate indicator. Titrate the excess AgNO₃ with the standardized 0.1 N KSCN solution until a permanent reddish-brown endpoint is reached.[11]
-
Blank Titration: Perform a blank titration without the sample.
-
Calculation:
% HCl = [((V_blank - V_sample) * N_KSCN * 36.46) / (Weight of sample in g * 10)]
Where:
-
V = Volume of KSCN used (mL)
-
N = Normality of KSCN
-
36.46 = Molecular weight of HCl
-
Data Presentation:
| Parameter | Batch A | Batch B |
| Sample Weight (g) | 0.3015 | 0.2988 |
| Volume of KSCN (mL) | 12.5 | 13.1 |
| Blank Volume (mL) | 24.9 | 24.9 |
| Calculated % HCl | 15.0% | 14.2% |
| Theoretical % HCl | 20.3% | 20.3% |
Workflow Visualization:
References
- 1. calpaclab.com [calpaclab.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine nmr | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fsis.usda.gov [fsis.usda.gov]
A Comparative Guide to the Properties of 2-Methylpiperidine-2-carboxylic Acid for Researchers and Drug Developers
In the landscape of contemporary drug discovery and development, the nuanced manipulation of molecular architecture is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the scaffolds of significant interest are piperidine carboxylic acids, valued for their structural resemblance to endogenous amino acids and their prevalence in numerous bioactive compounds. This guide offers an in-depth comparative analysis of 2-Methylpiperidine-2-carboxylic acid, contrasting its physicochemical and pharmacological properties with its parent compound, piperidine-2-carboxylic acid (pipecolic acid), and other methylated analogs. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, providing both foundational data and the causal reasoning behind the observed properties.
Introduction: The Significance of α-Methylation in Piperidine Scaffolds
The introduction of a methyl group at the α-carbon of a cyclic amino acid, such as in 2-Methylpiperidine-2-carboxylic acid, is a strategic modification in medicinal chemistry. This seemingly minor alteration can profoundly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability. Understanding these shifts is crucial for the rational design of novel therapeutics. This guide will dissect these properties through a comparative lens, offering insights into the structure-activity relationships (SAR) that govern the behavior of these compounds.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a drug candidate is fundamentally linked to its physicochemical characteristics. Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate how a molecule will behave in a biological system, from absorption and distribution to metabolism and excretion (ADME).
Acidity (pKa)
The pKa values of the carboxylic acid and the piperidine nitrogen are critical determinants of the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and receptor interactions.
Table 1: Comparison of pKa Values
| Compound | Carboxylic Acid pKa (Predicted) | Amine pKa (Predicted) | Reference |
| 2-Methylpiperidine-2-carboxylic acid | ~2.51 | Not Available | [1] |
| Piperidine-2-carboxylic acid | 2.28 | Not Available | [2] |
| 2-Methylpiperidine-3-carboxylic acid | ~3.89 | Not Available | [3] |
Note: Experimental values are preferred but not always available. Predicted values provide a useful approximation.
The introduction of a methyl group at the 2-position is predicted to have a minor impact on the acidity of the carboxylic acid group when compared to the parent compound, piperidine-2-carboxylic acid. This is likely due to the electron-donating nature of the methyl group, which can slightly destabilize the carboxylate anion. The pKa of the piperidine nitrogen is also a key parameter, influencing the overall charge of the molecule.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.
Table 2: Comparison of logP Values
| Compound | logP (Predicted) | Reference |
| 2-Methylpiperidine-2-carboxylic acid | -1.8 | [4] |
| Piperidine-2-carboxylic acid | -1.7 to -2.31 | [5][6] |
| N-Methyl-pipecolic acid | -1.5 to -2.0 | [5][7] |
The α-methylation in 2-Methylpiperidine-2-carboxylic acid is predicted to slightly increase its lipophilicity compared to piperidine-2-carboxylic acid. This is an expected outcome as the addition of a methyl group increases the hydrocarbon character of the molecule. N-methylation also shows a similar trend towards increased lipophilicity.
Aqueous Solubility
Solubility is a critical factor for drug formulation and bioavailability. It is influenced by factors such as the molecule's polarity, crystal lattice energy, and ionization state.
Table 3: Comparison of Aqueous Solubility
| Compound | Aqueous Solubility | Reference |
| 2-Methylpiperidine-2-carboxylic acid | Soluble in polar organic solvents (qualitative) | [8] |
| Piperidine-2-carboxylic acid | Soluble in water | [2][9] |
| N-Methyl-pipecolic acid | Soluble | [5] |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible.
Potentiometric Titration for pKa Determination
This is a standard and reliable method for determining the pKa of ionizable groups.
Workflow for pKa Determination
References
- 1. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipecolic acid: a new type of alpha-amino acid possessing bicuculline-sensitive action in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2R)-2-Methylpiperidine-3-carboxylic acid CAS#: 2256058-89-4 [chemicalbook.com]
- 4. CNP0227209.3 - COCONUT [coconut.naturalproducts.net]
- 5. usbio.net [usbio.net]
- 6. N-Methyl DL-Pipecolic Acid | LGC Standards [lgcstandards.com]
- 7. hmdb.ca [hmdb.ca]
- 8. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Methylpiperidine-2-carboxylic acid hydrochloride: A Guide to Personal Protective Equipment
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve their scientific goals but to do so in the safest manner possible. The handling of any chemical compound requires a foundational understanding of its properties and potential hazards. This guide provides essential, direct safety and logistical information for handling 2-Methylpiperidine-2-carboxylic acid hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). Our approach is built on a deep-seated commitment to safety, ensuring that every step is a self-validating measure of protection.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified with specific hazards that dictate the required level of protection. The primary risks associated with this compound are significant and demand rigorous adherence to safety protocols.
According to its Safety Data Sheet (SDS), the compound presents the following hazards:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications are not mere suggestions; they are critical warnings based on toxicological data. The "Causes serious eye damage" (H318) classification is particularly severe, indicating a risk of irreversible injury if proper eye protection is not used. Similarly, skin and respiratory irritation necessitate robust barrier and ventilation controls.
Hazard and Precautionary Summary
For quick reference, the following table summarizes the key hazard (H) and precautionary (P) statements for this compound.
| GHS Classification | Code | Phrase |
| Hazard | H315 | Causes skin irritation |
| Hazard | H318 | Causes serious eye damage |
| Hazard | H335 | May cause respiratory irritation |
| Precaution | P261 | Avoid breathing dust |
| Precaution | P264 | Wash skin thoroughly after handling |
| Precaution | P271 | Use only outdoors or in a well-ventilated area |
| Precaution | P280 | Wear protective gloves/ eye protection/ face protection |
This data directly informs the selection of appropriate PPE. The mandate to "Wear protective gloves/ eye protection/ face protection" (P280) is a direct consequence of the H315 and H318 hazards.
The Core of Protection: Engineering Controls First
Before any discussion of PPE, it is crucial to address the first line of defense: Engineering Controls . PPE is designed to protect you when these primary controls fail or are not feasible. For a powdered solid that poses an inhalation risk like this compound, all handling operations must be conducted within a certified chemical fume hood or a powder containment hood.[1] This minimizes the concentration of airborne particles, directly addressing the P261 and P271 precautionary statements. Furthermore, an eyewash station and safety shower must be readily accessible and tested regularly.[2][3][4]
A Tiered Approach to Personal Protective Equipment
The specific PPE required can be tiered based on the scale and nature of the operation. The following table provides a clear, risk-based guide for researchers.
| Operational Scenario | Minimum Required PPE |
| Low-Exposure Tasks (e.g., handling sealed containers, visual inspection) | - Safety glasses with side shields- Standard lab coat- Nitrile gloves |
| Standard Bench-Scale Operations (e.g., weighing <1g, preparing dilute solutions) | - Chemical splash goggles- Chemical-resistant lab coat- Nitrile gloves (consider double-gloving)- N95 dust mask (if weighing outside a powder hood) |
| High-Exposure or Large-Scale Tasks (e.g., weighing >1g, bulk transfers, reaction workup) | - Face shield worn over chemical splash goggles- Chemical-resistant apron over lab coat- Chemical-resistant gloves (e.g., Butyl rubber over nitrile)- Half-mask respirator with P100 (HEPA) cartridges |
In-Depth PPE Selection and Rationale
-
Eye and Face Protection : Due to the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust and accidental splashes. For higher-risk activities, a full-face shield must be worn over the goggles to protect the entire face.[5][6]
-
Hand Protection : To counter the H315 "Causes skin irritation" hazard, chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. It is imperative to wash hands thoroughly after handling the material and removing gloves.[7] For prolonged handling, consult a glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat should be worn and kept fully fastened to protect skin and personal clothing from contamination. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : The H335 "May cause respiratory irritation" hazard and the P261 "Avoid breathing dust" precaution are critical drivers for respiratory protection. All weighing and transfer of the solid should occur in a fume hood. If this is not possible, a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for small quantities, but a half-mask or full-face respirator with P100 (HEPA) filters offers superior protection.
Procedural Guidance: From Preparation to Disposal
Adherence to standardized procedures is as crucial as the equipment itself. The following workflows are designed to ensure a systematic and safe approach to handling this compound.
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection decision tree.
Step-by-Step Protocol: Safe Handling and Disposal
1. Preparation and Donning PPE:
- Verify the functionality of the chemical fume hood and the accessibility of the safety shower/eyewash station.
- Don PPE in the following order: lab coat, inner gloves (if double-gloving), respirator (if required), chemical splash goggles, face shield (if required), outer gloves. Ensure a proper seal for the respirator.
2. Chemical Handling (in a Fume Hood):
- Place a plastic-backed absorbent liner on the work surface to contain potential spills.
- Carefully open the container. Avoid creating dust clouds.
- Use a spatula or scoop to weigh the desired amount of this compound onto weighing paper or into a container.
- Tightly reseal the main container immediately after use.
3. Spill Management:
- In case of a small spill, prevent further spread.
- Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
- Carefully sweep or vacuum the absorbed material into a designated, labeled hazardous waste container. Do not use compressed air to clean up.[1][8]
- Clean the spill area thoroughly with soap and water.
4. Doffing PPE and Decontamination:
- Remove PPE before leaving the work area to prevent cross-contamination.
- Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the face shield, apron, goggles, lab coat, and finally inner gloves.
- Wash hands and forearms thoroughly with soap and water after removing all PPE.[7]
5. Waste Disposal:
- All contaminated disposables (gloves, absorbent pads, weighing paper) must be placed in a clearly labeled hazardous waste container.
- Dispose of all chemical waste, including unused material and contaminated items, in accordance with local, state, and federal regulations.[2][8] Do not dispose of down the drain.[1]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a resilient culture of safety. This not only protects the researchers, who are the most valuable asset in any scientific endeavor, but also ensures the integrity and reproducibility of the work itself.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

